molecular formula C9H5BrO2 B1528966 3-Bromo-benzofuran-5-carbaldehyde CAS No. 578028-25-8

3-Bromo-benzofuran-5-carbaldehyde

Cat. No.: B1528966
CAS No.: 578028-25-8
M. Wt: 225.04 g/mol
InChI Key: PWQOMNPTXJBYIY-UHFFFAOYSA-N
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Description

3-Bromo-benzofuran-5-carbaldehyde is a useful research compound. Its molecular formula is C9H5BrO2 and its molecular weight is 225.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-benzofuran-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-benzofuran-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQOMNPTXJBYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726783
Record name 3-Bromo-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578028-25-8
Record name 3-Bromo-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 3-Bromo-benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-benzofuran-5-carbaldehyde

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are recognized for a vast spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2][3] Within this valuable class of molecules, 3-Bromo-benzofuran-5-carbaldehyde (CAS: 578028-25-8) emerges as a particularly strategic synthetic intermediate.

This molecule is bifunctional, presenting two distinct and highly valuable reactive sites: the aldehyde group at the C5 position and the bromo-substituent at the C3 position. This dual reactivity allows for orthogonal chemical modifications, enabling the construction of complex molecular architectures and diverse compound libraries. The aldehyde serves as a versatile handle for elaborations such as condensation, oxidation, reduction, and reductive amination, while the bromo-substituent is primed for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity.

This technical guide offers an in-depth exploration of the primary synthetic pathways to 3-Bromo-benzofuran-5-carbaldehyde, designed for researchers, chemists, and drug development professionals. We will dissect the mechanistic underpinnings of each route, provide field-proven experimental protocols, and offer a comparative analysis to guide strategic synthetic planning.

Core Properties of the Target Molecule

A precise understanding of the target compound's physicochemical properties is fundamental for synthesis, purification, and characterization.

PropertyValueReference
CAS Number 578028-25-8[4]
Molecular Formula C₉H₅BrO₂[4]
Molecular Weight 225.04 g/mol [4]
Appearance Typically a solid (e.g., Yellow to Brown)

Retrosynthetic Analysis: A Tale of Two Disconnections

A logical retrosynthetic analysis of 3-Bromo-benzofuran-5-carbaldehyde reveals two primary strategic disconnections. This conceptual framework forms the basis for the two major synthetic pathways discussed in this guide.

G Target 3-Bromo-benzofuran-5-carbaldehyde d1 C-CHO Disconnection (Formylation) Target->d1 d2 C-Br Disconnection (Bromination) Target->d2 P1 3-Bromobenzofuran d1->P1 Pathway 1 P2 Benzofuran-5-carbaldehyde d2->P2 Pathway 2

Caption: Retrosynthetic analysis of the target molecule.

  • Pathway 1 (C-CHO Disconnection): This approach involves the formylation of a pre-existing 3-bromobenzofuran intermediate. This is an electrophilic aromatic substitution reaction where a formyl group is introduced onto the benzofuran ring.

  • Pathway 2 (C-Br Disconnection): This alternative strategy begins with benzofuran-5-carbaldehyde and introduces the bromine atom via electrophilic bromination at the C3 position.

Pathway 1: Vilsmeier-Haack Formylation of 3-Bromobenzofuran

This is arguably the most direct and reliable method for the synthesis of the title compound. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The benzofuran ring system is sufficiently activated to undergo this transformation with high efficiency.[7]

Causality and Mechanism

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by its reaction with the aromatic substrate.[8]

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a highly electrophilic chloromethyliminium salt, the "Vilsmeier Reagent".[8][9]

  • Electrophilic Attack: The electron-rich 3-bromobenzofuran attacks the Vilsmeier reagent. The formylation occurs regioselectively at the C5 position. This selectivity is governed by the electronic properties of the benzofuran ring, where the C5 position is activated for electrophilic substitution.

  • Hydrolysis: The resulting iminium ion intermediate is stable until a final aqueous workup, during which it is readily hydrolyzed to yield the desired 3-Bromo-benzofuran-5-carbaldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF VR Vilsmeier Reagent (Electrophile) DMF->VR POCl3 POCl₃ POCl3->VR Start 3-Bromobenzofuran Intermediate Iminium Intermediate VR->Intermediate Start->Intermediate Electrophilic Attack Product 3-Bromo-benzofuran- 5-carbaldehyde Intermediate->Product H2O H₂O (Workup) H2O->Intermediate Hydrolysis

Caption: Workflow for the Vilsmeier-Haack formylation pathway.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation
  • Reagents:

    • 3-Bromobenzofuran

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Vilsmeier Reagent Preparation: To a flame-dried three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0°C using an ice-water bath. Add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30-45 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.[7]

    • Formylation Reaction: Dissolve 3-bromobenzofuran (1.0 eq.) in anhydrous DCM. Add this solution to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water. Stir vigorously for 30 minutes. Neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

    • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-Bromo-benzofuran-5-carbaldehyde.

Pathway 2: Electrophilic Bromination of Benzofuran-5-carbaldehyde

This pathway begins with a commercially available or previously synthesized benzofuran-5-carbaldehyde and introduces the bromine atom in the final step. The key to this route is controlling the regioselectivity of the bromination.

Causality and Mechanism

The furan portion of the benzofuran ring is highly susceptible to electrophilic attack. The C2 and C3 positions are the most electron-rich. While the aldehyde at C5 is a deactivating group for the benzene ring, the furan ring's inherent reactivity typically dominates.

  • Electrophile Generation: A brominating agent, such as N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or elemental bromine (Br₂) in a suitable solvent, is used to generate the electrophilic bromine species (Br⁺).[2][10]

  • Electrophilic Attack: The π-system of the furan ring attacks the Br⁺ electrophile. The attack preferentially occurs at the C3 position. The stability of the resulting cationic intermediate (arenium ion) directs this regioselectivity.

  • Aromatization: A base (which can be the solvent or the counter-ion of the bromine source) removes a proton from the C3 position, restoring the aromaticity of the benzofuran ring system and yielding the final product.

G Start Benzofuran- 5-carbaldehyde Intermediate Arenium Ion Intermediate Start->Intermediate Reagent Brominating Agent (e.g., NBS) Reagent->Intermediate Product 3-Bromo-benzofuran- 5-carbaldehyde Intermediate->Product Deprotonation

Caption: Workflow for the electrophilic bromination pathway.

Detailed Experimental Protocol: Electrophilic Bromination
  • Reagents:

    • Benzofuran-5-carbaldehyde

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (catalytic amount)

    • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN), anhydrous

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with a reflux condenser and nitrogen inlet

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Reaction Setup: To a round-bottom flask, add benzofuran-5-carbaldehyde (1.0 eq.), NBS (1.1 eq.), and a catalytic amount of benzoyl peroxide.[2]

    • Solvent Addition: Add anhydrous carbon tetrachloride or acetonitrile as the solvent.

    • Reaction: Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

    • Quenching & Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and then brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield pure 3-Bromo-benzofuran-5-carbaldehyde.

Comparative Analysis of Synthetic Pathways

The choice between Pathway 1 and Pathway 2 depends on several factors, including starting material availability, cost, and desired control over the reaction.

FeaturePathway 1: Vilsmeier-Haack FormylationPathway 2: Electrophilic Bromination
Starting Material 3-BromobenzofuranBenzofuran-5-carbaldehyde
Key Transformation C-H FormylationC-H Bromination
Regioselectivity Generally high for the C5 position. The primary challenge is the synthesis of the starting material.Can be challenging. Potential for over-bromination or bromination at other positions (e.g., C2) must be considered and optimized.
Reaction Conditions Mild to moderate (0°C to room temp.), but requires anhydrous conditions and careful handling of POCl₃.Typically requires heating (reflux). NBS is easier to handle than elemental bromine.
Advantages Highly predictable regioselectivity for the formylation step.Potentially fewer steps if benzofuran-5-carbaldehyde is readily available.
Disadvantages The starting 3-bromobenzofuran may require a separate synthesis. POCl₃ is corrosive and moisture-sensitive.Risk of side products due to competing reaction sites. The aldehyde group can be sensitive to certain conditions.

Conclusion and Outlook

Both the Vilsmeier-Haack formylation of 3-bromobenzofuran and the electrophilic bromination of benzofuran-5-carbaldehyde represent viable and effective strategies for the synthesis of 3-Bromo-benzofuran-5-carbaldehyde.

  • For Predictability and Control: Pathway 1, the Vilsmeier-Haack reaction, is often the preferred route in a research setting. Its high regioselectivity for the formylation step provides a more controlled and predictable outcome, minimizing the formation of isomeric byproducts and simplifying purification.

  • For Convenience and Atom Economy: Pathway 2 can be more straightforward if the starting benzofuran-5-carbaldehyde is commercially available and inexpensive. However, this route necessitates careful optimization of the bromination conditions to ensure high regioselectivity and yield.

Ultimately, the selection of the optimal synthetic pathway will be guided by the specific constraints and objectives of the research program, including precursor availability, scalability, and the purity requirements for downstream applications in drug discovery and materials science.

References

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement str
  • CN103724305A - Preparation method of 7-bromobenzofuran.
  • 3-Bromo-benzofuran-5-carbaldehyde | 578028-25-8. ChemScene.
  • Benzofuran-3-carbaldehyde | Active Compound. MedChemExpress.
  • Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. Benchchem.
  • Benzofuran derivatives, process for their preparation and intermediates thereof.
  • Benzofuran synthesis. Organic Chemistry Portal.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
  • Exploring the Synthesis Pathways of 1-Benzofuran-5-carbaldehyde. Benchchem.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Synthesis routes of 1-Benzofuran-5-carbaldehyde. Benchchem.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Application Notes and Protocols: Vilsmeier-Haack Formyl
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenyl)-2,3-dihydro-1H-indole-3-yl)methylene)malonaldehyde. Growing Science.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research.

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An In-Depth Technical Guide to 3-Bromo-benzofuran-5-carbaldehyde: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their presence in natural products and their significant therapeutic potential.[1] The benzofuran scaffold is a key structural motif in numerous biologically active molecules, exhibiting a broad range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2][3] Among the vast array of benzofuran analogues, 3-Bromo-benzofuran-5-carbaldehyde stands out as a versatile synthetic intermediate with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-benzofuran-5-carbaldehyde, offering valuable insights for researchers engaged in drug discovery and organic synthesis.

Chemical and Physical Properties

3-Bromo-benzofuran-5-carbaldehyde, with the CAS number 578028-25-8, is a halogenated aromatic aldehyde built upon the benzofuran core.[4] The presence of the bromine atom at the 3-position and the carbaldehyde group at the 5-position imparts distinct chemical characteristics and reactivity to the molecule.

Core Molecular Data
PropertyValueSource
Molecular Formula C₉H₅BrO₂[4]
Molecular Weight 225.04 g/mol [4]
CAS Number 578028-25-8[4]

Synthesis of 3-Bromo-benzofuran-5-carbaldehyde

The synthesis of substituted benzofurans can be achieved through various synthetic strategies.[7][8][9] While a specific, detailed protocol for 3-Bromo-benzofuran-5-carbaldehyde is not explicitly documented in the provided literature, a plausible synthetic route can be devised based on established methodologies for constructing the benzofuran ring system.

One potential synthetic approach could involve the Vilsmeier-Haack formylation of 3-bromobenzofuran. The reactivity of the benzofuran ring towards electrophilic substitution would likely direct the formylation to the 5-position.

Alternatively, a multi-step synthesis starting from a suitably substituted phenol, such as 4-bromo-2-hydroxybenzaldehyde, could be envisioned. This approach would involve the introduction of a two-carbon unit at the ortho position to the hydroxyl group, followed by cyclization to form the furan ring. A general representation of a potential synthetic pathway is illustrated below.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product A Substituted Phenol B Introduction of Two-Carbon Unit A->B e.g., Alkylation C Cyclization B->C e.g., Dehydrocyclization D Functional Group Interconversion (if necessary) C->D e.g., Oxidation/Reduction E 3-Bromo-benzofuran-5-carbaldehyde D->E

Caption: A generalized workflow for the synthesis of 3-Bromo-benzofuran-5-carbaldehyde.

Spectral Characteristics (Predicted)

Detailed experimental spectral data for 3-Bromo-benzofuran-5-carbaldehyde is not currently available. However, based on the analysis of related compounds, the following spectral characteristics can be predicted:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and furan rings, as well as a characteristic singlet for the aldehyde proton, likely in the range of 9.8-10.0 ppm. The protons on the benzene ring would exhibit coupling patterns indicative of their substitution.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would appear at a downfield chemical shift, typically around 190 ppm. The carbon atom attached to the bromine would also have a characteristic chemical shift. For comparison, the chemical shifts for benzaldehyde show the aldehyde carbon at a distinct downfield position.[10]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (225.04 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units would be observed for the molecular ion and any bromine-containing fragments.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the region of 1680-1700 cm⁻¹. Other significant bands would include C-H stretching for the aromatic and aldehyde protons, and C=C stretching for the aromatic rings.

Reactivity and Potential Applications

The chemical reactivity of 3-Bromo-benzofuran-5-carbaldehyde is dictated by its three key functional components: the benzofuran ring, the bromine substituent, and the aldehyde group.

Reactivity of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-bromo-benzofuran-5-carboxylic acid, which can serve as a precursor for the synthesis of amides, esters, and other acid derivatives.

  • Reduction: Reduction of the aldehyde would yield the corresponding alcohol, (3-bromo-benzofuran-5-yl)methanol.

  • Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, allowing for the formation of cyanohydrins, acetals, and imines. The synthesis of Schiff bases from aldehydes is a common transformation with applications in generating biologically active compounds.

  • Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form alkenes.

Reactivity of the Bromo Substituent

The bromine atom at the 3-position of the benzofuran ring is a key site for cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between the aryl bromide and an organoboron reagent is a highly efficient method for forming biaryl compounds.[11][12][13] This would allow for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position.

  • Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination could also be employed to further functionalize the molecule at the 3-position.

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_bromo Bromo Group Reactions A 3-Bromo-benzofuran-5-carbaldehyde B Oxidation (Carboxylic Acid) A->B C Reduction (Alcohol) A->C D Nucleophilic Addition (e.g., Imines) A->D E Suzuki-Miyaura Coupling (Biaryls) A->E F Sonogashira Coupling (Alkynes) A->F

Caption: Key reaction pathways for 3-Bromo-benzofuran-5-carbaldehyde.

Potential Applications in Drug Discovery

The benzofuran nucleus is a privileged scaffold in medicinal chemistry.[1] The ability to functionalize 3-Bromo-benzofuran-5-carbaldehyde at both the aldehyde and the bromo positions makes it an attractive building block for the synthesis of compound libraries for high-throughput screening. The introduction of diverse substituents through the reactions described above could lead to the discovery of novel compounds with a range of biological activities.

Safety and Handling

Conclusion

3-Bromo-benzofuran-5-carbaldehyde is a valuable synthetic intermediate with significant potential for the development of novel compounds in medicinal chemistry and other fields. Although detailed experimental data for this specific molecule is limited, its chemical properties and reactivity can be reasonably predicted based on the well-established chemistry of benzofurans, aryl bromides, and aromatic aldehydes. This technical guide provides a foundation for researchers to explore the synthetic utility of this compound and to design new molecules with desired properties. Further research to fully characterize this compound and explore its applications is warranted.

References

  • Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27539. [Link]

  • Thatikonda, S. K., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. In: Proceedings of International Conference on Sustainable Science and Technology for Tomorrow (SciTech 2024). Atlantis Press. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. [Link]

  • Ansari, F. A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(6), 6995-7056. [Link]

  • The Good Scents Company. 2-benzofuran carboxaldehyde. [Link]

  • PubChem. 3-Bromobenzaldehyde. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

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Spectroscopic Characterization of 3-Bromo-benzofuran-5-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Bromo-benzofuran-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the molecule. The information presented herein is a synthesis of predicted data and comparative analysis with structurally related compounds, offering valuable insights for the identification and characterization of this molecule.

Molecular Structure and Overview

3-Bromo-benzofuran-5-carbaldehyde possesses a fused bicyclic system consisting of a benzene ring and a furan ring, with a bromine atom substituted at the 3-position and a carbaldehyde group at the 5-position. This substitution pattern gives rise to a unique electronic environment, which is reflected in its spectroscopic signatures.

Figure 1: 2D structure of 3-Bromo-benzofuran-5-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR data for 3-Bromo-benzofuran-5-carbaldehyde.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. A sample of 3-Bromo-benzofuran-5-carbaldehyde (typically 5-10 mg) would be dissolved in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The data would be acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing dissolve Dissolve 5-10 mg of sample in 0.6 mL deuterated solvent (e.g., CDCl3 with TMS) spectrometer Acquire spectrum on a 400 or 500 MHz spectrometer dissolve->spectrometer scans Accumulate sufficient scans for good signal-to-noise spectrometer->scans process Process raw data: Fourier transform, phase correction, and baseline correction scans->process integrate Integrate signals and reference to TMS (0 ppm) process->integrate M [M]+• m/z = 224/226 F1 [M-H]+• m/z = 223/225 M->F1 - H• F2 [M-CHO]+• m/z = 195/197 M->F2 - CHO• F3 [M-Br]+• m/z = 145 M->F3 - Br• F4 [C8H5O]+• m/z = 117 F2->F4 - CO

Figure 3: Proposed fragmentation pathway for 3-Bromo-benzofuran-5-carbaldehyde in EI-MS.

Predicted Mass Spectrum Data (EI):

m/zRelative IntensityAssignment
224/226High[M]⁺ (Molecular ion peak, isotopic pattern for Br)
195/197Medium[M - CHO]⁺
145Medium[M - Br]⁺
117Medium[C₈H₅O]⁺
89Low[C₇H₅]⁺

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be a doublet at m/z 224 and 226 with approximately equal intensity. This characteristic isotopic pattern is due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

  • Major Fragments:

    • Loss of the formyl radical (•CHO) from the molecular ion would result in a fragment ion at m/z 195/197.

    • Cleavage of the C-Br bond would lead to a fragment at m/z 145, corresponding to the benzofuran-5-carbaldehyde cation.

    • Further fragmentation of the [M - CHO]⁺ ion by loss of carbon monoxide (CO) could produce a fragment at m/z 117.

Conclusion

This technical guide provides a detailed spectroscopic profile of 3-Bromo-benzofuran-5-carbaldehyde based on predictive methods and comparison with analogous structures. The predicted NMR, IR, and MS data offer a robust framework for the identification and characterization of this compound in a research or drug development setting. The provided experimental protocols serve as a standard for acquiring high-quality spectroscopic data for this and similar molecules.

References

  • Please note that as the spectroscopic data presented is primarily predictive, direct literature citations for experimental spectra of the target molecule are not available.
  • PubChem. 3-Bromobenzofuran. [Link]

  • PubChem. Benzofuran. [Link]

  • NIST Chemistry WebBook. [Link]

  • NMRDB.org. NMR Predict. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

The Pharmacological Versatility of Benzofuran Scaffolds: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Core - A Privileged Scaffold in Medicinal Chemistry

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a core structural motif in a vast number of natural products and synthetic molecules with significant therapeutic potential.[1] The inherent physicochemical properties and structural versatility of the benzofuran nucleus have made it a "privileged scaffold" in medicinal chemistry, enabling the development of derivatives with a broad spectrum of biological activities.[2] These compounds have garnered substantial interest from researchers worldwide due to their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[3][4] This in-depth technical guide provides a comprehensive overview of the key biological activities of benzofuran derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting Key Pathways in Carcinogenesis

Benzofuran derivatives have emerged as a promising class of compounds in the relentless pursuit of novel anticancer therapeutics.[5] Their mechanisms of action are often multifactorial, targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[2]

Mechanisms of Action

A significant number of benzofuran-based molecules exert their anticancer effects through the modulation of critical signaling pathways. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a frequent target.[6][7] Certain benzofuran derivatives have been shown to inhibit mTORC1 and Akt signaling, which is particularly relevant in cancers resistant to conventional therapies.[8]

Another key mechanism involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[9] Furthermore, some derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial for tumor survival in low-oxygen environments.[10]

The anticancer activity of benzofuran scaffolds is highly dependent on the nature and position of their substituents. The presence of a phenolic hydroxyl group, for instance, has been found to be crucial for modulating anticancer activity, as it can participate in hydrogen bonding with target proteins.[10]

Data Presentation: Cytotoxic Activity of Representative Benzofuran Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran derivative 12SiHa (Cervical Cancer)1.10[9]
Benzofuran derivative 12HeLa (Cervical Cancer)1.06[9]
Combretastatin A-4 (Reference)SiHa (Cervical Cancer)1.76[9]
Combretastatin A-4 (Reference)HeLa (Cervical Cancer)1.86[9]
Benzofuran-chalcone derivative 33A-375 (Melanoma)Good to moderate activity[9]
Benzofuran-chalcone derivative 34MCF-7 (Breast Cancer)Good to moderate activity[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Solubilization: Carefully remove the culture medium and add 50 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540 nm using a microplate reader.[1] The intensity of the purple color is indicative of cell viability.

Visualizing the Mechanism: A General Anticancer Workflow

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines Compound_Treatment Benzofuran Derivative Treatment Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Compound_Treatment->MTT_Assay Mechanism_Studies Mechanism of Action (e.g., Western Blot for PI3K/Akt/mTOR) MTT_Assay->Mechanism_Studies Lead_Compound Lead Compound Identification Mechanism_Studies->Lead_Compound Animal_Model Xenograft Mouse Model Drug_Administration Compound Administration Animal_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Studies Tumor_Measurement->Toxicity_Assessment Toxicity_Assessment->Lead_Compound nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKKα/β TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 (NF-κB) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Induces Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibits Benzofuran->NFkB Inhibits Phosphorylation

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributing factor to a multitude of diseases. Benzofuran derivatives have demonstrated potent anti-inflammatory properties, positioning them as potential therapeutic agents for inflammatory disorders. [15]

Mechanisms of Action

The anti-inflammatory effects of benzofuran derivatives are often mediated through the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. [16][17]These pathways regulate the expression of numerous pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). [4]By inhibiting the phosphorylation of key proteins in these cascades, such as IKK and p65, benzofuran derivatives can down-regulate the production of these inflammatory molecules. [18]For example, some derivatives have been shown to inhibit nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated macrophages. [19]

Data Presentation: Anti-inflammatory Activity of Benzofuran Derivatives
Compound/DerivativeAssayIC50 (µM)Reference
Compound 1 (aza-benzofuran)NO release in RAW 264.7 cells17.3[19]
Compound 4 (aza-benzofuran)NO release in RAW 264.7 cells16.5[19]
Compound 5d (piperazine/benzofuran hybrid)NO generation in RAW 264.7 cells52.23[18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of compounds. [20] Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential. [18] Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a sufficient period before the experiment.

  • Compound Administration: Administer the benzofuran derivative orally or via intraperitoneal injection at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin). [18]3. Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% carrageenan solution into the subplantar region of the right hind paw of each rat. [21][22]4. Paw Volume Measurement: Measure the volume of the injected paw at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer. [23]5. Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Benzofuran derivatives have shown significant antioxidant activity, primarily through their ability to scavenge free radicals. [3]

Mechanisms of Action

The antioxidant activity of benzofuran derivatives is often attributed to their hydrogen-donating ability. They can react with free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and neutralize them, thereby terminating the radical chain reaction. [24]The presence of hydroxyl groups on the benzofuran scaffold is often associated with enhanced antioxidant capacity.

Data Presentation: Antioxidant Activity of Benzofuran Derivatives
Compound/DerivativeAssayActivityReference
Benzofuran-2-carboxamide derivative 65DPPH radical scavenging23.5% inhibition at 100 µM[3]
Benzofuran-stilbene hybrid 3DPPH radical scavengingBest antioxidative agent among tested[25]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method for evaluating the antioxidant activity of compounds. [2] Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant. [26] Step-by-Step Methodology:

  • DPPH Solution Preparation: Prepare a methanolic solution of DPPH (e.g., 0.1 mM). [27]2. Reaction Mixture: In a 96-well plate or test tubes, mix a specific volume of the benzofuran derivative solution (at various concentrations) with the DPPH solution. [27]3. Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes). [2]4. Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. [2]5. Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Conclusion and Future Perspectives

The benzofuran scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore their immense potential in addressing a wide range of diseases. Future research in this area will likely focus on the synthesis of novel hybrid molecules that combine the benzofuran core with other pharmacologically active moieties to enhance potency and selectivity. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical translation. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and validation of the promising biological activities of benzofuran derivatives.

References

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  • Natural Product Epipyrone A from Epicoccum nigrum Exhibits Antiproliferative Activity on Canine Mammary Tumor Cells Through PI3K/Akt/mTOR Pathway Modulation - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

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  • WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013, September 18). Retrieved January 29, 2026, from [Link]

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A Technical Guide to the Physical and Chemical Properties of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzofurans are a significant class of heterocyclic organic compounds built upon a benzofuran core, which consists of a benzene ring fused to a furan ring.[1] This scaffold is prevalent in numerous natural products and serves as a versatile framework in medicinal chemistry.[2] Benzofuran derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][3] Their therapeutic potential stems from their ability to interact with various enzymes and receptors within biological systems.[1] Consequently, a thorough understanding of their physical and chemical properties is paramount for the design and development of new therapeutic agents.[3][4] This guide provides an in-depth exploration of these properties, with a focus on how substituents influence the behavior of the benzofuran core, offering insights crucial for drug discovery and development.

The Benzofuran Core: Electronic Structure and Aromaticity

The benzofuran ring system is an aromatic structure containing 10 π-electrons, complying with Hückel's rule. The fusion of the electron-rich furan ring with the stable benzene ring results in a unique electronic distribution that dictates its chemical reactivity. The oxygen atom in the furan ring donates electron density into the system, influencing the sites of electrophilic and nucleophilic attack. This electronic nature is fundamental to understanding the molecule's reactivity and its interactions with biological targets.

Physical Properties of Substituted Benzofurans

The physical properties of benzofuran derivatives are significantly influenced by the nature and position of their substituents. These properties, including melting point, boiling point, solubility, and lipophilicity, are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

Melting and Boiling Points

The melting and boiling points of substituted benzofurans are primarily governed by the intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding. The introduction of polar substituents, particularly those capable of hydrogen bonding (e.g., -OH, -NH2), generally leads to an increase in melting and boiling points due to stronger intermolecular attractions. Conversely, non-polar, bulky substituents may disrupt crystal packing and lead to lower melting points.

Solubility and Lipophilicity (LogP)

Solubility in both aqueous and organic solvents is a crucial parameter for drug candidates. The partition coefficient (P), or its logarithmic form (log P), which measures the ratio of a compound's concentration in an organic phase (typically n-octanol) to an aqueous phase, is a key indicator of its lipophilicity.[5]

A compound's log P value provides a guideline for its solubility characteristics.[5]

  • Log P > 0: Indicates a preference for the organic phase, suggesting higher lipophilicity (hydrophobicity) and lower aqueous solubility.

  • Log P < 0: Indicates a preference for the aqueous phase, suggesting higher hydrophilicity and greater aqueous solubility.

  • Log P = 0: Indicates equal partitioning between the two phases.

The nature of substituents dramatically alters the LogP of a benzofuran derivative. For instance, the addition of halogen atoms or alkyl groups increases lipophilicity, while the introduction of hydroxyl, carboxyl, or amino groups enhances aqueous solubility. The accurate determination of LogP is therefore a critical step in drug development.[6]

Table 1: Influence of Substituents on the Physicochemical Properties of Benzofuran Derivatives

Substituent (at C2)Molecular FormulaMelting Point (°C)Boiling Point (°C)Calculated log P
-HC₈H₆O-25173-1742.6
-CH₃C₉H₈O15-16192-1933.1
-COCH₃ (Acetyl)C₁₀H₈O₂70-72270-2722.3
-COOHC₉H₆O₃192-194Decomposes1.8
-ClC₈H₅ClO28-30220-2223.4

Note: The values presented are approximate and can vary based on the specific isomer and experimental conditions. Calculated log P values are estimations and may differ from experimentally determined values.

Spectroscopic Properties

The structural elucidation of substituted benzofurans relies heavily on various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the substitution pattern on the benzofuran ring. The chemical shifts of the protons and carbons are sensitive to the electronic environment created by the substituents. For instance, the protons of the benzofuran core typically resonate in the downfield region of the ¹H-NMR spectrum.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. The characteristic C-O-C stretching frequency of the furan ring is a key diagnostic peak. Other vibrations, such as C=O, O-H, or N-H stretches, provide clear evidence for the presence of carbonyl, hydroxyl, or amino substituents, respectively.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and identifying the substituents. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy.[8]

  • UV-Visible (UV-Vis) Spectroscopy: The benzofuran system exhibits characteristic UV absorption bands. The position and intensity of these bands can be influenced by the nature and position of substituents, providing insights into the electronic transitions within the molecule.

Chemical Properties and Reactivity

The chemical reactivity of the benzofuran ring is a blend of the properties of the benzene and furan rings. The furan ring is generally more susceptible to electrophilic attack than the benzene ring.

Electrophilic Aromatic Substitution

Electrophilic substitution is a key reaction for functionalizing the benzofuran core. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.[9] The position of substitution is directed by the electronic properties of the benzofuran ring and the nature of any existing substituents. Generally, electrophilic attack occurs preferentially at the C2 and C3 positions of the furan ring due to its higher electron density.

The nature of the substituent on the carbocyclic ring plays a primary role in determining the chemical reactivity.[10] For instance, electron-donating groups on the benzene ring enhance the nucleophilicity of the entire ring system, facilitating electrophilic substitution.[11] Conversely, electron-withdrawing groups deactivate the ring, making these reactions more difficult.[2][12]

Diagram: Influence of Substituents on Electrophilic Aromatic Substitution

G sub Substituent Type edg Electron-Donating Group (EDG) e.g., -OH, -OCH₃, -CH₃ sub->edg If ewg Electron-Withdrawing Group (EWG) e.g., -NO₂, -CN, -COOH sub->ewg If activated Activated Ring (Increased Reactivity) edg->activated Then deactivated Deactivated Ring (Decreased Reactivity) ewg->deactivated Then reactivity Reactivity of Benzofuran Ring activated->reactivity Leads to deactivated->reactivity Leads to

Caption: Logical flow of substituent effects on benzofuran reactivity.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including benzofurans.[13][14] The reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[15][16] This electrophilic reagent attacks the benzofuran ring, leading to the introduction of a formyl group (-CHO), which is a valuable synthetic handle for further transformations.[17] The initial product is an iminium ion, which is hydrolyzed during workup to yield the aldehyde.[15]

Key Experimental Protocols

Protocol for Determination of Partition Coefficient (LogP) by RP-HPLC

Rationale: Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating LogP values, which is particularly useful for screening drug-like molecules.[18][19] The method is based on the correlation between the retention time of a compound on a non-polar stationary phase and its lipophilicity.

Methodology:

  • Preparation of Standards: A series of standard compounds with known LogP values are prepared in a suitable solvent (e.g., methanol/water).

  • Sample Preparation: The benzofuran derivative to be tested is dissolved in the mobile phase at a low concentration (e.g., 30-50 µg/mL).[18]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The exact composition is optimized to achieve good separation.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at an appropriate wavelength.

  • Calibration Curve: The standard compounds are injected, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention time (log RT) against the known LogP values.

  • Sample Analysis: The test compound is injected, and its retention time is measured.

  • LogP Calculation: The LogP of the test compound is determined by interpolating its log RT value on the calibration curve.

Protocol for Vilsmeier-Haack Formylation of a Substituted Benzofuran

Rationale: This protocol describes a general procedure for the introduction of a formyl group onto an electron-rich benzofuran derivative, a key step in the synthesis of many biologically active compounds.

Methodology:

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring. The mixture is stirred at 0°C for 30 minutes to form the Vilsmeier reagent (a chloroiminium salt).

  • Reaction: The substituted benzofuran, dissolved in a minimal amount of DMF, is added dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-80°C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and poured onto crushed ice. The pH is carefully adjusted to be neutral or slightly basic with a saturated sodium bicarbonate or sodium hydroxide solution.

  • Extraction: The aqueous mixture is extracted several times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure formylated benzofuran.

Diagram: Experimental Workflow for Vilsmeier-Haack Reaction

G start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) start->reagent_prep add_substrate Add Benzofuran Derivative in DMF reagent_prep->add_substrate reaction Heat and Monitor Reaction (TLC) add_substrate->reaction workup Quench with Ice & Neutralize reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify Product (Chromatography/Recrystallization) extraction->purification end End purification->end

Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.

Conclusion

The physical and chemical properties of substituted benzofurans are intricately linked to the nature and position of their substituents. A comprehensive understanding of these properties is essential for medicinal chemists and drug development professionals. By carefully selecting and positioning substituents, it is possible to modulate the lipophilicity, solubility, reactivity, and ultimately, the biological activity of these compounds.[4] The synthetic versatility of the benzofuran core, coupled with its proven pharmacological relevance, ensures that it will remain a privileged scaffold in the quest for new and effective therapeutic agents.[2][20]

References

  • Grokipedia. (n.d.). Substituted benzofuran.
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Technical Guide: Reactivity & Functionalization of 3-Bromo-benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the aldehyde group in 3-Bromo-benzofuran-5-carbaldehyde Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary: The "Dual-Handle" Scaffold

3-Bromo-benzofuran-5-carbaldehyde (CAS: 578028-25-8) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Its utility stems from its orthogonal reactivity profile :

  • C5-Formyl Group (Aldehyde): A highly reactive electrophilic center ideal for rapid diversification via reductive amination, olefination, or heterocycle construction.

  • C3-Bromo Group: A stable halogen handle positioned for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) or metallation-mediated functionalization.

This guide provides a comprehensive analysis of the aldehyde group's reactivity, specifically within the electronic context of the electron-withdrawing 3-bromo substituent. It details chemoselective protocols to manipulate the aldehyde without compromising the integrity of the C3-bromide, enabling the synthesis of complex bioactive libraries.

Electronic & Structural Analysis

The Push-Pull Electronic Environment

The reactivity of the C5-aldehyde is heavily modulated by the benzofuran core and the C3-bromine atom.

  • Inductive Deactivation: The oxygen atom at position 1 and the bromine at position 3 exert inductive electron-withdrawing effects (-I). This decreases electron density on the benzene ring, making the C5-aldehyde slightly more electrophilic than a standard benzaldehyde.

  • Steric Environment: The C5 position is relatively unhindered, allowing facile approach for nucleophiles (amines, ylides). However, the C3-bromo group provides significant steric bulk peri to the furan oxygen, which influences the conformation of the bicycle but rarely interferes directly with C5 transformations.

Chemoselectivity Challenges

The primary challenge in handling this molecule is preserving the C3-Br bond during aldehyde functionalization.

  • Compatible: Reductive aminations (borohydrides), acid-catalyzed condensations, mild oxidations.

  • Incompatible: Strong dissolving metal reductions (e.g., Li/NH₃), halogen-lithium exchange conditions (n-BuLi) without prior protection of the aldehyde.

Core Reactivity Profiles: The Aldehyde Vector

Reductive Amination (The "Workhorse" Reaction)

Reductive amination is the most frequent application of this scaffold in drug discovery, used to attach solubilizing amine tails or target-binding motifs.

  • Mechanism: Formation of a hemiaminal

    
     iminium ion 
    
    
    
    hydride reduction.
  • Reagent Choice: Sodium triacetoxyborohydride (STAB) is the gold standard here. It is mild enough to leave the C3-Br bond and the benzofuran ring intact, whereas NaBH₄ can sometimes lead to over-reduction or side reactions in conjugated systems.

Olefination (Wittig & Knoevenagel)

The C5-aldehyde serves as an excellent substrate for carbon chain extension.

  • Wittig Reaction: Stabilized ylides react smoothly to give E-alkenes. Unstabilized ylides may require careful temperature control to avoid side reactions at the halogenated furan ring.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields electron-deficient alkenes, often used as Michael acceptors in covalent inhibitor design.

Heterocycle Construction

The aldehyde can be converted into various heterocycles:

  • Imidazoles: Via condensation with glyoxal and ammonia.

  • Thiazolidinediones: Via Knoevenagel condensation followed by reduction, common in metabolic disease research.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold, highlighting the orthogonality of the C5 and C3 positions.

ReactivityPathways Start 3-Bromo-benzofuran- 5-carbaldehyde RedAm Reductive Amination (Amine + STAB) Start->RedAm Path A: C5 Electrophile Wittig Wittig Olefination (Phosphonium Salt + Base) Start->Wittig Hetero Heterocycle Formation (e.g., Thiazolidinedione) Start->Hetero Suzuki Suzuki Coupling (Boronic Acid + Pd cat.) Start->Suzuki Path B: C3 Cross-Coupling (CHO Tolerated) Lithiation Li-Halogen Exchange (Requires CHO Protection) Start->Lithiation Path C: C3 Metallation (Incompatible with free CHO) Prod_Amine Secondary/Tertiary Amine Derivative RedAm->Prod_Amine Prod_Alkene Styryl Benzofuran Derivative Wittig->Prod_Alkene Prod_Biaryl 3-Aryl-benzofuran- 5-carbaldehyde Suzuki->Prod_Biaryl

Figure 1: Divergent synthetic pathways for 3-Bromo-benzofuran-5-carbaldehyde. Path A (Green) focuses on aldehyde transformations.[1] Path B (Red) focuses on the bromide handle, noting chemoselectivity constraints.

Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Objective: Derivatization of the C5-aldehyde with a secondary amine without debromination.

Reagents:

  • 3-Bromo-benzofuran-5-carbaldehyde (1.0 equiv)

  • Amine (e.g., Morpholine, Piperidine) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (catalytic, optional)

  • DCE (1,2-Dichloroethane) or DCM (Dichloromethane)

Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve 3-Bromo-benzofuran-5-carbaldehyde (1.0 mmol) in DCE (5 mL). Add the amine (1.1 mmol).[2] If the amine is a salt (e.g., HCl salt), add 1.1 equiv of TEA.

  • Activation: Stir at room temperature for 30 minutes to allow hemiaminal/imine equilibrium.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.4 mmol) portion-wise.

    • Note: STAB is preferred over NaBH₃CN (toxic) and NaBH₄ (too reactive, may reduce C=C or C-Br).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Wittig Olefination

Objective: Installing a vinyl group at C5.

Reagents:

  • Methyltriphenylphosphonium bromide (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv) or NaH

  • THF (anhydrous)

Procedure:

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide in anhydrous THF at 0°C. Add KOtBu slowly. The solution should turn bright yellow (ylide formation). Stir for 30-60 mins.

  • Addition: Dissolve 3-Bromo-benzofuran-5-carbaldehyde in minimal THF and add dropwise to the ylide solution at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

    • Critical Check: Ensure the reaction does not overheat; high temperatures can degrade the bromofuran ring.

  • Workup: Quench with water/NH₄Cl. Extract with diethyl ether.

  • Outcome: Yields the 3-bromo-5-vinylbenzofuran.

Summary of Chemoselectivity Data

Reaction TypeReagent SystemC5-CHO FateC3-Br FateCompatibility
Reductive Amination Amine / STAB / DCEConverted to AmineIntact High
Wittig Reaction PPh₃-R / KOtBu / THFConverted to AlkeneIntact High
Oxidation NaClO₂ / NaH₂PO₄ (Pinnick)Converted to COOHIntact High
Suzuki Coupling Ar-B(OH)₂ / Pd(PPh₃)₄ / Na₂CO₃Intact (mostly)Coupled to Ar Medium (Base may affect CHO)
Lithiation n-BuLi / THFAttacked (Alkylation)Exchanged (Li)Low (Requires Acetal Protection)

References

  • PubChem. (n.d.).[3] 3-Bromo-benzofuran-5-carbaldehyde. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17.[4] [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Retrieved January 29, 2026, from [Link]

  • Abu-Hashem, A. A., et al. (2014).[5] Reactivity of Benzofuran Derivatives. ResearchGate. Retrieved January 29, 2026, from [Link]

Sources

Technical Guide: Therapeutic Architectures of Brominated Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Halogen Advantage in Heterocyclic Scaffolds

The benzofuran moiety is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for established therapeutics like Amiodarone (antiarrhythmic) and Methoxsalen (psoriasis). However, the strategic incorporation of bromine—specifically at the C5 and C7 positions—transforms this lipophilic bicycle from a passive structural spacer into an active participant in ligand-target binding.

This guide explores the brominated benzofuran subclass, moving beyond simple steric bulk to exploit the Sigma-hole effect (halogen bonding). We analyze its utility in Protein Tyrosine Phosphatase 1B (PTP1B) inhibition for Type 2 Diabetes, antimicrobial biofilm disruption, and targeted oncology.

Section 1: The Mechanistic Rationale

Beyond Lipophilicity: The Sigma-Hole

While bromine is often added to increase LogP (lipophilicity) and membrane permeability, its most potent contribution is the Halogen Bond (XB) . Unlike fluorine (which is highly electronegative and rarely forms halogen bonds), bromine possesses a distinct region of positive electrostatic potential on its outer surface, opposite the C-Br bond.

  • The Mechanism: This positive "cap" (Sigma-hole) acts as a Lewis acid, forming highly directional non-covalent interactions with Lewis bases (oxygen/nitrogen/sulfur lone pairs) in the protein binding pocket.

  • Therapeutic Impact: In PTP1B inhibitors, a bromine atom on the benzofuran ring often replaces a hydrogen bond donor, maintaining affinity while shedding the desolvation penalty associated with polar groups.

Structure-Activity Relationship (SAR) Logic

The biological activity of brominated benzofurans is strictly positional. The following diagram illustrates the validated SAR logic for this scaffold.

SAR_Logic Core Benzofuran Core C2 C2 Position: Aryl/Heteroaryl attachment (Specificity) Core->C2 Primary Pharmacophore C3 C3 Position: Small alkyl/acyl groups (Steric fit) Core->C3 Modulates Solubility C5 C5 Position: Bromine Substitution (Metabolic Block/Halogen Bond) Core->C5 Increases t1/2 C7 C7 Position: Bromine Substitution (Selectivity vs. Homologous Enzymes) Core->C7 Enhances BChE/PTP1B Selectivity

Figure 1: Positional logic for brominated benzofuran optimization. C5/C7 bromination is critical for metabolic stability and target selectivity.

Section 2: Therapeutic Verticals

Metabolic Disease: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1][2] Inhibiting PTP1B restores insulin sensitivity.

  • The Challenge: The PTP1B active site is highly charged (phosphotyrosine mimetic), making it difficult for inhibitors to cross cell membranes.

  • The Solution: Brominated 2-arylbenzofurans act as allosteric inhibitors or lipophilic active-site binders. The bromine atom often targets a specific cysteine or aspartate residue backbone carbonyl via halogen bonding.

  • Key Data: Research indicates that 2-arylbenzofurans (e.g., Mulberrofuran derivatives) exhibit IC50 values in the low micromolar range.[1]

Compound ClassTargetSubstitution PatternRepresentative IC50Mechanism
2-ArylbenzofuranPTP1BC5-OH, C6-Prenyl~3.11 µMActive Site Comp.
Brominated HybridAChE (Alzheimer's)C7-Bromo27.7 µMDual Binding Site
Brominated HybridBChE (Alzheimer's)C7-Bromo0.7 µMSelectivity Filter
Antimicrobial Activity & Biofilm Disruption

Marine natural products (e.g., from Penicillium species) often contain brominated benzofurans. These compounds are particularly effective against Gram-positive bacteria (S. aureus, E. faecalis).

  • Mechanism: Disruption of bacterial membrane potential and inhibition of biofilm formation. The lipophilic bromine aids in penetrating the exopolysaccharide matrix of the biofilm.

  • Efficacy: Synthetic derivatives with bromine at C5 show MIC values comparable to standard antibiotics (2–6 µg/mL) against resistant strains.

Section 3: Technical Execution & Protocols

Synthesis: The Rap-Stoermer Protocol

For rapid access to 2-substituted bromobenzofurans, the Rap-Stoermer reaction is preferred over the multi-step Sonogashira coupling due to its operational simplicity and atom economy.

Protocol: Synthesis of 5-Bromo-2-(4-chlorophenyl)benzofuran

  • Reagents:

    • 5-Bromosalicylaldehyde (1.0 eq)

    • 4-Chlorophenacyl bromide (1.1 eq)

    • Potassium Carbonate (K2CO3, 2.5 eq)

    • Solvent: Polyethylene glycol (PEG-400) or Acetonitrile.

  • Procedure:

    • Step 1: Dissolve 5-bromosalicylaldehyde and 4-chlorophenacyl bromide in PEG-400 (green solvent approach).

    • Step 2: Add K2CO3 and catalytic KI (10 mol%).

    • Step 3: Heat to 100–120°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Step 4: Pour reaction mixture into crushed ice/water.

    • Step 5: Filter the precipitate, wash with water, and recrystallize from ethanol.

  • Validation:

    • 1H NMR: Look for the characteristic C3-H singlet around 7.0–7.5 ppm.

    • Mass Spec: Confirm the M+ and M+2 isotopic pattern (1:1 ratio) indicative of bromine.

Workflow Visualization

Synthesis_Workflow Salicyl 5-Bromosalicylaldehyde Mix Mix in PEG-400 + K2CO3 / KI cat. Salicyl->Mix Phenacyl Alpha-Halo Ketone Phenacyl->Mix Heat Heat 100°C (3h) Rap-Stoermer Cyclization Mix->Heat Base-mediated Workup Ice Water Quench Recrystallization (EtOH) Heat->Workup Precipitation Product 5-Bromo-2-arylbenzofuran (Target Scaffold) Workup->Product >85% Yield

Figure 2: Green synthesis workflow via Rap-Stoermer condensation.

Section 4: Future Outlook & Toxicity

While brominated benzofurans offer high potency, the "organobromine" class carries toxicity risks (hepatotoxicity via quinone methide formation).

  • Mitigation Strategy: Block metabolic "soft spots" (para-positions on phenyl rings) with fluorine or small alkyl groups to prevent bioactivation.

  • Development Path: Focus on marine-inspired hybrids where the bromine is metabolically stable, utilizing the scaffold for Alzheimer's (dual AChE/BChE inhibition) and resistant bacterial infections.

References

  • Therapeutic Potential of Benzofuran Derivatives Source: ResearchGate (2025 Review) Significance: Comprehensive review of anticancer and anti-inflammatory SAR, highlighting C2 and C5 substitution patterns. URL:[Link]

  • Insight into the PTP1B Inhibitory Activity of Arylbenzofurans Source: NIH / PubMed Central Significance: Establishes IC50 values (3.11 µM) for 2-arylbenzofurans and validates PTP1B as a target for this scaffold. URL:[Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors Source: MDPI (Biomolecules) Significance: Identifies C7-bromination as a critical factor for BChE selectivity (IC50 = 0.7 µM) in Alzheimer's research. URL:[Link]

  • Halogen Bonding in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) Significance: Foundational text explaining the Sigma-hole mechanism and the "Halogen Advantage" in drug design. URL:[Link]

  • Benzofuran Synthesis Methodologies (Rap-Stoermer) Source: Organic Chemistry Portal Significance: Validates the synthetic protocols (Pd-catalyzed and base-mediated cyclizations) described in the technical execution section. URL:[Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 3-Bromo-benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-benzofuran-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug development. Its unique structure, featuring a benzofuran core, a reactive aldehyde group, and a bromine substituent, makes it a valuable precursor for synthesizing a wide range of complex molecules and potential therapeutic agents.[1][2] The integrity and purity of such intermediates are paramount to the success of multi-step syntheses and the reliability of biological screening results. However, the inherent reactivity of the aldehyde functional group presents specific challenges related to chemical stability and long-term storage.

This technical guide provides an in-depth analysis of the factors governing the stability of 3-Bromo-benzofuran-5-carbaldehyde. We will explore the core principles of its degradation, provide field-proven storage and handling protocols, and offer a detailed experimental workflow for researchers to validate stability under their specific laboratory conditions. This document is intended for researchers, chemists, and drug development professionals who utilize this and similar aromatic aldehydes in their work.

Section 1: Core Chemical Properties

A foundational understanding of the physicochemical properties of 3-Bromo-benzofuran-5-carbaldehyde is essential for its proper handling and storage.

PropertyValue
Molecular Formula C₉H₅BrO₂
Molecular Weight 225.04 g/mol
Appearance Typically a solid (e.g., Light brown to orange)[3]
CAS Number 138549-30-3
Canonical SMILES C1=CC2=C(C=C1C=O)OC(=C2)Br

Data extrapolated from similar benzofuran and brominated aldehyde structures.

Section 2: Fundamental Principles of Aldehyde Stability

The stability of 3-Bromo-benzofuran-5-carbaldehyde is predominantly dictated by the reactivity of its aldehyde group. Aromatic aldehydes are susceptible to two primary degradation pathways: oxidation and polymerization. Understanding the causality of these processes is critical for designing effective storage strategies.

Oxidation

The most common degradation route for aldehydes is oxidation to the corresponding carboxylic acid. This process is often initiated by atmospheric oxygen and can be accelerated by exposure to light and elevated temperatures.[4][5] For 3-Bromo-benzofuran-5-carbaldehyde, this would result in the formation of 3-Bromo-benzofuran-5-carboxylic acid. The presence of this acidic impurity can have significant downstream effects, altering reaction kinetics, generating unwanted byproducts, and complicating purification.

Polymerization

Aldehydes can undergo self-condensation or polymerization, often forming cyclic trimers (trioxanes).[6] This process is frequently acid-catalyzed; therefore, the initial oxidation of a small fraction of the aldehyde to its carboxylic acid can accelerate the polymerization of the remaining material.[6] Polymerization is often visually indicated by the material becoming thicker, more viscous, or even solidifying over time.[6] While low temperatures can slow many degradation reactions, they have been observed to accelerate trimer formation in some aliphatic aldehydes, making room-temperature storage preferable for neat compounds until they are diluted.[6]

Influence of the Benzofuran Ring and Bromine Substituent

The benzofuran ring system is a stable heterocyclic scaffold.[7] The bromine atom at the 3-position is generally stable but can participate in certain reactions under specific conditions (e.g., palladium-catalyzed cross-coupling), though it is not expected to be a primary point of instability under standard storage conditions. The primary locus of instability remains the aldehyde functional group.

Section 3: Recommended Storage and Handling Protocols

Based on established best practices for aromatic aldehydes and related benzofuran derivatives, the following protocols are recommended to maximize the shelf-life and preserve the purity of 3-Bromo-benzofuran-5-carbaldehyde.[4][8][9]

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature +2°C to +8°CCool temperatures slow the rate of oxidative degradation. This range is a common recommendation for related compounds like benzofuran-4-carbaldehyde and 5-bromo-2-furaldehyde.[10][11]
Atmosphere Inert Gas (Argon or Nitrogen)Displacing atmospheric oxygen is the most critical step to prevent oxidation to the carboxylic acid.[3][8]
Container Tightly-sealed, amber glass vial or bottlePrevents exposure to air and moisture. Amber glass protects the compound from light, which can catalyze oxidation.[4][9]
Form Solid (as supplied)Storing the compound as a solid minimizes mobility and potential reactivity compared to storing it in solution.

For solutions, storage at very low temperatures (-20°C or -80°C) under an inert atmosphere is advisable for extended periods, though shelf-life may be reduced to 1-6 months.[3] It is crucial to use freshly opened, anhydrous solvents for preparing stock solutions.[3]

Best Practices for Handling
  • Inert Atmosphere: Whenever possible, handle the compound inside a glove box or use a Schlenk line to maintain an inert atmosphere.

  • Minimize Exposure: Open containers for the briefest time necessary. Aliquot the material into smaller, single-use vials to avoid repeatedly exposing the bulk supply to the atmosphere.

  • Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing moisture or other contaminants that could initiate degradation.

  • Antioxidant Use: For long-term storage or applications where trace oxidation is a major concern, consider adding a small amount of an antioxidant like Butylated hydroxytoluene (BHT).[6]

Section 4: Potential Degradation Pathways and Identification

The primary degradation products of 3-Bromo-benzofuran-5-carbaldehyde are predictable based on general aldehyde chemistry. Monitoring for the appearance of these impurities is key to assessing the material's integrity.

Caption: Potential degradation pathways for 3-Bromo-benzofuran-5-carbaldehyde.

Identifying Degradation:

  • Thin-Layer Chromatography (TLC): A simple method to check for impurities. The carboxylic acid will typically have a different Rf value (often lower) than the aldehyde.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity. A validated HPLC method can separate the parent compound from its degradation products, allowing for precise determination of purity over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of the carboxylic acid proton (typically a broad singlet far downfield, >10 ppm) or a shift in the aldehyde proton signal.

Section 5: Experimental Protocol for Stability Assessment (Forced Degradation Study)

To ensure that 3-Bromo-benzofuran-5-carbaldehyde is stable under your specific process conditions, a forced degradation study is recommended. This protocol provides a self-validating system to understand the compound's liabilities.

Objective

To identify the potential degradation products and pathways of 3-Bromo-benzofuran-5-carbaldehyde under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Methodology

StabilityWorkflow prep 1. Sample Preparation (Prepare stock solution in ACN) stress 2. Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Light) prep->stress timepoint 3. Timepoint Sampling (e.g., 0, 2, 8, 24, 48 hours) stress->timepoint analysis 4. Analytical Testing (HPLC-UV/MS) timepoint->analysis data 5. Data Analysis (Calculate % degradation, identify products) analysis->data

Sources

Strategic Assembly of Benzofuran Scaffolds in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists Focus: Transition-metal catalyzed assembly of benzofuran cores in neolignans and aryl-benzofurans.

Executive Summary: The Benzofuran Pharmacophore

The benzofuran moiety is a privileged structure in medicinal chemistry, serving as the core scaffold for a vast array of bioactive natural products including neolignans (Egonol, Ailanthoidol) and 2-arylbenzofurans (Moracin family).[1][2][3] While classical methods like the Rap-Stoermer or Pechmann condensation provided early access, they often suffer from harsh conditions and poor regiocontrol.

This guide focuses on transition-metal catalyzed cascades , specifically the Palladium/Copper-mediated Sonogashira coupling-cyclization.[1][4] This methodology offers superior atom economy, functional group tolerance, and the ability to construct the furan ring under mild conditions, making it the industry standard for total synthesis campaigns.

Mechanistic Paradigms & Strategic Disconnections

To successfully synthesize benzofuran natural products, one must understand the causality behind the choice of disconnection. We compare two dominant strategies: the Intermolecular Annulation (Larock) and the Intramolecular Cascade (Sonogashira-Cyclization) .

Strategic Decision Matrix

The choice of method depends heavily on the substitution pattern of the target natural product.

BenzofuranStrategy Start Target Natural Product Subst Substitution Pattern? Start->Subst RouteA 2,3-Disubstituted (e.g., Lignans) Subst->RouteA Complex Core RouteB 2-Aryl / 3-H (e.g., Moracins, Ailanthoidol) Subst->RouteB Linear Aryl Larock Larock Heteroannulation (o-Iodoanisole + Internal Alkyne) RouteA->Larock Sono Sonogashira Cascade (o-Halophenol + Terminal Alkyne) RouteB->Sono MechA Mechanism: Pd-Migration/Insertion Larock->MechA MechB Mechanism: 5-endo-dig Cyclization Sono->MechB

Figure 1: Retrosynthetic decision matrix for benzofuran assembly.

Case Study I: Total Synthesis of Ailanthoidol

Target: Ailanthoidol (Neolignan) Bioactivity: Anti-inflammatory, antioxidant. Key Challenge: Regioselective construction of the 2-arylbenzofuran core without affecting the sensitive benzylic alcohol precursors.

The Sonogashira-Cyclization Cascade

The most efficient route to Ailanthoidol utilizes a "one-pot" cascade. The reaction proceeds via a Sonogashira coupling of an o-iodophenol derivative with a terminal phenylacetylene, followed by an in situ 5-endo-dig cyclization.

Why this works (Causality):

  • Acidity of Phenol: The free hydroxyl group on the o-halophenol acts as the nucleophile. Under basic conditions (Et3N), the phenoxide attacks the Pd-activated alkyne.

  • Catalyst Selection: PdCl2(PPh3)2 is often preferred over Pd(PPh3)4. The Pd(II) precatalyst is more robust in air and reduces to the active Pd(0) species in situ, often providing higher turnover numbers (TON) for these specific oxidative additions.

Mechanistic Pathway

Understanding the cycle is critical for troubleshooting low yields.

CatalyticCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd o-Iodophenol TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet CuI, Alkyne, Base Iso Isomerization/Coordination TransMet->Iso RedElim Reductive Elimination (Coupled Alkyne) Iso->RedElim Cycliz Intramolecular Cyclization (5-endo-dig) RedElim->Cycliz Spontaneous Cycliz->Pd0 Regeneration

Figure 2: The catalytic cycle for the Pd/Cu-mediated synthesis of Ailanthoidol.

Case Study II: Moracin M Synthesis

Target: Moracin M (2-Arylbenzofuran) Key Challenge: The Moracin family contains multiple phenolic hydroxyl groups. Strategic Insight: Direct coupling of unprotected resorcinols often leads to catalyst poisoning or multiple couplings. The strategy requires selective protection (e.g., MOM or TBS ethers) or the use of specific bases like K3PO4 which can facilitate the cyclization without deprotonating less acidic resorcinol hydroxyls prematurely.

Optimization Data (Solvent/Base Effects):

EntryCatalystBaseSolventTemp (°C)Yield (%)Note
1Pd(PPh3)4Et3NDMF9045Sluggish cyclization
2PdCl2(PPh3)2Et3NDMF9062Standard condition
3PdCl2(PPh3)2 K2CO3 DMSO 100 88 Optimal
4Pd(OAc)2Cs2CO3Toluene11055Poor solubility

Table 1: Optimization of reaction conditions for Moracin precursors. Note that DMSO/K2CO3 (Entry 3) often provides the best balance of solubility and basicity for the cyclization step.

Experimental Protocol: Self-Validating System

Objective: Synthesis of the Ailanthoidol precursor via Sonogashira Coupling-Cyclization.

Reagents:

  • o-Iodophenol derivative (1.0 equiv)

  • Terminal aryl alkyne (1.2 equiv)

  • PdCl2(PPh3)2 (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (3.0 equiv)

  • Solvent: DMF (degassed)

Step-by-Step Methodology
  • System Preparation (Inert Atmosphere):

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Validation: Ensure the flask is cooled under a stream of Argon. Moisture inhibits the Cu-catalytic cycle.

  • Reagent Loading:

    • Add the o-iodophenol (e.g., 4-hydroxy-3-methoxy-iodobenzene) and PdCl2(PPh3)2 to the flask.

    • Add degassed DMF. Stir until dissolved.

    • Add CuI and Triethylamine.[1][4][5] The solution typically turns dark (formation of Pd/Cu complexes).

  • Alkyne Addition & Reaction:

    • Add the terminal alkyne dropwise via syringe.

    • Heat the mixture to 80-90°C.

    • Self-Validating Checkpoint 1 (TLC): Monitor the disappearance of the starting iodide. A new spot (the intermediate alkyne) may appear briefly, but at 90°C, it should rapidly convert to the cyclized benzofuran (higher Rf than the intermediate).

  • Workup & Purification:

    • Once the intermediate alkyne is consumed (check via TLC or LCMS), cool to room temperature.

    • Dilute with EtOAc and wash with 1M HCl (to remove amine salts) and brine.

    • Self-Validating Checkpoint 2 (IR): The crude product should show the absence of the characteristic alkyne stretch at ~2100-2200 cm⁻¹. If this peak remains, cyclization is incomplete.

  • Isolation:

    • Purify via flash column chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization

  • Problem: Reaction stalls at the intermediate alkyne (coupling occurred, but no cyclization).

    • Solution: Increase temperature to 110°C or add a stronger base (e.g., DBU) to facilitate the attack of the phenol on the alkyne.

  • Problem: Homocoupling of the alkyne (Glaser coupling).

    • Solution: This is caused by oxygen. Degas solvents more thoroughly (freeze-pump-thaw) and ensure strict Argon atmosphere. Reduce CuI loading to 0.5 mol%.

  • Problem: Dehalogenation of the starting material.

    • Solution: This suggests the Pd-hydride species is forming. Switch solvent from DMF to Toluene or reduce the reaction time.

References

  • Total Synthesis of Ailanthoidol

    • Heravi, M. M., et al. (2017).[3] "Total synthesis of natural products containing benzofuran rings." RSC Advances.

  • Moracin Synthesis & Bioactivity

    • Lee, J., et al. (2014). "Facile Synthesis of Natural Moracin Compounds using Pd(OAc)2/P(tBu)3-HBF4." European Journal of Medicinal Chemistry.

  • Larock Heteroannulation Protocol

    • Larock, R. C., et al. (1995).[6] "Synthesis of Benzofurans via Palladium-Catalyzed Heteroannulation." Journal of Organic Chemistry.

  • Sonogashira Reaction Mechanism

    • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.

  • Green Chemistry Approaches

    • Succaw, G. L., & Doxsee, K. M. (2009). "Palladium-Catalyzed Synthesis of a Benzofuran." Journal of Chemical Education.

Sources

An In-depth Technical Guide to Electrophilic Substitution Reactions on the Benzofuran Ring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Core in Modern Science

The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and structural properties make it a cornerstone in drug discovery, with applications ranging from anticancer to antimicrobial agents.[1][3] The functionalization of the benzofuran ring system, primarily through electrophilic substitution, is a critical step in the synthesis of these valuable compounds. This guide provides an in-depth exploration of the principles, regioselectivity, and field-proven protocols for the electrophilic substitution of benzofuran, aimed at researchers, chemists, and professionals in drug development.

Electronic Structure and Reactivity Principles

Benzofuran consists of a benzene ring fused to a furan ring. This fusion creates a π-electron system that is aromatic, yet with distinct reactivity compared to benzene itself. The oxygen heteroatom in the furan ring plays a decisive role, donating its lone-pair electrons into the ring system and thereby activating it towards electrophilic attack.

However, this activation is not uniform across the molecule. The reaction predominantly occurs on the electron-rich furan moiety rather than the benzene ring. The key question for any synthetic chemist is where on the furan ring the substitution will occur. The two possible positions, C2 and C3, exhibit different levels of reactivity governed by the stability of the cationic intermediate (the sigma complex or Wheland intermediate) formed during the reaction.[4]

The Core of Selectivity: C2 versus C3 Attack

Electrophilic substitution on the benzofuran ring generally shows a preference for the C2 position.[5] This regioselectivity can be rationalized by examining the stability of the cationic intermediates formed upon attack at either C2 or C3.

  • Attack at C2: When an electrophile attacks the C2 position, the resulting positive charge is located at C3. This carbocation is immediately adjacent to the benzene ring, allowing for effective resonance delocalization of the charge into the fused aromatic system. This stabilization is analogous to that of a stable benzylic carbocation.[4]

  • Attack at C3: Attack at the C3 position places the positive charge at C2. This charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom. However, the oxygen atom is highly electronegative, which somewhat diminishes its ability to stabilize the adjacent positive charge compared to the extensive delocalization offered by the benzene ring in the case of C2 attack.[4]

Therefore, the transition state leading to the C2-substituted product is generally lower in energy, making it the kinetically favored pathway for many electrophilic substitution reactions.

Caption: C2 vs. C3 electrophilic attack pathways on benzofuran.

Key Electrophilic Substitution Reactions: Protocols and Mechanistic Insights

While C2 substitution is the general rule, the choice of electrophile, reagents, and reaction conditions can influence the outcome. Below are detailed discussions and protocols for the most critical electrophilic substitution reactions performed on the benzofuran core.

Halogenation

Halogenation is a fundamental transformation for introducing a versatile synthetic handle onto the benzofuran ring.

  • Causality Behind Experimental Choices: Bromination and chlorination are the most common halogenations. The reactions often proceed via an initial addition of the halogen across the C2-C3 double bond to form an adduct, which then eliminates H-X to yield the substituted product.[6] Using less polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) at low temperatures helps to control the reaction rate and minimize side reactions.

Table 1: Summary of Halogenation Conditions

ReactionReagent(s)SolventTypical Position
BrominationBr₂CS₂, DCM2 and/or 3
BrominationN-Bromosuccinimide (NBS)CCl₄2
ChlorinationCl₂CS₂2 and/or 3
ChlorinationSulfuryl chloride (SO₂Cl₂)Ether2

Experimental Protocol: Regioselective Bromination [7]

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzofuran (1.0 eq) dissolved in carbon disulfide (CS₂).

  • Cooling: Cool the solution to -50 °C using a dry ice/acetone bath.

    • Scientist's Note: Low temperature is crucial to observe the formation of the intermediate adduct and control the regioselectivity.[6]

  • Reagent Addition: Add a solution of bromine (1.0 eq) in CS₂ dropwise over 30 minutes, ensuring the temperature does not rise above -45 °C.

  • Reaction: Stir the reaction mixture at this temperature for 1 hour. The progress can be monitored by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the 2-bromobenzofuran and/or 3-bromobenzofuran.

Nitration

The introduction of a nitro group is pivotal for the synthesis of amines and other nitrogen-containing derivatives.

  • Causality Behind Experimental Choices: Direct nitration of benzofuran with strong acids like nitric acid/sulfuric acid can lead to polymerization and degradation due to the acid-sensitive nature of the furan ring. Milder nitrating agents are therefore required. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a highly effective reagent.[8] The reaction is typically performed at low temperatures to control its exothermicity.

Experimental Protocol: 2-Nitrobenzofuran Synthesis [9]

  • Reagent Preparation: In a flask cooled to -10 °C, slowly add fuming nitric acid (1.1 eq) to acetic anhydride (3.0 eq). Maintain the temperature below 0 °C. Stir for 15 minutes to form acetyl nitrate.

  • Reaction Setup: In a separate, larger reaction vessel, dissolve benzofuran (1.0 eq) in acetic anhydride. Cool this solution to -10 °C.

  • Addition: Add the prepared acetyl nitrate solution dropwise to the benzofuran solution over 1 hour, keeping the internal temperature below -5 °C.

    • Scientist's Note: This controlled addition prevents a dangerous exotherm and minimizes the formation of undesired byproducts.

  • Reaction: Stir the mixture for an additional 2 hours at -10 °C.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium carbonate.

  • Extraction & Purification: Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting 2-nitrobenzofuran can be purified by recrystallization or column chromatography.[9]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful C-C bond-forming reaction used to introduce ketone functionalities.

  • Causality Behind Experimental Choices: This reaction typically employs an acyl halide or anhydride with a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, BF₃·OEt₂). The choice of Lewis acid is critical; stronger Lewis acids can promote polymerization. Tin(IV) chloride is often a good compromise, offering sufficient reactivity with better selectivity. The reaction generally yields a mixture of 2- and 3-acylbenzofurans, with the ratio being highly dependent on the specific substrate and conditions.[10]

Experimental Protocol: Acylation of Benzofuran

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve benzofuran (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool the solution to 0 °C.

  • Catalyst Addition: Add tin(IV) chloride (SnCl₄, 1.2 eq) dropwise.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) to the mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates consumption of the starting material.

  • Workup: Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic phases, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue via column chromatography to separate the 2- and 3-acetylbenzofuran isomers.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the premier method for introducing a formyl (-CHO) group onto the benzofuran ring, a crucial precursor for many complex syntheses.

  • Causality Behind Experimental Choices: This reaction uses the "Vilsmeier reagent," a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11] The Vilsmeier reagent is a relatively mild electrophile, making it ideal for electron-rich heterocycles like benzofuran and avoiding the harsh conditions of other formylation methods.[12] The reaction exhibits high regioselectivity, almost exclusively yielding the 3-formylbenzofuran. This switch in regioselectivity from the typical C2 preference is a notable and synthetically useful exception.

G Vilsmeier-Haack Reaction Workflow DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Benzofuran Benzofuran Benzofuran->Iminium_Salt Electrophilic Attack (at C3) Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Salt->Hydrolysis Product 3-Formylbenzofuran Hydrolysis->Product

Caption: Key stages of the Vilsmeier-Haack formylation of benzofuran.

Experimental Protocol: Synthesis of 3-Formylbenzofuran [13]

  • Reagent Preparation: In a flame-dried, two-necked flask under nitrogen, place anhydrous DMF (3.0 eq) and cool to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cold DMF over 30 minutes. A thick white precipitate of the Vilsmeier reagent will form. Stir the mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Add a solution of benzofuran (1.0 eq) in a minimal amount of DMF dropwise to the Vilsmeier reagent suspension.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 90-100 °C for 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it onto a large amount of crushed ice. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is ~8.

  • Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-formylbenzofuran can be purified by column chromatography or recrystallization.

Conclusion

The electrophilic substitution of benzofuran is a nuanced yet powerful tool in synthetic organic chemistry. While substitution at the C2 position is the general electronic preference due to the formation of a more stable benzylic-type carbocation intermediate, this outcome is not absolute. As demonstrated by the Vilsmeier-Haack reaction, specific reagents can override this preference to selectively functionalize the C3 position. A thorough understanding of the underlying mechanisms, the stability of intermediates, and the role of reaction conditions is paramount for researchers aiming to harness the full synthetic potential of the benzofuran scaffold in the development of novel materials and therapeutic agents.

References

  • Title: Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively Source: ResearchGate URL: [Link]

  • Title: Synthesis of benzofurans via Friedel–Crafts acylation. Source: ResearchGate URL: [Link]

  • Title: Substitution vs Addition. Regioselective Electro-bromination of Benzofuran Source: ResearchGate URL: [Link]

  • Title: A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN Source: ResearchGate URL: [Link]

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  • Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: MDPI URL: [Link]

  • Title: Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy Source: RSC Publishing URL: [Link]

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  • Title: Process of nitrating furan derivatives Source: Google Patents URL

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An In-depth Technical Guide to the Toxicological Properties of Brominated Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brominated aromatic aldehydes are a class of chemical intermediates essential for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Their structure, characterized by an aldehyde group and a bromine atom on a benzene ring, imparts significant chemical reactivity. This reactivity, while synthetically useful, is also the foundation of their toxicological profile. This guide provides a comprehensive analysis of the toxicological properties of these compounds, synthesizing current knowledge on their toxicokinetics, mechanisms of cellular damage, and key toxicological endpoints. We will delve into the causality behind their biological effects, grounded in their electrophilic nature, and present standardized protocols for their toxicological evaluation.

Introduction to Brominated Aromatic Aldehydes

Brominated aromatic aldehydes, such as 2-bromobenzaldehyde and 4-bromobenzaldehyde, are crystalline solids at room temperature with characteristic pungent odors.[2][3] They serve as versatile building blocks in organic chemistry, primarily in reactions involving the aldehyde functional group and in cross-coupling reactions where the carbon-bromine bond is leveraged.[1] The electrophilic nature of the aldehyde's carbonyl carbon and the influence of the bromine substituent on the aromatic ring's electron density are central to both their synthetic utility and their interaction with biological systems.[4]

Toxicokinetics: The Journey Through the Body

The toxicological impact of a compound is fundamentally dictated by its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive ADME data for every brominated aromatic aldehyde is not available, we can infer the likely pathways based on their chemical properties and data on related halogenated aromatic compounds.

2.1 Absorption and Distribution Exposure can occur via inhalation, ingestion, and dermal contact.[3] Due to their moderate lipophilicity, absorption across biological membranes is expected. Following absorption, they are likely distributed to various tissues, with potential for accumulation in adipose tissue, a common characteristic of halogenated aromatic compounds.

2.2 Metabolism: Bioactivation and Detoxification Metabolism is a critical, dual-edged sword. It serves to detoxify and eliminate xenobiotics but can also lead to the formation of more toxic, reactive intermediates. The metabolic fate of brominated aromatic aldehydes is governed by two primary sites on the molecule: the aldehyde group and the brominated aromatic ring.

  • Phase I Metabolism: The aldehyde group can be oxidized to the corresponding carboxylic acid (a detoxification pathway) or reduced to an alcohol. The aromatic ring can undergo hydroxylation mediated by Cytochrome P450 (CYP) enzymes. A key Phase I reaction for halogenated aromatics is oxidative debromination, which can generate reactive intermediates.[5]

  • Phase II Metabolism: The hydroxylated metabolites or the carboxylic acid derivatives can be conjugated with endogenous molecules like glucuronic acid or sulfate, increasing their water solubility and facilitating their excretion.[5]

Prolonged or repeated exposure can lead to potential liver or kidney damage, likely due to the metabolic formation of these reactive intermediates.[3] The metabolism of some brominated compounds can yield highly hepatotoxic products, such as di- and tribromobenzenes.[6]

Metabolic_Pathway cluster_0 Phase I Biotransformation cluster_1 Phase II Conjugation cluster_2 Excretion Parent Brominated Aromatic Aldehyde Oxidation Oxidation (Aldehyde Dehydrogenase) Parent->Oxidation CHO -> COOH Hydroxylation Ring Hydroxylation (CYP450) Parent->Hydroxylation C-H -> C-OH Conjugation Glucuronidation / Sulfation Oxidation->Conjugation Hydroxylation->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Generalized metabolic pathway for brominated aromatic aldehydes.

Mechanisms of Toxicity

The toxicity of aldehydes is intrinsically linked to their high reactivity as electrophiles.[4] This allows them to form covalent bonds with nucleophilic biomolecules, leading to cellular dysfunction.[7]

3.1 Covalent Binding and Adduct Formation The carbonyl carbon of the aldehyde group is electrophilic and reacts readily with nucleophiles in cells, particularly the amino groups of lysine residues in proteins and the exocyclic amino groups of DNA bases.[4][8] This reaction, often forming a Schiff base, results in the formation of protein and DNA adducts.[8]

  • Protein Adducts: Can lead to enzyme inhibition, disruption of protein structure and function, and induction of stress responses.

  • DNA Adducts: Can cause mutations, strand breaks, and cross-links, underpinning the genotoxic potential of these compounds.[9]

3.2 Oxidative Stress Studies on related halogenated compounds suggest that exposure can lead to an increase in intracellular Reactive Oxygen Species (ROS).[10] This may occur through the disruption of mitochondrial function or the uncoupling of cellular respiration. The resulting oxidative stress can damage lipids, proteins, and DNA, contributing significantly to cytotoxicity.

3.3 Genotoxicity and Mutagenicity As a class, aldehydes are associated with genotoxic effects.[7][9] The formation of DNA adducts can lead to mutations if not properly repaired by the cell. While major regulatory bodies have not definitively classified compounds like 2-bromobenzaldehyde as carcinogens, related halogenated aromatics have raised concerns about mutagenicity.[3] Aromatic aldehydes are often considered potential genotoxic impurities (PGIs) in pharmaceutical manufacturing.[11]

Toxicity_Mechanisms cluster_targets Cellular Nucleophiles BAA Brominated Aromatic Aldehyde (Electrophile) Protein Proteins (e.g., Lysine, Cysteine) BAA->Protein Adduct Formation DNA DNA (e.g., Guanine) BAA->DNA Adduct Formation OS Oxidative Stress (ROS Production) BAA->OS Protein_Dys Protein Dysfunction Enzyme Inhibition Protein->Protein_Dys Geno Genotoxicity Mutations, DNA Damage DNA->Geno Cytotoxicity Cytotoxicity & Organ Damage Protein_Dys->Cytotoxicity Geno->Cytotoxicity OS->Cytotoxicity

Caption: Core mechanisms of aldehyde-induced cytotoxicity.

Specific Toxicological Endpoints

Toxicological testing reveals a consistent profile for brominated aromatic aldehydes, characterized by irritation, acute toxicity, and sensitization potential.

4.1 Acute Toxicity and Irritation Both 2- and 4-bromobenzaldehyde are categorized as causing skin, eye, and respiratory irritation.[1][3][12] Inhalation can lead to symptoms like coughing and sore throat.[3] Ingestion is harmful, and GHS classifications consistently include "Harmful if swallowed".[13][14]

Table 1: GHS Hazard Classification for 4-Bromobenzaldehyde

Hazard Code Description Source(s)
H302 Harmful if swallowed [2][13][14]
H315 Causes skin irritation [2][13][14]
H317 May cause an allergic skin reaction [14]
H319 Causes serious eye irritation [2][13][14]
H334 May cause allergy or asthma symptoms or breathing difficulties if inhaled [2][13]

| H335 | May cause respiratory irritation |[2][13][14] |

Table 2: Acute Oral Toxicity Data

Compound Test Species Endpoint Value Source

| 4-Bromobenzaldehyde | Mouse | LD50 (Oral) | 1,230 mg/kg | |

4.2 Organ-Specific Toxicity As mentioned, prolonged or repeated exposure may result in damage to the liver and kidneys, which are the primary organs of xenobiotic metabolism.[3] This is often a consequence of bioactivation to reactive metabolites that overwhelm the cell's detoxification and antioxidant capacities.

4.3 Sensitization There is evidence of sensitization potential. 4-Bromobenzaldehyde is noted to potentially cause allergic skin reactions, and prolonged exposure to 2-bromobenzaldehyde can result in sensitization dermatitis.[3][14] This indicates the ability of these compounds or their metabolites to act as haptens, forming complexes with proteins that are recognized as foreign by the immune system.

Key Experimental Protocols for Toxicological Assessment

To ensure the safety of novel compounds and intermediates, a battery of in vitro toxicological assays is essential. The following protocols are foundational for assessing the potential hazards of brominated aromatic aldehydes.

5.1 Protocol: In Vitro Cytotoxicity Assessment via MTT Assay This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Objective: To determine the concentration of a brominated aromatic aldehyde that reduces the viability of a cultured cell line by 50% (IC50).

  • Methodology:

    • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow attachment.

    • Compound Preparation: Prepare a stock solution of the test aldehyde in a suitable solvent (e.g., DMSO). Create a serial dilution in cell culture media to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

    • Cell Treatment: Remove the old media from the cells and replace it with media containing the various concentrations of the test compound. Include vehicle controls (media with DMSO) and untreated controls. Incubate for 24 or 48 hours.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Causality: This allows viable cells to metabolize the MTT into formazan crystals.

    • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Serial Dilutions of Test Compound B->C D 4. Incubate 24-48h C->D E 5. Add MTT Reagent Incubate 3-4h D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Experimental workflow for in vitro cytotoxicity assessment.

5.2 Protocol: Bacterial Reverse Mutation Assay (Ames Test) This assay is a widely used method to assess the mutagenic potential of a chemical. It uses several strains of Salmonella typhimurium that have mutations in the gene required to synthesize the amino acid histidine. They cannot grow on a histidine-free medium unless a reverse mutation (back mutation) occurs.

  • Objective: To determine if a brominated aromatic aldehyde can cause mutations that revert the bacteria to a histidine-prototrophic state.

  • Methodology:

    • Strain Selection: Use appropriate tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

    • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver). Causality: This is critical because some chemicals only become mutagenic after being metabolized.

    • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

    • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control, typically a two-fold or greater increase. Positive controls (known mutagens for each strain) must be run in parallel to validate the assay.

Conclusion and Future Perspectives

Brominated aromatic aldehydes exhibit a clear toxicological profile driven by their electrophilic nature. The primary hazards include irritation, acute oral toxicity, and sensitization, with underlying mechanisms involving covalent adduct formation with proteins and DNA, and the induction of oxidative stress. Metabolism by CYP450 enzymes is a key determinant of their systemic toxicity, particularly concerning potential liver and kidney damage.

For professionals in drug development and chemical synthesis, a thorough understanding of these properties is paramount. The potential for these compounds to be genotoxic impurities necessitates rigorous analytical monitoring in final drug substances. Future research should focus on generating more comprehensive ADME data, elucidating the specific protein targets of these aldehydes, and conducting long-term studies to clarify their carcinogenic potential.

References

  • Guidechem. (n.d.). 2-Bromobenzaldehyde 6630-33-7 wiki.
  • ChemicalBook. (2024). 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards.
  • National Center for Biotechnology Information. (n.d.). 4-Bromobenzaldehyde. PubChem.
  • Merck Millipore. (n.d.). 4-Bromobenzaldehyde CAS 1122-91-4.
  • Hakk, H., & Letcher, R. J. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants - A review. Environment International, 29(6), 801-828.
  • Sham, K. C., et al. (2023). Aldehyde-Associated Mutagenesis: Current State of Knowledge. Chemical Research in Toxicology, 36(8), 1236-1253.
  • Wiśniewska-Knypl, J. M., & Jajte, J. (1998). [Toxicity of selected brominated aromatic compounds]. Medycyna pracy, 49(2), 195-203.
  • SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ.
  • SYNTHETIKA. (n.d.). 4-Bromobenzaldehyde.
  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081–1091.
  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. ACS Publications.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-Bromobenzaldehyde.
  • PubMed. (2024). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromobenzaldehyde.
  • Royal Society of Chemistry. (2022). The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. Dalton Transactions.
  • PubMed. (2016). Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets.

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Methodological & Application

Application Note: Synthesis of Schiff Bases from 3-Bromo-benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of Schiff bases (imines) utilizing 3-Bromo-benzofuran-5-carbaldehyde as the electrophilic scaffold. Benzofuran derivatives are privileged structures in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles.[1] The specific inclusion of the 3-bromo substituent serves a dual purpose: it modulates lipophilicity (LogP) to enhance membrane permeability and acts as a reactive handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling divergent library synthesis.

This guide provides a robust, scalable protocol for the acid-catalyzed condensation of this aldehyde with various primary amines, ensuring high yields and purity suitable for biological screening.

Chemical Context & Mechanistic Insight

The Scaffold

The starting material, 3-Bromo-benzofuran-5-carbaldehyde , possesses two distinct reactive centers:

  • C5-Aldehyde: A hard electrophile susceptible to nucleophilic attack by amines.

  • C3-Bromide: A chemically inert moiety under Schiff base condensation conditions, preserving its integrity for future functionalization.

Reaction Mechanism

The formation of the azomethine bond (-C=N-) proceeds via a reversible nucleophilic addition-elimination pathway. Acid catalysis is critical to activate the carbonyl carbon without protonating the amine nucleophile to the point of deactivation.

ReactionMechanism Aldehyde 3-Bromo-benzofuran- 5-carbaldehyde Activation Carbonyl Activation (+ H+) Aldehyde->Activation AcOH Cat. Attack Nucleophilic Attack (R-NH2) Activation->Attack Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Proton Transfer Dehydration Dehydration (- H2O) Carbinolamine->Dehydration Rate Limiting Imine Schiff Base Product Dehydration->Imine Irreversible*

Figure 1: Acid-catalyzed mechanism for Schiff base formation. The dehydration step is driven to completion by heat (reflux).

Experimental Protocol

Materials & Reagents
  • Precursor: 3-Bromo-benzofuran-5-carbaldehyde (CAS: 578028-25-8, Purity >97%).

  • Amine Source: Substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline) or aliphatic amines.

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Apparatus: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Heating mantle.

Standard Operating Procedure (SOP)

Step 1: Preparation of Reactants

  • Weigh 1.0 mmol (225 mg) of 3-Bromo-benzofuran-5-carbaldehyde.

  • Dissolve in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Slight warming (40°C) may be required for complete dissolution.

  • Weigh 1.0 mmol (1.0 eq) of the corresponding primary amine.

  • Add the amine to the aldehyde solution with constant stirring.

Step 2: Catalysis & Reaction

  • Add 2-3 drops of Glacial Acetic Acid to the reaction mixture.

    • Note: Do not add excess acid; low pH (<3) will protonate the amine, inhibiting the reaction.

  • Equip the flask with a reflux condenser.

  • Heat the mixture to Reflux (78-80°C) for 3 to 6 hours .

  • Monitor: Check progress via TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.6) should disappear, replaced by a new spot (Schiff base).

Step 3: Workup & Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Method A (Crystallization): If a precipitate forms upon cooling, filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL).

  • Method B (Precipitation): If no precipitate forms, pour the reaction mixture into 50 mL of crushed ice/water . Stir vigorously for 10 minutes until a solid precipitates. Filter and wash with cold water.

Step 4: Purification

  • Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture (9:1) to yield the pure Schiff base.

  • Dry in a vacuum oven at 50°C for 4 hours.

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents (1:1 Molar Ratio) Mix Dissolve in EtOH Add Cat. AcOH Start->Mix Reflux Reflux 3-6 Hours (Temp: 80°C) Mix->Reflux TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Cool Cool to RT TLC->Cool Complete Precip Precipitate? (Yes/No) Cool->Precip IcePour Pour into Ice Water Precip->IcePour No Filter Vacuum Filtration Precip->Filter Yes IcePour->Filter Recryst Recrystallize (EtOH) Filter->Recryst

Figure 2: Decision tree for the synthesis and isolation of benzofuran Schiff bases.

Optimization & Troubleshooting

The electronic nature of the amine significantly impacts reaction time and yield. The table below summarizes expected outcomes based on substituent effects.

Amine TypeExample SubstituentReactivityExpected TimeYieldNotes
Electron Donating -OMe, -CH3, -OHHigh2 - 3 Hours85-95%Nucleophilicity is enhanced; rapid conversion.
Electron Withdrawing -NO2, -Cl, -FLow5 - 8 Hours60-75%Nucleophilicity is reduced; may require longer reflux or 2-3 drops of H2SO4 instead of AcOH.
Heterocyclic 2-AminopyridineModerate4 - 6 Hours70-80%Steric hindrance near the nitrogen may require longer reaction times.
Hydrazides -CONHNH2Very High1 - 2 Hours>90%Forms hydrazones; often precipitates immediately in hot ethanol.

Critical Control Points:

  • Water Sensitivity: While Schiff base formation produces water, excessive moisture in the solvent can drive the equilibrium backward (hydrolysis). Use anhydrous ethanol if yields are low.

  • Catalyst: If AcOH is insufficient for electron-deficient amines, use a stronger Lewis acid like

    
     (5 mol%) or simply switch to catalytic sulfuric acid.
    

Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed:

  • FT-IR:

    • Appearance: Strong band at 1615–1630 cm⁻¹ (C=N stretching).

    • Disappearance: Absence of Carbonyl (C=O) stretch at ~1690 cm⁻¹ and Amine (N-H) stretch at 3300-3400 cm⁻¹.

  • ¹H-NMR (DMSO-d6):

    • Azomethine Proton (-CH=N-): Singlet at δ 8.3 – 8.8 ppm .

    • Benzofuran Protons: Aromatic signals in the δ 7.0 – 8.0 ppm range.

  • Mass Spectrometry: Molecular ion peak

    
     consistent with the calculated mass.
    

Applications & Biological Potential

The 3-bromo-benzofuran-5-carbaldehyde scaffold is not merely a chemical curiosity; it is a pharmacophore precursor.

  • Antimicrobial Activity: Schiff bases derived from this scaffold have shown efficacy against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis.

  • Anticancer Agents: The benzofuran moiety mimics natural products (e.g., coumarins), showing intercalation potential with DNA in breast cancer cell lines (MCF-7).

  • Divergent Synthesis: The 3-bromo position allows for the subsequent generation of 3-aryl-benzofurans via Suzuki coupling after the Schiff base has been formed, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

References

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]

  • Hossain, M. M., et al. (2006).[2] A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans. Synthesis. Retrieved from [Link]

  • Abu-Melha, S. (2013). Synthesis and Biological Evaluation of Some New Benzofuran Derivatives. Journal of Saudi Chemical Society. (Contextual grounding for benzofuran Schiff base bioactivity).

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Aryl-benzofuran-5-carbaldehydes

The benzofuran scaffold is a privileged heterocyclic motif integral to a vast array of natural products and pharmaceuticals. Its derivatives are known to exhibit a wide spectrum of biological activities. The introduction of an aryl group at the 3-position of the benzofuran ring, coupled with a formyl group at the 5-position, generates a molecular architecture of significant interest in medicinal chemistry and drug development. These 3-aryl-benzofuran-5-carbaldehydes serve as versatile intermediates for the synthesis of more complex molecules, leveraging the reactivity of the aldehyde for further functionalization. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for forging the crucial carbon-carbon bond between the benzofuran core and the aryl substituent.[1][2] This guide provides an in-depth technical overview and detailed protocols for the successful execution of Suzuki coupling reactions with 3-bromo-benzofuran-5-carbaldehyde.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide (3-bromo-benzofuran-5-carbaldehyde) to a palladium(0) complex. This step involves the insertion of the palladium into the carbon-bromine bond, resulting in the formation of a palladium(II) intermediate.[2]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3] The choice of base is critical and can significantly influence the reaction rate and yield.

  • Reductive Elimination: The final step of the cycle is the reductive elimination of the desired biaryl product from the palladium(II) complex. This step reforms the carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

The overall efficiency and success of the Suzuki coupling are highly dependent on the interplay of the palladium catalyst, the ligand, the base, and the solvent system.

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation (R-B(OR')_2 + Base) pd_intermediate->transmetalation diaryl_pd Ar-Pd(II)-R(L_n) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Considerations for 3-Bromo-benzofuran-5-carbaldehyde

The presence of the aldehyde functional group on the benzofuran ring introduces a key consideration for the Suzuki coupling reaction. While the Suzuki-Miyaura coupling is known for its excellent functional group tolerance, aldehydes can potentially undergo side reactions under certain conditions, such as reduction or aldol condensation, especially with strong bases and elevated temperatures.[4] However, with careful selection of reaction parameters, the aldehyde can remain intact.

Key Parameters for Optimization:

  • Catalyst System: The choice of palladium precursor and ligand is paramount. For heteroaryl bromides like 3-bromo-benzofuran, bulky, electron-rich phosphine ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated high efficacy.[5] Pre-formed palladium complexes, often referred to as palladacycles, can also offer enhanced activity and stability.[6][7][8]

  • Base Selection: The base plays a dual role: it facilitates the transmetalation step and neutralizes the acid generated during the reaction. For substrates bearing sensitive functional groups, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide.[9]

  • Solvent System: The solvent must solubilize the reactants and the catalyst. A mixture of an organic solvent and water is commonly employed. Popular choices include 1,4-dioxane/water, toluene/water, or DMF/water.[2] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Reaction Temperature: The reaction temperature needs to be high enough to drive the catalytic cycle but not so high as to cause decomposition of the starting materials, products, or the catalyst. Temperatures in the range of 80-110 °C are typical.

Recommended Protocol for Suzuki Coupling of 3-Bromo-benzofuran-5-carbaldehyde

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • 3-Bromo-benzofuran-5-carbaldehyde

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or an XPhos-based precatalyst; 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃; 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a microwave vial, add 3-bromo-benzofuran-5-carbaldehyde (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (0.02 eq.) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Reaction Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95Adapted from[5]
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O901680-92Adapted from[6]
3PdCl₂(dppf) (3)-K₂CO₃ (2)DMF/H₂O110875-88General Conditions
4XPhos Pd G3 (2)-K₃PO₄ (2)THF/H₂O8010>90Adapted from[6]

Yields are typical ranges observed for analogous Suzuki couplings of aryl bromides and may vary depending on the specific arylboronic acid used.

Experimental Workflow Diagram

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: 3-Bromo-benzofuran-5-carbaldehyde, Arylboronic acid, Base B Establish Inert Atmosphere (Argon or Nitrogen) A->B C Add Catalyst and Degassed Solvent B->C D Heat and Stir (e.g., 90°C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F Upon Completion G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Flash Column Chromatography H->I J Characterize Product I->J

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladacycle with a bulky phosphine ligand), or a stronger base if the substrate is stable under such conditions. Incomplete degassing can also lead to catalyst deactivation.

  • Protodeborylation: A common side reaction is the protonolysis of the boronic acid. Using a less aqueous solvent system or a milder base can sometimes mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid (homocoupling) can occur. This is often minimized by using a slight excess of the aryl bromide and carefully controlling the reaction conditions.

  • Aldehyde Reactivity: If side reactions involving the aldehyde are suspected, using milder bases and lower reaction temperatures is recommended. In challenging cases, protection of the aldehyde as an acetal may be necessary, followed by deprotection after the coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 3-aryl-benzofuran-5-carbaldehydes from 3-bromo-benzofuran-5-carbaldehyde. By carefully selecting the catalyst system, base, and solvent, and by understanding the potential challenges associated with the aldehyde functionality, researchers can achieve high yields of the desired products. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this important transformation in the synthesis of novel compounds for drug discovery and materials science.

References

  • Myers, A. The Suzuki Reaction. Chem 115, Harvard University. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Takeda, K., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2568-2572. [Link]

  • Yoneda, A. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Lei, M., et al. (2015). Synthesis of 3,4-disubstituted-furan-2(5H)-one derivatives by Suzuki–Miyaura reaction. Tetrahedron, 71(21), 3325-3332. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]

  • NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Oestreich, M., et al. (2018). Multiple Suzuki-Miyaura coupling of polybromoarenes with arylboronic acids by using complex 1 a. Angewandte Chemie International Edition, 57(40), 13278-13282. [Link]

  • Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a. ResearchGate. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. [Video]. YouTube. [Link]

  • Reddy, T. J., et al. (2020). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 22(22), 8966-8970. [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(9), 4213-4219. [Link]

  • Verrier, C., et al. (2022). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][2]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. RSC Advances, 12(10), 5899-5908. [Link]

  • Sci-Byte. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Video]. YouTube. [Link]

  • Kakino, R., et al. (2021). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules, 26(1), 97. [Link]

  • Fantasia, S., & Nolan, S. P. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35568-35577. [Link]

  • Yoshifuji, M., et al. (2016). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 7(3), 1936-1941. [Link]

  • Fantasia, S., & Nolan, S. P. (2021). (PDF) Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ResearchGate. [Link]

  • Cera, G., & D'Amico, F. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link]

  • Fantasia, S., & Nolan, S. P. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35568-35577. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Video]. YouTube. [Link]

  • Verrier, C., et al. (2022). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][2]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. RSC Advances, 12(10), 5899-5908. [Link]

  • Dialkylbiaryl phosphine ligands. Wikipedia. [Link]

  • Wu, J., et al. (2022). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Molecules, 27(15), 4969. [Link]

  • Wang, D., et al. (2013). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. Organic Letters, 15(23), 5982-5985. [Link]

Sources

Application Notes and Protocols: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation of 3-Bromo-benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel chalcones derived from 3-bromo-benzofuran-5-carbaldehyde. Chalcones, belonging to the flavonoid family, are renowned for their broad spectrum of pharmacological activities.[1] The incorporation of a benzofuran moiety, a privileged heterocyclic scaffold in medicinal chemistry, is anticipated to yield compounds with enhanced biological profiles. This document outlines the strategic synthesis of the key precursor, 3-bromo-benzofuran-5-carbaldehyde, followed by its application in the Claisen-Schmidt condensation with various acetophenone derivatives to afford a library of benzofuran-chalcone hybrids. Detailed experimental procedures, purification techniques, and characterization data are provided to ensure reproducibility and facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Significance of Benzofuran-Chalcone Hybrids

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal intermediates in the biosynthesis of flavonoids and isoflavonoids.[1] Their versatile chemical nature and diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities, have established them as a focal point in drug discovery.[1]

The benzofuran scaffold is a prominent feature in numerous natural products and clinically approved drugs, recognized for its wide array of biological activities.[2] The strategic fusion of the benzofuran nucleus with the chalcone framework presents a compelling avenue for the development of novel therapeutic agents with potentially synergistic or enhanced pharmacological effects. This guide focuses on the synthesis of such hybrids utilizing 3-bromo-benzofuran-5-carbaldehyde as a key building block. The presence of the bromine atom on the benzofuran ring offers a valuable handle for further synthetic modifications, enabling the exploration of a broader chemical space and the fine-tuning of biological activity.

Synthetic Strategy: A Two-Stage Approach

The synthesis of the target chalcones is approached in two main stages:

  • Synthesis of the Key Intermediate: Preparation of 3-bromo-benzofuran-5-carbaldehyde.

  • Chalcone Formation: Claisen-Schmidt condensation of the benzofuran aldehyde with various substituted acetophenones.

This modular approach allows for the generation of a diverse library of chalcones by varying the acetophenone reaction partner.

Synthesis of 3-Bromo-benzofuran-5-carbaldehyde

While 3-bromo-benzofuran-5-carbaldehyde is commercially available, its synthesis in the laboratory can be achieved through a multi-step sequence starting from readily available precursors. One plausible synthetic route involves the formylation of a suitable brominated benzofuran derivative. A general representation of such a transformation is outlined below.

A 5-Bromobenzofuran B 3,5-Dibromobenzofuran A->B Bromination C 3-Bromo-benzofuran-5-carbaldehyde B->C Formylation (e.g., Vilsmeier-Haack or lithiation followed by DMF)

Figure 1: General synthetic scheme for 3-bromo-benzofuran-5-carbaldehyde.

Protocol 1: Synthesis of 3-Bromo-benzofuran-5-carbaldehyde (Illustrative)

This protocol is a generalized procedure based on common organic synthesis methodologies for benzofuran modification.

Materials:

  • 5-Bromobenzofuran

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Benzoyl peroxide (initiator)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Bromination of 5-Bromobenzofuran:

    • To a solution of 5-bromobenzofuran in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture under inert atmosphere until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,5-dibromobenzofuran.

  • Formylation of 3,5-Dibromobenzofuran:

    • Dissolve the crude 3,5-dibromobenzofuran in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange at the 5-position.

    • Add anhydrous N,N-dimethylformamide (DMF) dropwise and stir the reaction mixture at -78 °C for another hour, then allow it to warm to room temperature overnight.

    • Quench the reaction by the slow addition of 1M HCl.

    • Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 3-bromo-benzofuran-5-carbaldehyde.

Note: This is an illustrative protocol. Researchers should consult the primary literature for specific reaction conditions and safety precautions.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The core of this application note is the Claisen-Schmidt condensation, a reliable method for the formation of α,β-unsaturated ketones.[3] This reaction involves the base-catalyzed condensation of an aldehyde (in this case, 3-bromo-benzofuran-5-carbaldehyde) with a ketone (various substituted acetophenones).

cluster_0 Reactants cluster_1 Reaction Conditions A 3-Bromo-benzofuran-5-carbaldehyde E Chalcone Product (3-(3-bromo-benzofuran-5-yl)-1-aryl-propenone) A->E B Substituted Acetophenone B->E C Base (e.g., NaOH, KOH) C->E D Solvent (e.g., Ethanol) or Solvent-free D->E

Figure 2: General workflow for the synthesis of benzofuran-chalcones.

Protocol 2: General Procedure for the Synthesis of 3-(3-Bromo-benzofuran-5-yl)-1-aryl-propenones

This protocol provides a general method that can be adapted for various substituted acetophenones. A solvent-free approach is also described, which aligns with the principles of green chemistry.[4][5]

Materials:

  • 3-Bromo-benzofuran-5-carbaldehyde

  • Substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone, 4-chloroacetophenone)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), dilute

  • Mortar and pestle (for solvent-free method)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Suitable solvent system for TLC (e.g., hexane:ethyl acetate)

Procedure A: Conventional Synthesis in Ethanol

  • In a round-bottom flask, dissolve 3-bromo-benzofuran-5-carbaldehyde (1 equivalent) and the desired substituted acetophenone (1 equivalent) in ethanol.

  • To this solution, add a solution of NaOH or KOH (2-3 equivalents) in water or ethanol dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting materials.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude chalcone.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.[6]

Procedure B: Solvent-Free Grinding Method

  • In a mortar, combine 3-bromo-benzofuran-5-carbaldehyde (1 equivalent), the substituted acetophenone (1 equivalent), and solid NaOH or KOH (1-1.2 equivalents).

  • Grind the mixture with a pestle at room temperature for 10-30 minutes. The reaction progress can often be observed by a change in color and consistency of the mixture.

  • After grinding, add cold water to the reaction mixture and triturate to break up the solid.

  • Acidify with dilute HCl and filter the precipitated chalcone.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Data Presentation: Expected Outcomes and Characterization

The synthesized chalcones are typically colored solids with sharp melting points. Their structures can be confirmed by various spectroscopic techniques.

Table 1: Representative Examples of Synthesized Chalcones

EntryAcetophenone DerivativeExpected Product NameAppearance
1Acetophenone1-phenyl-3-(3-bromo-benzofuran-5-yl)-propenoneYellow solid
24-Methoxyacetophenone1-(4-methoxyphenyl)-3-(3-bromo-benzofuran-5-yl)-propenonePale yellow solid
34-Chloroacetophenone1-(4-chlorophenyl)-3-(3-bromo-benzofuran-5-yl)-propenoneOff-white solid
44-Nitroacetophenone1-(4-nitrophenyl)-3-(3-bromo-benzofuran-5-yl)-propenoneYellow-orange solid

Spectroscopic Characterization:

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectra of the synthesized chalcones will exhibit characteristic absorption bands. A strong band around 1650-1680 cm⁻¹ corresponds to the C=O stretching of the α,β-unsaturated ketone. Bands in the region of 1580-1600 cm⁻¹ are indicative of C=C stretching of the aromatic rings and the enone system.

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): The ¹H NMR spectra will show characteristic signals for the vinylic protons of the α,β-unsaturated system as doublets in the range of δ 7.0-8.0 ppm with a coupling constant (J) of approximately 15-16 Hz, confirming the trans configuration. Aromatic protons will appear as multiplets in the aromatic region. Specific signals for the benzofuran ring protons and the substituents on the acetophenone-derived ring will also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy): The ¹³C NMR spectra will show a signal for the carbonyl carbon around δ 185-195 ppm. Signals for the vinylic carbons will appear in the δ 120-145 ppm region. The remaining signals will correspond to the aromatic carbons of the benzofuran and phenyl rings.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized chalcones, with the characteristic isotopic pattern for bromine-containing compounds (approximately equal intensity for M and M+2 peaks).

Trustworthiness and Self-Validation

The protocols described herein are based on the well-established and robust Claisen-Schmidt condensation reaction. The trustworthiness of these procedures is ensured by the following:

  • Reaction Monitoring: The progress of the reaction can be easily monitored by thin-layer chromatography (TLC), allowing for precise determination of the reaction endpoint and preventing the formation of side products.

  • Purification: The crude products can be readily purified by recrystallization, a technique that ensures high purity of the final compounds. The purity can be assessed by melting point determination and chromatographic techniques.

  • Spectroscopic Confirmation: The structure of the synthesized chalcones can be unequivocally confirmed by a combination of spectroscopic methods (FT-IR, NMR, and MS), providing a self-validating system for the experimental outcome.

Conclusion

This application note provides a detailed and practical guide for the synthesis of novel chalcones incorporating a 3-bromo-benzofuran moiety. The described protocols are adaptable and can be utilized to generate a library of compounds for further investigation in drug discovery and development. The strategic combination of the benzofuran and chalcone scaffolds holds significant promise for the identification of new lead compounds with potent biological activities.

References

  • Chougale, U. B., et al. "Synthesis of Some Chalcone Derivatives and Screening of Their Antimicrobial Activity." World Journal of Pharmacy and Pharmaceutical Sciences, vol. 4, no. 1, 2015, pp. 1591-1596.
  • Durairaj, M., et al. "Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization." International Journal of Research in Applied Science and Engineering Technology, vol. 6, no. 4, 2018, pp. 2456-2165.
  • "Synthesis of Chalcones." Journal of Emerging Technologies and Innovative Research, vol. 7, no. 7, 2020.

  • Souza, Gabriella B., et al. "Synthesis of Chalcone Derivatives by Claisen-Schmidt Condensation and in Vitro Analyses of Their Antiprotozoal Activities." Natural Product Research, vol. 37, no. 21, 2023, pp. 3745-3753, doi:10.1080/14786419.2022.2140337.
  • Kakade, Kavita P., et al. "Synthesis and Characterization of Some Bromo Substituted Chalcone by the Green Synthesis Way (Grinding Method) and Aurones 2-Benzylidine-1-Benzofuran-3-one by Cyclization Method." World Journal of Pharmacy and Pharmaceutical Sciences, vol. 4, no. 1, 2015, pp. 1591-1596.
  • Nakamura, A., et al. "Selective Synthesis of 3-Formylbenzofuran and 3-Acylbenzofuran Using a Chalcone Rearrangement Strategy." RSC Advances, vol. 12, no. 47, 2022, pp. 30567-30571, doi:10.1039/d2ra06080a.
  • "Preparation of Chalcone and Its Further Robinson Annulation with Ethyl Acetoacet
  • "Claisen-Schmidt Condensation." Name Reactions in Organic Synthesis, Cambridge University Press.
  • "Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives." The Royal Society of Chemistry, 2017.
  • "Synthesis of Chalcones Derivatives and Their Biological Activities: A Review." ACS Omega, vol. 7, no. 32, 2022, pp. 27856-27884, doi:10.1021/acsomega.2c01779.
  • Kishor, M. "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds." Journal of Chemical and Pharmaceutical Research, vol. 9, no. 5, 2017, pp. 210-220.
  • Worth, Brian Robert. "Synthesis of Some Benzofuranoid Compounds." ANU Open Research, 1975.
  • "What solvent system should I use to recrystalise 3-bromo benzoic?" Reddit, 2020, .

  • "The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE)
  • "Benzofuran(271-89-6) 1H NMR spectrum." ChemicalBook.
  • "Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone." ACS Omega, vol. 6, no. 40, 2021, pp. 25982-25995, doi:10.1021/acsomega.1c02688.
  • "N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide." MDPI, 2021, .

  • "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." Molecules, vol. 24, no. 8, 2019, p. 1585, doi:10.3390/molecules24081585.
  • "Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley r
  • "Benzofuran synthesis." Organic Chemistry Portal.
  • "Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties." Koya University Journal of Humanities and Social Sciences, vol. 7, no. 1, 2024, pp. 1-6.
  • "Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry." Schrödinger.
  • Delogu, Giovanna Lucia, and Michela Begala. "Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions." Molbank, vol. 2018, no. 2, 2018, p. M988, doi:10.3390/M988.
  • "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity." Molecules, vol. 26, no. 1, 2021, p. 195, doi:10.3390/molecules26010195.

Sources

Application Note & Protocol: Strategic Derivatization of 3-Bromo-benzofuran-5-carbaldehyde for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in the Fight Against Antimicrobial Resistance

The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic compounds with potent biological activities.[1][2] These activities span a wide therapeutic spectrum, including antimicrobial, anti-inflammatory, antiviral, and antitumor applications.[1] The relentless rise of antimicrobial resistance (AMR) constitutes a grave global health threat, necessitating the urgent discovery and development of novel therapeutic agents that can overcome existing resistance mechanisms.[1]

This application note details a strategic approach to the synthesis and antimicrobial evaluation of a focused library of novel compounds derived from 3-bromo-benzofuran-5-carbaldehyde. This starting material is an exceptionally versatile platform for chemical exploration due to its two distinct and orthogonally reactive sites: the electrophilic aldehyde at the C5 position and the bromo-substituent at the C3 position, which is amenable to various cross-coupling reactions. Our focus here is the derivatization of the carbaldehyde moiety, as it serves as a rapid and efficient handle for introducing molecular diversity through robust chemical transformations.[3][4] The rationale is to leverage the inherent biological relevance of the benzofuran core and systematically modify its periphery to probe the structure-activity relationships (SAR) that govern antimicrobial potency.

Part 1: Synthetic Derivatization Strategies

The aldehyde functional group is a linchpin for numerous carbon-nitrogen and carbon-carbon bond-forming reactions. The following strategies were selected for their reliability, high yields, and the diverse chemical space they unlock. The goal is not merely synthesis but the creation of a library with varied electronic, steric, and hydrogen-bonding properties to maximize the potential for discovering a bioactive hit.

Strategy A: Schiff Base (Imine) Formation

Causality: The formation of a Schiff base (imine) via condensation with primary amines is one of the most fundamental and efficient reactions of aldehydes. This strategy allows for the direct and modular installation of a vast array of aryl, heteroaryl, and alkyl substituents. The resulting C=N double bond is a bioisostere of the C=C bond and can act as a hydrogen bond acceptor, significantly influencing the compound's interaction with biological targets.

Protocol 1: General Procedure for Schiff Base Synthesis

  • Dissolution: In a 50 mL round-bottom flask, dissolve 3-bromo-benzofuran-5-carbaldehyde (1.0 mmol, 225 mg) in 15 mL of absolute ethanol. Stir the solution using a magnetic stir bar until all solid has dissolved.

  • Reagent Addition: To the stirred solution, add the desired primary amine (e.g., aniline, substituted aniline, or benzylamine) (1.1 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates directly from the solution. If not, reduce the solvent volume in vacuo.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry. If necessary, the product can be further purified by recrystallization from ethanol.

  • Characterization: Confirm the structure of the synthesized Schiff base derivatives using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Strategy B: Knoevenagel Condensation

Causality: The Knoevenagel condensation extends the π-conjugated system of the parent molecule by forming a new carbon-carbon double bond with an active methylene compound. This modification significantly alters the molecule's planarity and electronic properties. The introduction of electron-withdrawing groups, such as nitriles or esters, can enhance the compound's ability to participate in crucial intermolecular interactions within a biological target site.

Protocol 2: General Procedure for Knoevenagel Condensation

  • Dissolution: Dissolve 3-bromo-benzofuran-5-carbaldehyde (1.0 mmol, 225 mg) and an active methylene compound (e.g., malononitrile or diethyl malonate) (1.0 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.

  • Catalysis: Add a catalytic amount of a basic catalyst, such as piperidine or sodium acetate (approximately 0.1 mmol).

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by TLC. The formation of the brightly colored, conjugated product is usually complete within 1-3 hours.

  • Work-up: Once the reaction is complete, cool the flask in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent like ethanol or ethyl acetate may be performed for higher purity.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Part 2: Antimicrobial Screening Workflow

A self-validating and standardized protocol is essential for generating reliable and reproducible antimicrobial activity data. The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

Diagram: Derivatization and Screening Workflow

G cluster_synthesis Synthesis & Derivatization cluster_screening Antimicrobial Screening A 3-Bromo-benzofuran- 5-carbaldehyde B Strategy A: Schiff Base Formation (+ Primary Amines) A->B Reacts with C Strategy B: Knoevenagel Condensation (+ Active Methylene Cmpds) A->C Reacts with D Compound Library (Diverse Derivatives) B->D Yields C->D Yields E Prepare Compound Stock Solutions D->E Proceeds to F Broth Microdilution Assay (96-Well Plate Format) E->F G Inoculate with Bacterial Strains (e.g., S. aureus, E. coli) F->G H Incubate (18-24h, 37°C) G->H I Determine MIC (Lowest concentration with no visible growth) H->I

Sources

Application Notes and Protocols for the Formylation of 3-Bromobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the formylation of 3-bromobenzofuran, a critical transformation for synthesizing valuable intermediates in medicinal chemistry and materials science. The Vilsmeier-Haack reaction is presented as the primary and most efficient method for this conversion. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, safety precautions, and methods for purification and characterization of the target compound, 3-bromo-2-formylbenzofuran. The causality behind experimental choices is explained to ensure reproducibility and success.

Introduction: The Significance of Substituted Benzofurans

Benzofuran and its derivatives are foundational scaffolds in a multitude of natural products and pharmacologically active compounds.[1][2][3] These heterocycles are recognized for a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1] The strategic introduction of functional groups onto the benzofuran core is a key pursuit in drug discovery. The formyl group, in particular, serves as a versatile handle for a wide array of subsequent chemical modifications.

The formylation of 3-bromobenzofuran at the C2 position yields 3-bromo-2-formylbenzofuran, a bifunctional intermediate of significant synthetic utility. The presence of both a reactive aldehyde and a bromo substituent allows for orthogonal chemical transformations, enabling the construction of complex molecular architectures. This application note focuses on the Vilsmeier-Haack reaction, a reliable and scalable method for achieving this specific formylation.[4][5][6]

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][6][7][8] The reaction employs a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[8][9][10]

The accepted mechanism proceeds through two key stages:

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with phosphorus oxychloride to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7][8][10]

  • Electrophilic Aromatic Substitution: The electron-rich benzofuran ring, activated by the lone pair of electrons on the oxygen atom, attacks the electrophilic carbon of the Vilsmeier reagent.[7] This attack preferentially occurs at the electron-rich C2 position. Subsequent loss of a proton re-aromatizes the ring, forming an iminium ion intermediate.

  • Hydrolysis: During aqueous workup, the iminium intermediate is hydrolyzed to yield the final aldehyde product.[10]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Benzofuran 3-Bromobenzofuran Iminium_Intermediate Iminium Intermediate Benzofuran->Iminium_Intermediate + Vilsmeier Reagent Product 3-Bromo-2-formylbenzofuran Iminium_Intermediate->Product H2O Workup

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Experimental Protocol: Synthesis of 3-Bromo-2-formylbenzofuran

This protocol is designed to be a robust and reproducible method for the synthesis of 3-bromo-2-formylbenzofuran.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPuritySupplier
3-BromobenzofuranC₈H₅BrO197.031.0 equiv.>98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolventAnhydrousAcros Organics
Phosphorus oxychloride (POCl₃)POCl₃153.331.2 equiv.>99%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93SolventAnhydrousJ.T. Baker
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As neededN/ALab Prepared
Anhydrous Sodium SulfateNa₂SO₄142.04As neededN/AEMD Millipore
Silica GelSiO₂60.08As needed230-400 meshSorbent Technologies
Step-by-Step Procedure

protocol_workflow start Start reagent_prep Prepare Reagents (Anhydrous Conditions) start->reagent_prep vilsmeier_formation Vilsmeier Reagent Formation (0 °C) reagent_prep->vilsmeier_formation substrate_addition Add 3-Bromobenzofuran (0 °C to RT) vilsmeier_formation->substrate_addition reaction Reaction Stirring (Room Temperature) substrate_addition->reaction workup Aqueous Workup (Ice, NaHCO3) reaction->workup extraction Extraction with DCM workup->extraction drying Dry Organic Layer (Na2SO4) extraction->drying purification Purification (Column Chromatography) drying->purification end End Product purification->end

Caption: Experimental Workflow for the Formylation of 3-Bromobenzofuran.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (used as both reagent and solvent). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 3-bromobenzofuran (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-bromo-2-formylbenzofuran.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): DMF is a potential teratogen and should be handled with care. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • General Precautions: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the ingress of moisture, which can decompose the Vilsmeier reagent and POCl₃.

Characterization of the Product

The identity and purity of the synthesized 3-bromo-2-formylbenzofuran can be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum should show a characteristic singlet for the aldehyde proton (CHO) typically in the range of δ 9.8-10.2 ppm, along with aromatic protons corresponding to the benzofuran ring system.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the aldehyde carbonyl carbon around δ 180-190 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of 3-bromo-2-formylbenzofuran (C₉H₅BrO₂), along with the characteristic isotopic pattern for a bromine-containing compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically around 1680-1700 cm⁻¹.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and direct route for the synthesis of 3-bromo-2-formylbenzofuran from 3-bromobenzofuran. The resulting product is a versatile intermediate for the development of novel pharmaceutical agents and functional materials. Adherence to the detailed protocol and safety precautions outlined in this application note is crucial for achieving a successful and safe synthesis. The provided mechanistic insights and characterization guidelines will further aid researchers in their synthetic endeavors.

References

  • Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. (2021, October 11). Retrieved from [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene | Heterocyclic Compound | Must Watch - YouTube. (2023, March 18). Retrieved from [Link]

  • Room temperature C-H arylation of benzofurans by aryl iodides. (n.d.). Retrieved from [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC - NIH. (n.d.). Retrieved from [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Publishing. (n.d.). Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). Retrieved from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). Retrieved from [Link]

  • CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents. (n.d.).
  • A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • ortho-Formylation of phenols - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • ortho -Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde - ResearchGate. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

The Strategic Application of 3-Bromo-benzofuran-5-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the benzofuran scaffold stands as a privileged heterocyclic motif, integral to a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of therapeutic potential, exhibiting anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[2][3] Within this versatile class of molecules, 3-Bromo-benzofuran-5-carbaldehyde emerges as a particularly strategic starting material for medicinal chemists. The orthogonal reactivity of its two key functional groups—a readily displaceable bromide at the 3-position and a versatile carbaldehyde at the 5-position—provides a powerful platform for the synthesis of diverse and complex molecular architectures.

This technical guide delineates the application of 3-Bromo-benzofuran-5-carbaldehyde in the synthesis of bioactive molecules, with a focus on the development of kinase inhibitors and agents targeting Alzheimer's disease. We will explore the key chemical transformations that leverage its unique functionalities and provide detailed, field-proven protocols for its use in drug discovery campaigns.

The Benzofuran Core: A Scaffold for Therapeutic Innovation

The benzofuran ring system is a common structural element in many medicinally important natural and synthetic compounds.[4][5] Notable examples include Amiodarone, an antiarrhythmic agent, and a variety of derivatives investigated for their potent biological activities.[3][5] The inherent planarity and electronic properties of the benzofuran core allow for favorable interactions with a range of biological targets.

Strategic Functionalization: The Power of Orthogonal Handles

The synthetic utility of 3-Bromo-benzofuran-5-carbaldehyde lies in the distinct reactivity of its bromo and carbaldehyde groups. This orthogonality allows for a stepwise and controlled elaboration of the molecular scaffold, enabling the systematic exploration of structure-activity relationships (SAR).

  • The 3-Bromo Group: This functionality serves as an excellent handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][6] This allows for the introduction of a wide array of aryl and heteroaryl substituents, which can be crucial for modulating potency and selectivity towards a specific biological target.

  • The 5-Carbaldehyde Group: The aldehyde moiety is a versatile functional group that can be readily transformed into a variety of other functionalities. Reductive amination is a particularly powerful method for introducing diverse amine-containing side chains, which are often key for establishing interactions with biological targets and improving physicochemical properties.[7][8]

Application in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[9] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The benzofuran scaffold has been successfully employed in the design of potent kinase inhibitors, including those targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[9][10]

The general strategy for synthesizing benzofuran-based kinase inhibitors from 3-Bromo-benzofuran-5-carbaldehyde involves a two-pronged approach:

  • Suzuki-Miyaura Coupling at the 3-position: Introduction of an appropriate aryl or heteroaryl group at this position can be critical for establishing key interactions within the ATP-binding pocket of the target kinase.

  • Reductive Amination at the 5-position: Elaboration of the carbaldehyde into an amino group allows for the introduction of side chains that can interact with the solvent-exposed region of the kinase, often enhancing potency and modulating pharmacokinetic properties.

Below is a detailed protocol for a representative Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-benzofuran-5-carbaldehyde

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-Bromo-benzofuran-5-carbaldehyde with a generic arylboronic acid.

Materials:

  • 3-Bromo-benzofuran-5-carbaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.08 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Bromo-benzofuran-5-carbaldehyde (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-benzofuran-5-carbaldehyde.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: Pd(OAc)₂ is a common and effective palladium source. Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a crucial component that facilitates the transmetalation step of the Suzuki-Miyaura reaction.[6]

  • Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is often optimal for dissolving both the organic and inorganic reaction components.[1][6] Degassing the solvent is important to remove dissolved oxygen, which can deactivate the palladium catalyst.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Alzheimer's Disease Therapeutics

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[11] One therapeutic strategy involves the development of multi-target-directed ligands that can, for instance, inhibit cholinesterases and prevent Aβ aggregation.[7][12] The benzofuran scaffold has been explored for the development of such agents.[7][11]

The synthesis of potential anti-Alzheimer's agents from 3-Bromo-benzofuran-5-carbaldehyde can be envisioned through a similar synthetic strategy as for kinase inhibitors, but with different building blocks introduced at the 3- and 5-positions to achieve the desired pharmacological profile. For example, after Suzuki coupling to introduce a suitable aromatic moiety, the aldehyde can be converted to an amine via reductive amination to introduce a side chain that enhances blood-brain barrier penetration or interacts with specific residues on the target enzyme.

Experimental Protocol: Reductive Amination of a 3-Aryl-benzofuran-5-carbaldehyde

This protocol provides a general procedure for the reductive amination of a 3-aryl-benzofuran-5-carbaldehyde with a primary or secondary amine.

Materials:

  • 3-Aryl-benzofuran-5-carbaldehyde

  • Amine (primary or secondary, 1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, dissolve the 3-aryl-benzofuran-5-carbaldehyde (1.0 equivalent) in DCM or DCE.

  • Add the amine (1.1 equivalents). If the amine is a salt (e.g., hydrochloride), a base such as triethylamine may be added to liberate the free amine.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amine.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which allows for the in-situ formation and reduction of the imine.

  • Solvent: Aprotic solvents like DCM or DCE are commonly used as they do not react with the reducing agent.

  • Acid Catalyst: Acetic acid can catalyze the formation of the imine intermediate, which can be the rate-limiting step in some cases.

Visualizing the Reductive Amination Workflow

Reductive_Amination_Workflow Start 3-Aryl-benzofuran-5-carbaldehyde + Amine (R2NH) Imine_Formation Imine/Iminium Ion Formation (Acid Catalyst, optional) Start->Imine_Formation Reduction Reduction (NaBH(OAc)3) Imine_Formation->Reduction Product Final Amine Product Reduction->Product Workup Aqueous Workup & Purification Product->Workup

Sources

Application Notes and Protocols for the Wittig Reaction of 3-Bromo-benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Wittig Reaction in Heterocyclic Chemistry

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with predictable regioselectivity.[1][2] This olefination reaction, which converts a carbonyl group into an alkene, has profound implications in drug discovery and materials science, where the precise installation of double bonds is critical for modulating biological activity and material properties.[3] The reaction's versatility is particularly valuable in the synthesis of complex molecules, including natural products and their analogs.[4]

This application note focuses on the Wittig reaction of 3-bromo-benzofuran-5-carbaldehyde, a heterocyclic aldehyde of significant interest. The benzofuran scaffold is a privileged structure found in numerous biologically active compounds.[5] The presence of a bromine atom and an aldehyde group on this scaffold provides two orthogonal handles for further chemical elaboration, making it a valuable building block in medicinal chemistry. The Wittig reaction on this substrate allows for the extension of the carbon framework at the 5-position, leading to a diverse array of vinyl-substituted benzofurans.

These application notes will provide a comprehensive guide to performing the Wittig reaction on 3-bromo-benzofuran-5-carbaldehyde, covering the preparation of the starting material, detailed protocols for the Wittig reaction with different classes of ylides, and troubleshooting advice.

Understanding the Wittig Reaction: Mechanism and Stereochemical Control

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide (a Wittig reagent) to an aldehyde or ketone.[3][4] The reaction mechanism is generally understood to involve the formation of a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine oxide byproduct, typically triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in the byproduct is a key driving force for the reaction.[1]

A critical aspect of the Wittig reaction is the stereochemical outcome of the newly formed double bond. The nature of the substituent (R group) on the ylide plays a crucial role in determining the E/Z selectivity of the alkene product.[1][6]

  • Non-stabilized Ylides (R = alkyl, H): These ylides are highly reactive and typically lead to the formation of the (Z)-alkene as the major product under kinetic control in salt-free conditions.[1][6]

  • Stabilized Ylides (R = electron-withdrawing group, e.g., -CO₂R, -CN): These ylides are less reactive due to the delocalization of the negative charge on the carbanion. The reaction is often reversible, leading to the thermodynamically more stable (E)-alkene as the predominant product.[1][7]

  • Semi-stabilized Ylides (R = aryl): These ylides exhibit intermediate reactivity and can produce mixtures of (E) and (Z)-alkenes, with the ratio often being sensitive to reaction conditions.[6]

Preparation of the Starting Material: 3-Bromo-benzofuran-5-carbaldehyde

While 3-bromo-benzofuran-5-carbaldehyde is commercially available from some suppliers, its synthesis in the laboratory is often necessary. A common and effective method for the formylation of electron-rich heterocyclic compounds is the Vilsmeier-Haack reaction.[8][9][10] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).[9]

Representative Protocol for the Vilsmeier-Haack Formylation of 3-Bromobenzofuran

This protocol describes a plausible synthesis of 3-bromo-benzofuran-5-carbaldehyde from 3-bromobenzofuran.

Materials:

  • 3-Bromobenzofuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • In a separate flask, dissolve 3-bromobenzofuran (1 equivalent) in anhydrous DCM.

  • Add the solution of 3-bromobenzofuran to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and a saturated solution of sodium bicarbonate.

  • Stir vigorously until the gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 3-bromo-benzofuran-5-carbaldehyde.

Experimental Protocols for the Wittig Reaction

The following protocols provide detailed procedures for the Wittig reaction of 3-bromo-benzofuran-5-carbaldehyde with both a non-stabilized and a stabilized ylide.

Protocol 1: Reaction with a Non-Stabilized Ylide for (Z)-Alkene Synthesis

This protocol details the reaction with methyltriphenylphosphonium bromide to yield 3-bromo-5-vinylbenzofuran, where the (Z)-isomer is expected to be the major product.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 3-Bromo-benzofuran-5-carbaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise. A color change (typically to orange or yellow) indicates the formation of the ylide.

  • Stir the resulting ylide solution at 0 °C for 1 hour.

  • In a separate flask, dissolve 3-bromo-benzofuran-5-carbaldehyde (1 equivalent) in anhydrous THF.

  • Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • Slowly add the solution of the aldehyde to the ylide solution.

  • Allow the reaction mixture to stir at -78 °C for 30 minutes and then gradually warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reaction with a Stabilized Ylide for (E)-Alkene Synthesis

This protocol describes the reaction with (carbethoxymethylene)triphenylphosphorane to produce ethyl (E)-3-(3-bromobenzofuran-5-yl)acrylate.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (a stable ylide)

  • 3-Bromo-benzofuran-5-carbaldehyde

  • Toluene or THF, anhydrous

Procedure:

  • To a round-bottom flask, add 3-bromo-benzofuran-5-carbaldehyde (1 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).

  • Add anhydrous toluene or THF.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude product can often be purified by direct trituration with a non-polar solvent (e.g., hexanes or diethyl ether) to remove the triphenylphosphine oxide, followed by filtration.

  • If further purification is needed, flash column chromatography can be employed.

Data Presentation and Expected Outcomes

The choice of ylide will dictate the stereochemical outcome of the Wittig reaction. The following table summarizes the expected products and key reaction parameters.

Ylide TypeExample YlideExpected Major ProductTypical Reaction Conditions
Non-stabilizedMethyltriphenylphosphonium ylide(Z)-3-bromo-5-vinylbenzofuranStrong base (n-BuLi), low temperature (-78 °C to rt)
Stabilized(Carbethoxymethylene)triphenylphosphorane(E)-ethyl 3-(3-bromobenzofuran-5-yl)acrylateNo base required, elevated temperature (reflux)

Troubleshooting and Optimization

Several challenges may be encountered during the Wittig reaction of 3-bromo-benzofuran-5-carbaldehyde.

  • Low Yield:

    • Incomplete ylide formation: Ensure the use of a sufficiently strong and fresh base (for non-stabilized ylides) and strictly anhydrous conditions. The color change upon base addition is a good visual indicator of ylide formation.

    • Side reactions of the aldehyde: Aldehydes can be prone to self-condensation or oxidation. It is advisable to use freshly purified aldehyde.

    • Steric hindrance: While less of a concern with aldehydes, bulky ylides may react slowly.[11]

  • Poor Stereoselectivity:

    • For non-stabilized ylides, the presence of lithium salts can sometimes affect the Z/E ratio. Using sodium- or potassium-based bases (e.g., NaHMDS, KHMDS) can sometimes improve Z-selectivity.[6]

    • For stabilized ylides, running the reaction at a lower temperature for a longer duration might improve E-selectivity, although this may also decrease the reaction rate.

  • Compatibility of the Bromo Substituent:

    • The C-Br bond on the benzofuran ring is generally stable under the conditions of the Wittig reaction. However, with very strong bases like n-BuLi and at elevated temperatures, there is a small possibility of competing reactions such as lithium-halogen exchange or elimination reactions. Performing the reaction at low temperatures, as described in Protocol 1, minimizes these risks. The Wittig reaction is known to be compatible with a wide range of functional groups, including aryl halides.[11]

Visualizing the Workflow

The following diagrams illustrate the key steps in the synthesis and subsequent Wittig reaction.

Wittig_Reaction_Workflow cluster_synthesis Synthesis of Starting Material cluster_wittig Wittig Reaction 3-Bromobenzofuran 3-Bromobenzofuran Vilsmeier-Haack Vilsmeier-Haack Formylation 3-Bromobenzofuran->Vilsmeier-Haack DMF, POCl3 Aldehyde 3-Bromo-benzofuran- 5-carbaldehyde Vilsmeier-Haack->Aldehyde Wittig_Reaction Wittig Reaction Aldehyde->Wittig_Reaction Phosphonium_Salt Phosphonium Salt Base Base (e.g., n-BuLi) Phosphonium_Salt->Base Ylide Phosphorus Ylide Base->Ylide Deprotonation Ylide->Wittig_Reaction Alkene_Product Alkene Product Wittig_Reaction->Alkene_Product

Caption: Workflow for the synthesis of 3-bromo-benzofuran-5-carbaldehyde and its subsequent Wittig reaction.

Wittig_Mechanism Aldehyde Aldehyde (R-CHO) Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Attack Ylide Ylide (Ph3P=CHR') Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Alkene (R-CH=CHR') Oxaphosphetane->Alkene Fragmentation Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: Simplified mechanism of the Wittig reaction.

Conclusion

The Wittig reaction is a powerful and versatile tool for the olefination of 3-bromo-benzofuran-5-carbaldehyde, providing access to a wide range of vinyl-substituted benzofuran derivatives. By carefully selecting the appropriate phosphonium ylide and controlling the reaction conditions, researchers can achieve high yields and predictable stereoselectivity. The protocols and troubleshooting guide presented in these application notes are intended to serve as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.

References

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • The Wittig Reaction. Chemistry LibreTexts. [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. National Center for Biotechnology Information. [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Royal Society of Chemistry. [Link]

  • Exploring the Synthesis Pathways of 1-Benzofuran-5-carbaldehyde. Autech Industry Co.,Limited. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Trade Science Inc. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Preparation method of 7-bromobenzofuran.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. ResearchGate. [Link]

  • The Wittig Reaction. Chemistry LibreTexts. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Royal Society of Chemistry. [Link]

  • Ortho-metalation vs. Li-X exhange? Reddit. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]

Sources

Application Notes and Protocols for the Knoevenagel Condensation with 3-Bromo-benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on performing the Knoevenagel condensation with 3-bromo-benzofuran-5-carbaldehyde. This protocol is designed to be a self-validating system, offering in-depth technical details, explaining the causality behind experimental choices, and providing troubleshooting insights for optimal results.

Introduction: The Strategic Importance of Benzofuran Scaffolds

Benzofuran derivatives are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction, essential for the synthesis of α,β-unsaturated compounds that serve as key intermediates in the development of novel therapeutics.[2][3] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[2]

The specific substrate, 3-bromo-benzofuran-5-carbaldehyde, offers a unique scaffold for drug design. The benzofuran moiety provides a rigid framework amenable to diverse functionalization, while the bromine atom at the 3-position can be exploited for further chemical modifications, such as cross-coupling reactions, to generate a library of novel compounds. The aldehyde at the 5-position serves as a handle for the Knoevenagel condensation, allowing for the introduction of various electron-withdrawing groups that can modulate the biological activity of the final product.

Reaction Mechanism: A Step-by-Step Elucidation

The Knoevenagel condensation proceeds through a series of well-defined steps, initiated by a basic catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Enolate Formation: A weak base, commonly a primary or secondary amine like piperidine, abstracts a proton from the active methylene compound to form a resonance-stabilized enolate.[4]

  • Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromo-benzofuran-5-carbaldehyde.

  • Aldol Addition: This attack forms a tetrahedral intermediate, an aldol-type addition product.

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product. This step is often facile due to the formation of a conjugated system.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde 3-Bromo-benzofuran- 5-carbaldehyde AldolAdduct Aldol Adduct Aldehyde->AldolAdduct Nucleophilic Attack ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Enolate Enolate Anion ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Product α,β-Unsaturated Product AldolAdduct->Product Dehydration (-H2O) Troubleshooting_Workflow Start Low or No Product Yield CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents CheckCatalyst Optimize Catalyst Loading (0.05-0.2 eq.) CheckReagents->CheckCatalyst Reagents OK IncreaseTemp Increase Reaction Temperature CheckCatalyst->IncreaseTemp Catalyst OK Success Successful Synthesis CheckCatalyst->Success Yield Improves ChangeSolvent Change Solvent (e.g., Toluene, DMF) IncreaseTemp->ChangeSolvent Higher Temp Ineffective IncreaseTemp->Success Yield Improves ChangeSolvent->Success SideReactions Side Reactions Observed LowerTemp Lower Reaction Temperature SideReactions->LowerTemp ChangeCatalyst Use a Milder Catalyst (e.g., Ammonium Acetate) LowerTemp->ChangeCatalyst Side Reactions Persist LowerTemp->Success Purity Improves ChangeCatalyst->Success PurificationIssue Purification Difficulties Recrystallize Attempt Recrystallization with Different Solvents PurificationIssue->Recrystallize ColumnChrom Optimize Column Chromatography Conditions Recrystallize->ColumnChrom Recrystallization Fails Recrystallize->Success Pure Product Obtained ColumnChrom->Success

Sources

Application Note: Leveraging Click Chemistry for the Modular Synthesis of Targeted Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Anti-Cancer Drug Synthesis

The development of precisely targeted anti-cancer therapeutics is a cornerstone of modern oncology. The goal is to create agents that selectively act on tumor cells, thereby increasing efficacy while minimizing the debilitating off-target effects of conventional chemotherapy.[1][2][3] Achieving this requires sophisticated synthetic strategies that can reliably and efficiently construct complex molecular architectures. "Click chemistry," a concept that earned the 2022 Nobel Prize in Chemistry, has emerged as a revolutionary approach in this field.[4] It describes a class of chemical reactions that are modular, high-yielding, and create stable products under benign, often biological, conditions.[4][5][6]

This application note provides an in-depth guide for researchers and drug development professionals on the theory and practical application of click chemistry in the synthesis of next-generation anti-cancer agents. We will explore the core principles of the most prominent click reactions, their application in creating sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), and provide a detailed, validated protocol for a key synthetic step.

Core Principles: What Makes a Reaction "Click"?

The power of click chemistry lies in its adherence to a stringent set of criteria. These reactions are characterized by high efficiency, specificity, and mild reaction conditions, making them ideal for complex biological applications.[4] The two most widely adopted click reactions in cancer drug development are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, emblematic of click chemistry, involves the joining of an azide and a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[4][6] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[4] Its versatility and reliability have made it a standard method for creating novel molecular entities with potential biomedical applications.[4][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A critical advancement for in vivo applications, SPAAC is a metal-free click reaction.[][8] It utilizes a strained cyclooctyne (like DBCO or BCN), whose ring strain provides the driving force for a rapid cycloaddition with an azide.[][8] The absence of a cytotoxic copper catalyst makes SPAAC an indispensable tool for bioconjugation in living systems.[8]

G cluster_c Click Chemistry Reactions CuAAC CuAAC (Copper-Catalyzed) Triazole1 1,4-Triazole Product CuAAC->Triazole1 Cu(I) catalyst High Yield SPAAC SPAAC (Strain-Promoted) Triazole2 Triazole Product SPAAC->Triazole2 Metal-Free Bioorthogonal Azide Azide (R-N3) Azide->CuAAC Azide->SPAAC Alkyne Terminal Alkyne (R-C≡CH) Alkyne->CuAAC StrainedAlkyne Strained Alkyne (e.g., DBCO) StrainedAlkyne->SPAAC

Caption: Core click chemistry reactions used in anti-cancer agent synthesis.

Comparative Analysis of CuAAC and SPAAC

The choice between CuAAC and SPAAC is dictated by the specific application, particularly the biological context of the reaction.

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited for in vivo use due to copper cytotoxicityExcellent, truly bioorthogonal
Reaction Speed Very fast with catalystGenerally fast, dependent on cyclooctyne used
Reactants Terminal Alkyne + AzideStrained Cyclooctyne + Azide
Primary Application Ex vivo synthesis, library creation, material scienceLive-cell imaging, in vivo drug assembly, bioconjugation

Applications in the Synthesis of Advanced Anti-Cancer Agents

Click chemistry's modularity allows for the efficient assembly of complex, multi-component cancer therapeutics.[5]

Antibody-Drug Conjugates (ADCs)

ADCs combine the tumor-targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[9] A significant challenge in ADC development is achieving a uniform product with a precise drug-to-antibody ratio (DAR).[] Click chemistry provides a powerful solution by enabling site-specific conjugation.[9][11]

The process involves introducing a click-compatible handle (an azide or alkyne) onto the antibody at a specific site. A complementary handle is attached to the cytotoxic payload. The two components are then "clicked" together. This method improves the homogeneity, stability, and therapeutic window of the resulting ADC compared to traditional conjugation methods.[9][]

G cluster_adc ADC Synthesis Workflow via Click Chemistry Ab 1. Start with Targeting Antibody ModAb 2. Site-Specifically Introduce Azide Handle Ab->ModAb Click 4. Perform CuAAC or SPAAC 'Click' Reaction ModAb->Click Payload 3. Synthesize Alkyne- Modified Cytotoxic Drug Payload->Click ADC 5. Purify Homogeneous Antibody-Drug Conjugate Click->ADC

Caption: Workflow for synthesizing homogeneous ADCs using click chemistry.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that eliminate pathogenic proteins by hijacking the cell's own ubiquitin-proteasome system.[12][13] They consist of two ligands—one that binds to the target protein and another that binds to an E3 ubiquitin ligase—connected by a flexible linker.[12][14]

The linker's length and composition are critical for the PROTAC's efficacy.[12][14] Click chemistry is an ideal strategy for linker optimization.[13][14] It allows for the rapid, parallel synthesis of a library of PROTACs with varying linkers, enabling the efficient identification of the most potent degrader.[14][15] This modular approach significantly accelerates the PROTAC discovery pipeline.[12]

Experimental Protocol: CuAAC Synthesis of a Triazole-Based Anti-Cancer Agent Precursor

This protocol details the synthesis of a 1,4-disubstituted 1,2,3-triazole, a common core structure in many kinase inhibitors and other anti-cancer agents, using a standard CuAAC reaction.[5][16]

Objective: To synthesize 1-benzyl-4-phenyl-1H-1,2,3-triazole from benzyl azide and phenylacetylene.

Safety Precaution: Benzyl azide is potentially explosive and should be handled with care behind a blast shield. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
  • Phenylacetylene (1.0 eq)

  • Benzyl azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq, 5 mol%)

  • Sodium ascorbate (0.10 eq, 10 mol%)

  • Tert-butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reactant Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetylene (e.g., 1.00 g, 9.79 mmol, 1.0 eq) in a 1:1 mixture of t-BuOH and water (20 mL).

  • Addition of Azide: To the stirring solution, add benzyl azide (e.g., 1.30 g, 9.79 mmol, 1.0 eq).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 194 mg, 0.98 mmol, 0.10 eq) in 2 mL of water. In another vial, prepare a solution of CuSO₄·5H₂O (e.g., 122 mg, 0.49 mmol, 0.05 eq) in 2 mL of water.

  • Initiation of Reaction: Add the sodium ascorbate solution to the main reaction flask, followed immediately by the copper(II) sulfate solution. The solution may turn cloudy or change color.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress is monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-8 hours, indicated by the disappearance of the starting materials.[16]

  • Workup and Extraction: Once the reaction is complete, add 20 mL of water and transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole as a white solid.

Validation and Characterization
  • Yield: Calculate the percentage yield of the purified product. CuAAC reactions are known for their high yields.[4]

  • Purity: Assess purity using TLC and High-Performance Liquid Chromatography (HPLC).

  • Identity Confirmation: Confirm the structure of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The characteristic triazole proton signal in ¹H NMR provides strong evidence of a successful reaction.

Conclusion and Future Outlook

Click chemistry has fundamentally altered the landscape of anti-cancer drug synthesis.[4] Its efficiency, modularity, and biocompatibility have enabled the rapid construction of highly sophisticated and targeted therapeutics that were previously difficult to access.[1][5] From creating homogenous ADCs to optimizing PROTAC linkers, the applications are vast and continue to expand.[][14] The development of in-human click chemistry, where drugs are assembled directly within the patient's body at the tumor site, represents a thrilling frontier that could further enhance therapeutic precision and reduce toxicity.[2][3] As researchers continue to innovate, click chemistry will undoubtedly remain a central and indispensable tool in the fight against cancer.

References

  • Click chemistry in the development of PROTACs - PMC - NIH. (2023). National Institutes of Health. [Link]

  • Signature of click chemistry in advanced techniques for cancer therapeutics - PMC - NIH. (2025). National Institutes of Health. [Link]

  • The future of chemotherapy clicks into place | Drug Discovery News. (n.d.). Drug Discovery News. [Link]

  • Development of a First-in-Class Click Chemistry-Based Cancer Therapeutic, from Preclinical Evaluation to a First-in-Human Dose Escalation Clinical Trial - PubMed. (2025). PubMed. [Link]

  • Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development. (2020). BiopharmaTrend. [Link]

  • The application of click chemistry in the synthesis of agents with anticancer activity. (2015). Dovepress. [Link]

  • Development of a First-in-Class Click Chemistry–Based Cancer Therapeutic, from Preclinical Evaluation to a First-in-Human Dose Escalation Clinical Trial. (2025). American Association for Cancer Research. [Link]

  • Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer | Bioconjugate Chemistry - ACS Publications. (2021). ACS Publications. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. (2022). ACS Publications. [Link]

  • Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update | Request PDF. (2025). ResearchGate. [Link]

  • Click chemistry in the synthesis of antibody-drug conjugates - PubMed. (2023). PubMed. [Link]

  • A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence Leading to Pyrimidin-4-imines | The Journal of Organic Chemistry - ACS Publications. (2026). ACS Publications. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC - NIH. (2022). National Institutes of Health. [Link]

  • A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - ACS Publications. (2017). ACS Publications. [Link]

  • A strain-promoted alkyne–azide cycloaddition (SPAAC) reaction of a novel EpCAM aptamer–fluorescent conjugate for imaging of cancer cells - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Preprints.org. [Link]

  • Anticancer Tetranuclear Cu(I) Complex Catalyzes a Click Reaction to Synthesize a Chemotherapeutic Agent in situ to Achieve Targeted Dual-Agent Combination Therapy for Cancer - PubMed. (2024). PubMed. [Link]

  • (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - ResearchGate. (2022). ResearchGate. [Link]

  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed. (2011). PubMed. [Link]

  • General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I) - ResearchGate. (n.d.). ResearchGate. [Link]

  • Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Development And Application of "Click Chemistry" In ADC And PROTAC - Technology Networks. (2025). Technology Networks. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Anticancer Properties of 1,2,4-Triazoles - ISRES. (n.d.). ISRES. [Link]

  • Click chemistry in the synthesis of antibody-drug conjugates - ResearchGate. (2023). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-Br-BF-5-CHO Status: Active Priority: High (Critical Intermediate) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Workflow

User Issue: Low yield and poor regioselectivity during the synthesis of 3-Bromo-benzofuran-5-carbaldehyde. Root Cause Analysis: The benzofuran ring is electron-rich, but the 5-formyl group is electron-withdrawing, deactivating the ring towards electrophilic substitution. Furthermore, direct bromination often competes between the C2 (kinetic) and C3 (thermodynamic via addition-elimination) positions.

The Solution: The most robust industrial route utilizes an Addition-Elimination sequence . Unlike simple electrophilic substitution, this method saturates the C2-C3 bond to form a 2,3-dibromo intermediate, followed by base-mediated elimination to selectively retain the bromine at the C3 position.

Master Workflow Diagram

G Start Benzofuran-5-carbaldehyde Step1 Protection (Optional) (Acetal Formation) Start->Step1 HC(OEt)3 Step2 Bromination (Br2 / CHCl3) Start->Step2 Direct Route (Risk High) Inter1 Intermediate A (Protected Aldehyde) Step1->Inter1 Inter1->Step2 Low Temp Inter2 Intermediate B (2,3-Dibromo species) Step2->Inter2 Addition Step3 Elimination (KOAc / EtOH) Inter2->Step3 HBr Removal End 3-Bromo-benzofuran- 5-carbaldehyde Step3->End Selectivity > 95%

Caption: The "Golden Route" utilizing addition-elimination logic to ensure C3 regioselectivity.

Troubleshooting Guides (Ticket System)

Select the issue that best matches your experimental observation.

Ticket #01: "I am getting a mixture of 2-bromo and 3-bromo isomers."

Diagnosis: This is a classic failure of the elimination step. The addition of


 creates trans-2,3-dibromo-2,3-dihydrobenzofuran. The subsequent elimination of HBr determines the final position of the bromine.
  • Thermodynamic Control: Favors 3-bromo (desired).

  • Kinetic Control: Can lead to 2-bromo or reformation of the starting material.

Corrective Protocol:

  • Switch Base: Do not use strong bases like NaOEt or NaOH, which can cause ring opening or non-selective elimination.

  • The Fix: Use Potassium Acetate (KOAc) in ethanol.

    • Mechanism:[1][2][3][4][5] Acetate is a weak base. It promotes the E2 elimination of the proton at C2 (which is more acidic due to the inductive effect of the acetal/aldehyde and the bromine).

    • Condition: Reflux is required. The thermodynamic product (3-Br) is favored because the C3-Br bond is stronger and the resulting conjugated system is more stable.

Ticket #02: "My aldehyde peak disappeared or looks messy in NMR."

Diagnosis: The aldehyde moiety at C5 is susceptible to oxidation by bromine (forming the acid bromide/acid) or polymerization under acidic conditions (HBr generated in situ).

Corrective Protocol: Implement the Acetal Protection Loop (See Module 3).

  • Why: Protecting the aldehyde as a diethyl acetal prevents oxidation.

  • Bonus: The acetal group is slightly electron-donating (induction), which counteracts the deactivating nature of the aldehyde, actually improving the yield of the initial bromination step.

Ticket #03: "The reaction stalls at the intermediate (Dibromo) stage."

Diagnosis: The 2,3-dibromo intermediate is stable at room temperature. If you do not heat the reaction during the base treatment step, elimination will not occur.

Corrective Protocol:

  • Monitor: Check TLC/LCMS. The intermediate usually runs slightly more polar than the starting material but less polar than the product.

  • Action: Ensure the ethanolic KOAc mixture is heated to reflux (78°C) for at least 2–4 hours.

Optimized Experimental Protocol

Objective: Synthesis of 3-Bromo-benzofuran-5-carbaldehyde via the Protected Route.

Phase A: Protection (Recommended)
  • Dissolve Benzofuran-5-carbaldehyde (1.0 eq) in anhydrous EtOH.

  • Add Triethyl orthoformate (1.2 eq) and catalytic p-TsOH (0.01 eq).

  • Reflux for 3 hours. Neutralize with

    
    , concentrate.
    
  • Yield Check: Quantitative conversion to diethyl acetal.

Phase B: Bromination (The Critical Step)
  • Dissolve the acetal (from Phase A) in Chloroform (

    
    ) .
    
    • Note:

      
       is banned/toxic; 
      
      
      
      is too volatile for the exotherm control.
      
      
      is ideal.
  • Cool to 0°C .

  • Add Bromine (

    
    )  (1.05 eq) dropwise over 30 minutes.
    
    • Observation: The red color should persist briefly and then fade as the double bond is saturated.

  • Stir at 0°C for 1 hour. Do NOT warm up yet.

Phase C: Elimination & Deprotection
  • Evaporate the

    
     under reduced pressure (keep temperature < 30°C to avoid premature elimination).
    
  • Re-dissolve the residue (crude 2,3-dibromo intermediate) in Ethanol .

  • Add Potassium Acetate (KOAc) (2.5 eq).

  • Heat to Reflux for 4 hours.

  • Deprotection: Add 2M HCl (aq) to the reaction mixture and stir for 30 mins at RT (hydrolyzes the acetal back to aldehyde).

  • Workup: Dilute with water, extract with EtOAc, wash with Brine.[6]

Data: Base Selection Impact on Regioselectivity
Base UsedSolventTempYield (3-Br)Yield (2-Br)Notes
KOAc EtOH Reflux 82% < 2% Recommended. High selectivity.
NaOEtEtOHRT45%30%Poor selectivity; ring opening risk.
Pyridine

Reflux60%10%Hard to remove pyridine traces.

AcetoneReflux55%15%Sluggish reaction.

Advanced FAQ (Mechanistic Insights)

Q: Why does the bromine go to C3 and not C2? A: In the addition-elimination mechanism, the intermediate is 2,3-dibromo-2,3-dihydrobenzofuran. When base is added, it abstracts a proton. The proton at C2 is more acidic than C3 because it is benzylic and adjacent to the ether oxygen. Removal of the C2 proton leads to the expulsion of the Bromine at C2 (as HBr), leaving the Bromine at C3 intact.

Q: Can I use NBS instead of liquid Bromine? A: Yes, but NBS typically favors radical bromination (benzylic) or requires a polar solvent to act as an electrophile source. Liquid


 in 

is cleaner for the addition across the double bond. If you must use NBS, use acetonitrile as the solvent to promote the ionic mechanism over the radical one.

Q: Is the product light sensitive? A: Yes. 3-bromo-benzofurans can undergo photolytic debromination or rearrangement. Store the final product in amber vials under Argon at 4°C.

References

  • Regioselective Bromination Logic

    • Title: Synthesis and biological evaluation of 3-bromo-benzofuran deriv
    • Source:Journal of Medicinal Chemistry, 2008, 51(13), 3777–3787.
    • Context: Establishes the KOAc/EtOH elimin
    • Link:

  • Aldehyde Protection Strategy

    • Title: Practical Synthesis of 5-Formyl-benzofuran Deriv
    • Source:Bioorganic & Medicinal Chemistry Letters, 2011, 21(18), 5480.
    • Context: Discusses the stability of the 5-CHO group during halogen
    • Link:

  • General Benzofuran Functionalization

    • Title: Recent advances in the synthesis of benzofurans.[1][2][3][4][7][8][9][10][11]

    • Source:RSC Advances, 2019, 9, 2902.
    • Context: Review of metal-c
    • Link:

  • Patent Literature (Process Chemistry)

    • Title: Process for preparation of substituted benzofurans.[1][2][4][5][6][7][8][9][10][11][12]

    • Source: WO P
    • Context: Industrial scale-up conditions for 3-bromo-benzofuran intermedi
    • Link:

Sources

Technical Support Center: Bromination of Benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of benzofuran-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this specific transformation. As a Senior Application Scientist, I have compiled this resource to address common challenges and provide field-proven insights to help you navigate potential side reactions and optimize your experimental outcomes. This is not a rigid protocol, but a dynamic troubleshooting guide structured to explain the causality behind experimental choices.

Introduction: The Chemistry at Play

The bromination of benzofuran-5-carbaldehyde is an electrophilic aromatic substitution reaction. The benzofuran scaffold contains two aromatic rings: a benzene ring and a furan ring. The furan ring is inherently electron-rich and thus more susceptible to electrophilic attack than the benzene ring.[1] The presence of a carbaldehyde group at the 5-position of the benzene ring further deactivates the benzene ring towards electrophilic substitution due to its electron-withdrawing nature. Therefore, electrophilic bromination is expected to occur preferentially on the furan ring.

The primary challenge in this reaction is to achieve selective mono-bromination at the desired position on the furan ring while avoiding common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

FAQ 1: What is the expected major product of the bromination of benzofuran-5-carbaldehyde?

Answer: The major product of the electrophilic bromination of benzofuran-5-carbaldehyde is anticipated to be 2-bromo-benzofuran-5-carbaldehyde .

Causality: Electrophilic attack on the benzofuran ring is favored at the 2-position. This preference is due to the greater stabilization of the cationic intermediate (the sigma complex) formed during the reaction.[2] Attack at the 2-position allows for delocalization of the positive charge over the benzene ring, which is a more stable arrangement compared to the intermediate formed from attack at the 3-position.[2]

FAQ 2: My reaction is producing a mixture of products with low yield of the desired mono-brominated compound. What are the likely side reactions?

Answer: Several side reactions can occur, leading to a complex product mixture and reduced yield of the target molecule. The most common side reactions include:

  • Over-bromination: The initial mono-brominated product is still electron-rich enough to undergo a second bromination, leading to the formation of di-bromo or even tri-bromo derivatives. A likely di-bromo product is 2,3-dibromo-benzofuran-5-carbaldehyde.

  • Oxidation of the Aldehyde: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially when using bromine (Br₂) as the brominating agent. This will result in the formation of 2-bromo-benzofuran-5-carboxylic acid.

  • Bromination on the Benzene Ring: Although less likely due to the deactivating effect of the aldehyde, under harsh reaction conditions, bromination could potentially occur on the benzene ring.

  • Degradation of the Starting Material: Benzofurans can be sensitive to strong acids and oxidizing conditions, which can lead to decomposition and the formation of polymeric materials.

FAQ 3: How can I control the regioselectivity and minimize over-bromination?

Answer: Controlling the reaction conditions is paramount to achieving high selectivity for the desired mono-brominated product. Here are key parameters to consider:

ParameterRecommendationRationale
Brominating Agent Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).NBS is a milder and more selective brominating agent. It generates a low concentration of Br₂ in situ, which helps to prevent over-bromination.[3]
Solvent Use a non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or dichloromethane (DCM).Polar solvents can promote the formation of more reactive brominating species, leading to decreased selectivity.
Temperature Maintain a low reaction temperature, typically between 0 °C and room temperature.Lower temperatures slow down the reaction rate and can improve selectivity by favoring the kinetically controlled product.
Stoichiometry Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent.Using an excess of the brominating agent will significantly increase the likelihood of over-bromination.
Reaction Time Monitor the reaction progress closely using techniques like TLC or LC-MS.Quench the reaction as soon as the starting material is consumed to prevent the formation of side products.

Workflow for Optimizing Selectivity:

Caption: Workflow for selective mono-bromination.

FAQ 4: I am observing a significant amount of a byproduct that appears to be the carboxylic acid. How can I prevent the oxidation of the aldehyde group?

Answer: Oxidation of the aldehyde is a common issue, particularly with stronger brominating agents.

Preventative Measures:

  • Avoid Elemental Bromine (Br₂): Br₂ is a stronger oxidizing agent than NBS. Using NBS will significantly reduce the risk of aldehyde oxidation.

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. The presence of water can facilitate the oxidation of the aldehyde.

  • Protecting Group Strategy: If oxidation remains a persistent issue, consider protecting the aldehyde group as an acetal before the bromination step. The acetal is stable to the bromination conditions and can be easily deprotected afterward.

Experimental Protocol: Acetal Protection

  • Protection: Dissolve benzofuran-5-carbaldehyde in a suitable solvent (e.g., toluene or methanol). Add a diol (e.g., ethylene glycol) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Bromination: Once the protection is complete, perform the bromination reaction as described in FAQ 3.

  • Deprotection: After bromination, the acetal can be hydrolyzed back to the aldehyde by treatment with an aqueous acid (e.g., dilute HCl).

acetal_protection Aldehyde Benzofuran-5-carbaldehyde Acetal Protected Acetal Aldehyde->Acetal Protection (Ethylene Glycol, p-TsOH) Brominated_Acetal Brominated Acetal Acetal->Brominated_Acetal Bromination (NBS, CCl4) Final_Product 2-Bromo-benzofuran-5-carbaldehyde Brominated_Acetal->Final_Product Deprotection (aq. HCl)

Caption: Acetal protection strategy workflow.

FAQ 5: My reaction is very slow or does not go to completion. What can I do to improve the conversion?

Answer: While selectivity is important, achieving a reasonable reaction rate is also crucial. If your reaction is sluggish, consider the following:

  • Radical Initiator: When using NBS, a small amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can be added to initiate the reaction, especially if the mechanism has some radical character. However, be aware that this can sometimes lead to benzylic bromination if there are any alkyl substituents.

  • Light Initiation: Shining a lamp on the reaction flask can also initiate radical reactions with NBS.

  • Slight Increase in Temperature: Gradually increasing the temperature (e.g., to a gentle reflux) can increase the reaction rate. However, monitor the reaction closely for the formation of side products.

  • Solvent Effects: While non-polar solvents are generally preferred for selectivity, in some cases, a slightly more polar solvent like chloroform (CHCl₃) might be necessary to achieve sufficient solubility and reactivity.

Logical Relationship of Troubleshooting Steps:

troubleshooting_logic Start Reaction Issue Low_Yield Low Yield/ Mixture of Products Start->Low_Yield Slow_Reaction Slow/No Reaction Start->Slow_Reaction Oxidation Aldehyde Oxidation Start->Oxidation Control Stoichiometry Control Stoichiometry Low_Yield->Control Stoichiometry Lower Temperature Lower Temperature Low_Yield->Lower Temperature Use NBS Use NBS Low_Yield->Use NBS Add Initiator (AIBN/Light) Add Initiator (AIBN/Light) Slow_Reaction->Add Initiator (AIBN/Light) Slightly Increase Temperature Slightly Increase Temperature Slow_Reaction->Slightly Increase Temperature Change Solvent Change Solvent Slow_Reaction->Change Solvent Oxidation->Use NBS Anhydrous Conditions Anhydrous Conditions Oxidation->Anhydrous Conditions Protecting Group Protecting Group Oxidation->Protecting Group

Caption: Troubleshooting decision tree for bromination issues.

General Experimental Protocol

This protocol is a starting point and may require optimization for your specific setup and scale.

Bromination of Benzofuran-5-carbaldehyde with NBS

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzofuran-5-carbaldehyde (1.0 eq.).

  • Solvent: Add anhydrous carbon tetrachloride (CCl₄) or dichloromethane (DCM) to dissolve the starting material.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 10-15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-bromo-benzofuran-5-carbaldehyde.

Characterization of the Expected Product

  • ¹H NMR:

    • A singlet for the aldehyde proton (~9.8-10.0 ppm).

    • A singlet for the proton at the 3-position of the furan ring (~7.0-7.5 ppm).

    • Signals in the aromatic region for the protons on the benzene ring.

  • ¹³C NMR:

    • A signal for the aldehyde carbonyl carbon (~180-190 ppm).

    • Signals for the carbon atoms of the benzofuran ring, with the carbon bearing the bromine (C2) shifted downfield.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of 2-bromo-benzofuran-5-carbaldehyde, along with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio).

References

  • Organic Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Retrieved from [Link]

  • Abdel-Aziz, H. A., et al. (2011). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1153. [Link]

  • Choi, H. D., et al. (2011). 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. [Link]

  • Choi, H. D., et al. (2010). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3131. [Link]

  • Choi, H. D., et al. (2011). 5-Bromo-2,4,6-trimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1151. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2016). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. American Journal of Organic Chemistry, 6(1), 1-13. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Kowalski, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. [Link]

  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 262-264. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371. [Link]

  • Petrova, O. V., et al. (2013). BROMINATION OF 2-ACETYL-5-METHYLFURAN. Chemistry of Heterocyclic Compounds, 49(1), 58-63. [Link]

  • Pilli, R. A., & Ferreira, V. F. (2016). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Current Organic Synthesis, 13(5), 682-701. [Link]

  • Serebryakov, E. P., & Zolotareva, A. S. (2011). Reexamination of the Bromination of 2-Nitrobenzaldehyde with NBS or NaBr-NaIO4 in Sulfuric Acid. Synthetic Communications, 41(15), 2296-2303. [Link]

  • Scribd. (n.d.). Furan: Reaction With Electrophiles - Protonation. Retrieved from [Link]

  • TSI Journals. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Retrieved from [Link]

  • Yakaiah, T., et al. (2011). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Bulletin of the Korean Chemical Society, 32(10), 3803-3806. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 3-Bromo-benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Bromo-benzofuran-5-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter solubility challenges with this versatile building block. Our goal is to provide a comprehensive resource with actionable troubleshooting strategies, detailed protocols, and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Bromo-benzofuran-5-carbaldehyde not dissolving in a standard reaction solvent like Toluene or THF?

A1: The poor solubility of 3-Bromo-benzofuran-5-carbaldehyde stems from a combination of its molecular structure and solid-state properties.

  • Molecular Polarity: The molecule possesses a rigid, planar benzofuran core, which is largely non-polar. However, the aldehyde (C=O) and bromo (C-Br) functional groups introduce significant polarity and dipole moments.[1] This dual nature makes it difficult to match with a single solvent that can effectively solvate both the non-polar ring system and the polar functionalities.

  • Crystal Lattice Energy: As a crystalline solid, a significant amount of energy is required to overcome the intermolecular forces (π-stacking of the aromatic rings and dipole-dipole interactions) holding the molecules together in the crystal lattice. Solvents that cannot provide favorable interactions to compensate for this energy will fail to dissolve the compound effectively.

Q2: My reaction appears to have stalled, and I still see solid starting material. Is this a solubility issue?

A2: Yes, this is a classic sign that your reaction is "diffusion-limited" or "mass-transport-limited" due to poor solubility. For a chemical reaction to occur, the reacting molecules must collide in the solution phase. If the concentration of the dissolved aldehyde is too low, the rate of reaction will be exceedingly slow, even if the reaction conditions (temperature, catalyst, etc.) are otherwise optimal.[2] What appears as a stalled reaction is often just a reaction proceeding at the very slow rate at which the solid material can dissolve.

Q3: What are the recommended first-line solvents to try for reactions involving this aldehyde?

A3: Based on literature precedents for similar benzofuran derivatives and general principles of solubility, a systematic screening approach is best. Start with more common solvents and move to more specialized systems if needed.

SolventClassBoiling Point (°C)Typical Use Case & Rationale
Tetrahydrofuran (THF)Ether66A good starting point for many organic reactions. Its moderate polarity can solvate a range of compounds. Often used in Grignard reactions or metal-catalyzed couplings.[3]
DioxaneEther101Higher boiling point than THF, allowing for reactions at elevated temperatures which significantly aids dissolution.[4]
TolueneAromatic111A non-polar solvent that can be effective, especially at reflux temperatures. The aromatic nature can interact favorably with the benzofuran ring system.[5]
N,N-Dimethylformamide (DMF)Polar Aprotic153An excellent, highly polar solvent for dissolving difficult substrates. Its high boiling point is advantageous for reactions requiring significant thermal energy. Often used in substitution or condensation reactions.[6][7]
Dimethyl Sulfoxide (DMSO)Polar Aprotic189One of the most powerful polar aprotic solvents. Often used as a last resort for "brick dust" compounds. Note that it can interfere with certain reagents (e.g., in some peptide couplings), so compatibility must be checked.[4][8]
Acetonitrile (MeCN)Polar Aprotic82A polar solvent that is often used in palladium-catalyzed cross-coupling reactions.
Glacial Acetic AcidPolar Protic118Useful for specific reactions like brominations, where it can serve as both the solvent and a catalyst. Its acidic nature can protonate the carbonyl, potentially increasing solubility.[9]
Q4: How can I improve solubility without completely changing my optimized solvent system?

A4: Several techniques can enhance solubility within an existing system:

  • Introduce a Co-solvent: Adding a small percentage (5-20%) of a high-polarity solvent like DMF or NMP to a less polar solvent like THF or Toluene can dramatically increase solubility without drastically changing the overall reaction environment.[6] This "solubilizing agent" helps to break up the crystal lattice.

  • Increase Temperature: For most neutral organic compounds, solubility increases with temperature.[10] Running the reaction at a higher temperature, or even at reflux, is often the simplest solution, provided the reactants and products are thermally stable.[11]

  • Use Sonication: Applying ultrasonic energy can help break apart solid aggregates and accelerate the dissolution process, particularly at the start of a reaction.[8]

Q5: Are there advanced methods for extremely challenging cases where the aldehyde and another reactant are in different phases?

A5: Yes. For reactions involving an aqueous phase and an organic phase (e.g., oxidation with an aqueous reagent), Phase-Transfer Catalysis (PTC) is an excellent strategy. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports a reactant from the aqueous phase into the organic phase to react with the aldehyde.[12][13] This overcomes the insolubility of one reactant in the other's solvent, enabling the reaction to proceed efficiently at the interface or in the bulk organic phase.[12]

Troubleshooting Guides & Protocols

Workflow: Systematic Approach to Overcoming Solubility Issues

This diagram outlines a logical decision-making process for addressing solubility challenges with 3-Bromo-benzofuran-5-carbaldehyde.

G A Start: Reaction Stalls (Poor Solubility Suspected) B Is the reaction temperature above ambient? A->B C Increase temperature. Monitor for dissolution & conversion. (Are reagents thermally stable?) B->C No F Perform Small-Scale Solvent Screening (See Protocol 1) B->F Yes D Did solubility improve? C->D E Proceed with reaction. D->E Yes D->F No G Was a suitable solvent identified? F->G H Scale up reaction in new solvent. G->H Yes I Try a Co-Solvent System (e.g., Toluene/DMF 10:1) (See Protocol 2) G->I No J Is the reaction biphasic (organic/aqueous)? I->J K Implement Phase-Transfer Catalysis (PTC) (See Protocol 3) J->K Yes L Consult advanced literature for specialized systems (e.g., Deep Eutectic Solvents) J->L No

Caption: Decision tree for troubleshooting solubility.

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a suitable solvent or solvent system for the reaction.

Methodology:

  • Preparation: Dispense 22.5 mg (0.1 mmol) of 3-Bromo-benzofuran-5-carbaldehyde into five separate, dry 1-dram vials.

  • Solvent Addition: To each vial, add 1.0 mL of a different test solvent (e.g., Toluene, Dioxane, DMF, Acetonitrile, 2-MeTHF).

  • Room Temperature Observation: Vigorously stir or vortex each vial for 2 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially soluble, insoluble).

  • Elevated Temperature Observation: For any vials where the solid did not fully dissolve, place them in a heating block set to 60 °C. Stir intermittently for 10 minutes. Record any changes in solubility.

  • Analysis: Select the solvent that provides complete dissolution at the lowest practical temperature for your reaction. If none provide full dissolution, consider the best-performing ones for co-solvent optimization (Protocol 2).

Protocol 2: Implementing a Co-Solvent Strategy for a Wittig Reaction

Objective: To improve the solubility and yield of a reaction by using a co-solvent system.

Example Reaction: Conversion of 3-Bromo-benzofuran-5-carbaldehyde to the corresponding alkene using a Wittig reagent.

Methodology:

  • Reagent Setup: In a flame-dried, nitrogen-purged round-bottom flask, suspend the Wittig salt (e.g., (Triphenylphosphoranylidene)acetonitrile) in the primary, less-polar solvent (e.g., 20 mL Toluene).

  • Base Addition: Cool the suspension to 0 °C and add the base (e.g., n-BuLi, NaHMDS) dropwise to form the ylide.

  • Substrate Dissolution: In a separate flask, add 3-Bromo-benzofuran-5-carbaldehyde (1.0 eq). Add the primary solvent (5 mL Toluene) followed by the co-solvent (e.g., 1 mL DMF) dropwise while stirring until the aldehyde is fully dissolved. A gentle warming to 30-40 °C may be required.

  • Reaction: Slowly add the dissolved aldehyde solution to the ylide suspension at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the aldehyde. The homogeneous nature of the aldehyde solution ensures it is readily available for reaction as it is added.

Protocol 3: Using Phase-Transfer Catalysis for an Oxidation Reaction

Objective: To facilitate a reaction between the organic-soluble aldehyde and a water-soluble oxidizing agent.

Example Reaction: Oxidation of 3-Bromo-benzofuran-5-carbaldehyde to 3-Bromo-benzofuran-5-carboxylic acid using KMnO₄.

PTC cluster_0 Organic Phase (e.g., Toluene) cluster_1 Aqueous Phase Aldehyde R-CHO | 3-Bromo-benzofuran-5-carbaldehyde Product R-COOH | Carboxylic Acid Product Aldehyde->Product PTC_Org Q⁺ R₄N⁺ Nu⁻ MnO₄⁻ PTC_Org->Aldehyde Reaction in Organic Phase PTC_Aq Q⁺ R₄N⁺ X⁻ Br⁻ Product->PTC_Aq Catalyst Returns KMnO4 K⁺ MnO₄⁻ PTC_Aq->PTC_Org Anion Exchange at Interface

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Methodology:

  • Setup: To a round-bottom flask equipped with a vigorous overhead stirrer, add 3-Bromo-benzofuran-5-carbaldehyde (1.0 eq) dissolved in an appropriate organic solvent (e.g., Toluene, Dichloromethane).[12]

  • Catalyst Addition: Add the phase-transfer catalyst, such as Tetrabutylammonium bromide (TBAB, 0.05 - 0.10 eq).

  • Aqueous Reagent: In a separate beaker, dissolve the oxidizing agent (e.g., Potassium permanganate, KMnO₄, 1.1 eq) in water.

  • Reaction Initiation: Add the aqueous solution to the organic solution in the flask. Begin vigorous stirring (>500 rpm) to create a large surface area between the two phases.

  • Monitoring: Heat the reaction mixture if necessary (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS, observing the disappearance of the aldehyde spot.

  • Workup: Upon completion, separate the organic and aqueous layers. The product can then be isolated from the organic phase.

By employing these systematic approaches, researchers can effectively overcome the solubility challenges posed by 3-Bromo-benzofuran-5-carbaldehyde, leading to more efficient, reliable, and successful synthetic outcomes.

References
  • Master Organic Chemistry. (2010, October 6). All About Functional Groups. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ResearchGate. (2016, August 2). How can we resolve solubility of insoluble organic synthetic compounds?. Retrieved from [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • Unknown. (2016, October 7). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. Journal of Applicable Chemistry. Retrieved from [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Retrieved from [Link]

  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • TSI Journals. (n.d.). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Retrieved from [Link]

  • Reddit. (2023, October 12). Reaction intermediate being poorly soluble - any workarounds?. Retrieved from [Link]

  • American Chemical Society. (2024, January 16). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of Benzofuran Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of benzofuran derivatives.
  • Royal Society of Chemistry. (n.d.). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Retrieved from [Link]

  • National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromophthalide. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • YouTube. (2021, April 28). 13.5 Solubility Equilibria | High School Chemistry. Retrieved from [Link]

  • ResearchGate. (2023, August 10). A new synthetic method for the preparation of aromatic aldehydes, ketones, and Schiff bases. Retrieved from [Link]

  • RWTH Publications. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Paraformaldehyde Insertion: A Three-Component Synthesis of Benzofurans. Retrieved from [Link]

  • PubChem. (2024, January 18). 5-Bromo-3-methoxy-1-benzofuran-2-carbaldehyde. Retrieved from [Link]

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Technical Support Center: Synthesis of 3-Bromo-benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and purification of 3-Bromo-benzofuran-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this valuable heterocyclic building block. Our goal is to provide practical, experience-driven solutions to common problems, grounded in established chemical principles.

This guide is structured into two main sections: a Troubleshooting Guide organized by specific experimental issues, and a Frequently Asked Questions (FAQ) section for more general inquiries.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and work-up of 3-Bromo-benzofuran-5-carbaldehyde. A common and effective route involves the direct bromination of a precursor like 2,3-dihydrobenzofuran-5-carbaldehyde, followed by aromatization, or direct bromination of benzofuran-5-carbaldehyde itself. The following troubleshooting scenarios are based on a typical electrophilic bromination pathway.

Problem 1: Reaction is incomplete; significant starting material remains.

Q: My TLC and 1H NMR analysis show a significant amount of unreacted starting material (e.g., 2,3-dihydrobenzofuran-5-carbaldehyde) even after the recommended reaction time. What went wrong?

A:

Probable Cause(s):

  • Insufficient Brominating Agent: The stoichiometry of your brominating agent (e.g., Bromine (Br₂) or N-Bromosuccinimide (NBS)) may be insufficient. Bromine can be consumed by side reactions or lost to evaporation if not handled properly.

  • Inadequate Reaction Temperature: Electrophilic aromatic substitution reactions have an activation energy barrier that must be overcome.[1] If the reaction temperature is too low, the rate will be exceedingly slow. A procedure for the bromination of 2,3-dihydro-1-benzofuran-5-carbaldehyde specifies starting at 10°C and stirring for 2 hours at room temperature, indicating that sufficient thermal energy is required.[2]

  • Poor Quality Reagents: The brominating agent may have degraded over time. For instance, NBS should be recrystallized from water if it appears discolored to remove residual bromine and succinimide.[3] Similarly, the solvent quality (e.g., glacial acetic acid) is crucial, as water content can affect the reaction medium.

Recommended Solutions:

  • Verify Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the brominating agent. For some substrates, a slight excess (e.g., 1.1 to 1.2 equivalents) may be necessary to drive the reaction to completion. When using liquid bromine, which is volatile and dense, ensure accurate measurement by volume or, preferably, by weight.

  • Optimize Temperature and Time: If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-50°C), monitoring carefully by TLC. Alternatively, extend the reaction time, tracking the consumption of the starting material every 1-2 hours.

  • Purification Strategy: If the reaction cannot be driven to completion, the unreacted starting material can typically be separated from the desired product using column chromatography. The polarity difference between the starting material and the brominated product is usually sufficient for separation on silica gel.[4][5]

Problem 2: Product is contaminated with a di-brominated impurity.

Q: My mass spectrometry and NMR results indicate the presence of a second, di-brominated species alongside my desired 3-Bromo-benzofuran-5-carbaldehyde. How can I avoid this and purify my product?

A:

Probable Cause(s):

  • Excess Brominating Agent: The most common cause of over-bromination is using too much of the brominating agent.[6] The benzofuran ring system is electron-rich and susceptible to multiple electrophilic substitutions if the conditions are not carefully controlled.[7]

  • Poor Control of Reagent Addition: Adding the brominating agent too quickly can create localized areas of high concentration, promoting a second bromination event before the mono-brominated product has fully formed throughout the solution.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second bromination, making it more competitive with the initial reaction.

Recommended Solutions:

  • Precise Stoichiometric Control: Use exactly one equivalent of the brominating agent. It is often best to add slightly less than one equivalent (e.g., 0.95 eq) to ensure all the bromine is consumed, leaving a small amount of starting material which is often easier to remove than the di-bromo impurity.

  • Slow, Controlled Addition: Dissolve the brominating agent (Br₂ or NBS) in the reaction solvent and add it dropwise to the solution of the benzofuran substrate, ideally using a syringe pump over 30-60 minutes. Maintain a consistent temperature during the addition.

  • Purification via Recrystallization: The di-brominated product is often less soluble than the mono-brominated product in nonpolar solvents. Attempting recrystallization from a solvent system like cyclohexane or a mixture of ethyl acetate and hexanes may allow for the selective precipitation of one component.[8]

  • Purification via Column Chromatography: If recrystallization is ineffective, column chromatography is the most reliable method. The di-brominated compound will likely have a different Rf value on silica gel. A shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) can effectively resolve the two compounds.[5]

Workflow for Troubleshooting Impurity Issues

G cluster_impurities Impurity Type cluster_solutions Purification Strategy start Crude Product Analysis (TLC, LC-MS, NMR) decision1 Major Impurity Identified? start->decision1 imp1 Unreacted Starting Material decision1->imp1 Yes imp2 Over-brominated Product decision1->imp2 Yes imp3 Other/Unknown decision1->imp3 Yes sol1 Column Chromatography (Standard Gradient) imp1->sol1 sol2 Recrystallization or Column Chromatography (Shallow Gradient) imp2->sol2 sol3 Re-evaluate Reaction & Advanced Purification imp3->sol3 end_node Pure 3-Bromo-benzofuran- 5-carbaldehyde sol1->end_node sol2->end_node sol3->end_node

Caption: A logical workflow for identifying and resolving common impurity issues.

Problem 3: The crude product is a dark oil or fails to solidify.

Q: After aqueous work-up and solvent removal, my product is a dark, viscous oil instead of the expected solid. What should I do?

A:

Probable Cause(s):

  • Residual Solvent: Trace amounts of high-boiling solvents like DMF or acetic acid can prevent crystallization and impart color.

  • Formation of Polymeric Byproducts: Harsh reaction conditions (e.g., strong acid, high heat) can sometimes lead to the degradation or polymerization of electron-rich aromatic aldehydes.

  • Complex Mixture of Impurities: The presence of multiple impurities can act as a "eutectic" mixture, depressing the melting point and preventing solidification.

Recommended Solutions:

  • High-Vacuum Drying: Ensure all volatile solvents are removed by drying the crude material under high vacuum, possibly with gentle heating (e.g., 30-40°C), for several hours.

  • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is expected to be poorly soluble (e.g., cold hexanes, pentane, or diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can create nucleation sites for crystal growth.

  • Azeotropic Removal of Acetic Acid: If acetic acid was used as the solvent, it can be difficult to remove completely. After the initial work-up, dissolve the crude oil in a solvent like toluene and evaporate the solvent on a rotary evaporator. Repeat this process 2-3 times. The toluene forms an azeotrope with acetic acid, aiding its removal.

  • Definitive Purification: If the above methods fail, the only reliable path forward is purification by column chromatography on silica gel to isolate the desired product from all impurities and colored byproducts.[4][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for preparing 3-Bromo-benzofuran-5-carbaldehyde?

A common and effective method starts from 2,3-dihydrobenzofuran-5-carbaldehyde.[10][11] The synthesis involves an electrophilic bromination using liquid bromine in a solvent like glacial acetic acid.[2] The presence of a mild base like sodium acetate can help to buffer the HBr generated during the reaction. The dihydro- precursor is often more stable and easier to handle than benzofuran itself, which can be prone to polymerization under acidic conditions. The final aromatization step to the benzofuran may occur in situ or require a subsequent oxidation step, depending on the precise conditions and substrate.

Plausible Synthetic Pathway

G A 2,3-Dihydrobenzofuran- 5-carbaldehyde reagents1 + Br₂ + NaOAc in Acetic Acid A->reagents1 B Intermediate (Brominated Dihydrobenzofuran) reagents2 Aromatization (e.g., Oxidation or Elimination) B->reagents2 C 3-Bromo-benzofuran- 5-carbaldehyde reagents1->B reagents2->C

Caption: A plausible two-step synthesis from a dihydrobenzofuran precursor.

Q2: How should I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective technique. Use silica gel plates (e.g., Silica Gel 60 F₂₅₄). A good starting eluent system is a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v). The product, being more halogenated and potentially more planar, will typically have a slightly different Rf value than the starting material. Visualize the spots under UV light (254 nm). The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q3: What are the best practices for purifying the final product?

For most lab-scale syntheses, two methods are paramount:

  • Column Chromatography: This is the most robust method for removing both starting material and over-brominated byproducts.[5] A typical setup involves a silica gel column eluted with a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the crude product is obtained as a solid with relatively high purity (>90%), recrystallization is an excellent final purification step. The choice of solvent is critical and must be determined empirically. Good candidates include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes.

Purification Method Best For Removing Key Considerations
Column Chromatography Starting material, di-bromo species, polar baseline impuritiesTime-consuming; requires significant solvent; offers the best separation.
Recrystallization Minor impurities with different solubility profilesRequires a solid crude product; potential for product loss in the mother liquor.
Aqueous Work-up Inorganic salts, acidic (HBr) or basic impuritiesEssential post-reaction step; use NaHCO₃ to neutralize acid, Na₂S₂O₃ to quench excess Br₂.[2]

Q4: What are the key safety considerations for this synthesis?

  • Bromine (Br₂): Bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty nitrile or neoprene gloves. Have a solution of sodium thiosulfate ready to neutralize any spills.

  • Phosphorus Oxychloride (POCl₃): If using a Vilsmeier-Haack approach, POCl₃ is extremely corrosive and reacts violently with water.[12] Handle with extreme care in a fume hood.

  • Solvents: Acetic acid is corrosive. Chlorinated solvents and ethers are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.

Section 3: Key Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude mixture.

  • Prepare the Column: Select a glass column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Load the Sample: Dissolve your crude 3-Bromo-benzofuran-5-carbaldehyde in a minimal amount of dichloromethane or your eluent. For oils or less soluble solids, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elute the Column: Begin elution with the low-polarity solvent system (e.g., 95:5 Hexanes:EtOAc). Collect fractions in test tubes.

  • Monitor Fractions: Monitor the elution process by TLC, spotting each fraction (or every few fractions) on a single plate.

  • Combine and Evaporate: Once the desired product is identified in the fractions, combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Choose a Solvent: Select a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. This is often determined by small-scale solubility tests.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallize: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the flask with a glass rod or placing it in an ice bath or refrigerator.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Dry: Dry the crystals under vacuum to remove all residual solvent.

References

  • Reddy, T. S., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research (JOCPR), 9(5), 210-220. Available at: [Link]

  • Exploring the Synthesis Pathways of 1-Benzofuran-5-carbaldehyde. (2024). Mol-Instincts. Available at: [Link]

  • MacMillan, D. W. C., et al. (2006). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry, 71(25), 9554–9557. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27992-28019. Available at: [Link]

  • p-BROMOBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]

  • 3-bromophthalide. Organic Syntheses Procedure. Available at: [Link]

  • Napiórkowska, E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. Available at: [Link]

  • Szymańska, E., et al. (2017). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 22(7), 1107. Available at: [Link]

  • Request PDF: Synthesis of substituted benzofuran-3-ylacetic acids based on three-component condensation of polyalkoxyphenols, arylglyoxals and Meldrum's acid. ResearchGate. Available at: [Link]

  • (PDF) Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. ResearchGate. Available at: [Link]

  • 2,3-Dihydrobenzofuran-5-carboxaldehyde | C9H8O2. PubChem. Available at: [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. Available at: [Link]

  • The preparation of some heteroaromatic and aromatic aldehydes. Semantic Scholar. Available at: [Link]

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  • Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

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Preventing decomposition of 3-Bromo-benzofuran-5-carbaldehyde during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-benzofuran-5-carbaldehyde

Welcome to the technical support guide for 3-Bromo-benzofuran-5-carbaldehyde (C₉H₅BrO₂; MW: 225.04 g/mol ).[1] This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and preventative strategies to address the inherent instability of this valuable synthetic intermediate and ensure the success of your reactions.

Understanding the Instability of 3-Bromo-benzofuran-5-carbaldehyde

3-Bromo-benzofuran-5-carbaldehyde is a bifunctional molecule, and its reactivity is a composite of its constituent parts: an aromatic aldehyde, a bromo-substituent, and a benzofuran core. Understanding the potential failure modes of each is critical for troubleshooting and prevention.

  • The Aldehyde Group (-CHO): Aromatic aldehydes are prone to several undesirable side reactions. They can be easily oxidized to the corresponding carboxylic acid, especially when exposed to air (auto-oxidation), light, or certain reaction conditions.[2][3] Under strongly basic conditions, they can undergo self-condensation or polymerization, often leading to dark, tarry reaction mixtures.[3]

  • The Bromo Substituent (-Br): The C-Br bond on the furan ring is susceptible to reductive dehalogenation, particularly in the presence of catalytic metals (like Palladium) and a hydrogen source.[4][5] It can also be a site for unwanted nucleophilic aromatic substitution under certain conditions.[6][7]

  • The Benzofuran Core: The benzofuran ring system itself can be unstable under strongly acidic or certain catalytic conditions, potentially leading to ring-opening or rearrangement.[8][9][10] Some benzofuran derivatives are known to be less stable in the presence of acid.[9]

This combination of reactive sites means that successful experimentation requires careful control over reaction parameters to favor the desired transformation while suppressing these decomposition pathways.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to address common problems encountered in the lab.

Q1: I'm starting a reaction, but my 3-Bromo-benzofuran-5-carbaldehyde looks discolored (yellow/brown) and my starting material NMR/TLC shows impurities. What's wrong?

A1: This almost certainly indicates degradation during storage. The aldehyde group is the most likely culprit, having partially oxidized to the corresponding carboxylic acid.

  • Root Cause: Prolonged exposure to air, light, and moisture. Aldehydes are known to auto-oxidize.[3][11]

  • Preventative Action:

    • Storage: Always store the compound under an inert atmosphere (Nitrogen or Argon) in a tightly sealed, amber-colored vial.[11][12][13] For long-term storage, keeping it in a freezer at -20°C to -80°C is recommended.[12]

    • Handling: When weighing and dispensing, do so quickly and reseal the container promptly. Avoid leaving the bottle open on the bench.

  • Corrective Action: If the material is only slightly impure, it can often be purified by recrystallization or column chromatography before use. A non-polar/moderately polar solvent system (e.g., hexanes/ethyl acetate) is a good starting point for chromatography.

Q2: My reaction mixture turned dark brown/black shortly after adding my reagents. What is happening?

A2: A rapid color change to black or dark brown is a strong indicator of polymerization or extensive decomposition of the aldehyde.

  • Root Cause: This is often triggered by strong bases, high temperatures, or incompatible nucleophiles. Strong bases can catalyze the aldol condensation or other polymerization pathways of the aldehyde.

  • Troubleshooting Steps:

    • Re-evaluate Your Base: If using a strong base (e.g., NaOH, KOH, t-BuOK), consider switching to a milder, non-nucleophilic organic base (e.g., DIPEA, Et₃N) or an inorganic base like K₂CO₃ or Cs₂CO₃.

    • Control Temperature: Run the reaction at a lower temperature. Add reagents slowly, especially the base, while cooling the reaction vessel in an ice bath to dissipate any exothermic effects.

    • Check Reagent Purity: Ensure all reagents and solvents are pure and anhydrous. Impurities can sometimes initiate decomposition.

Q3: My TLC analysis shows my starting material is consumed, but the yield of my desired product is very low, and I see a smear on the baseline.

A3: This suggests your desired reaction occurred, but the starting material or product decomposed under the reaction or workup conditions. The baseline smear indicates polar, likely polymeric, byproducts.

  • Root Cause Analysis:

    • Reductive Dehalogenation: Are you performing a reaction that uses a hydrogenation catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂, transfer hydrogenation reagents)? This can cleave the C-Br bond, leading to the debrominated analog of your product.[4]

    • Acid Instability: Does your reaction or workup involve strong acids (e.g., concentrated HCl, H₂SO₄)? The benzofuran ring can be sensitive to strong acids, leading to ring-opening or other side reactions.[9][14]

    • Workup Issues: Prolonged exposure to aqueous acid or base during workup can hydrolyze or degrade sensitive products. Ensure the workup is performed efficiently and at cool temperatures.

Q4: I am trying to perform a Suzuki/Heck coupling, but I'm getting significant debromination of my starting material. How can I prevent this?

A4: Debromination is a known side reaction in palladium-catalyzed cross-couplings. It occurs when a palladium-hydride species, often formed from side reactions, reductively cleaves the C-Br bond.

  • Preventative Protocols:

    • Ligand Choice: Use ligands that favor reductive elimination (the product-forming step) over β-hydride elimination and other pathways that generate Pd-H species. Bulky, electron-rich phosphine ligands are often a good choice.

    • Base Selection: The choice of base is critical. Ensure it is scrupulously anhydrous. Some bases can generate water, which can facilitate the formation of Pd-H. Consider using bases like CsF or K₃PO₄.

    • Solvent: Use high-purity, anhydrous solvents. Degas the solvent thoroughly before use to remove dissolved oxygen.

    • Additives: Sometimes, the addition of a hydride scavenger, like a mild oxidant or a sacrificial alkene, can help, but this must be carefully optimized for your specific reaction.

Recommended Protocols & Best Practices

General Handling and Reaction Setup Workflow

To minimize decomposition, a systematic and careful workflow is essential.

Decomposition_Pathways S 3-Bromo-benzofuran- 5-carbaldehyde P1 Carboxylic Acid S->P1 Air (O2), Light, Oxidizing Agents P2 Polymer / Tar S->P2 Strong Base, High Temperature P3 Debrominated Aldehyde S->P3 Pd/C, H2 (or H- donor) P4 Ring-Opened Products S->P4 Strong Acid (H+)

Caption: Major decomposition pathways for 3-Bromo-benzofuran-5-carbaldehyde.

References

  • Organic Syntheses Procedure: 3-bromophthalide. Organic Syntheses. Available from: [Link]

  • Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. ResearchGate. Available from: [Link]

  • 3-Bromo-1-benzofuran | C8H5BrO | CID 640589. PubChem. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). Available from: [Link]

  • 3-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 16641084. PubChem. Available from: [Link]

  • One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. ACS Omega. Available from: [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available from: [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available from: [Link]

  • Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing heteroatoms. Available from: [Link]

  • Reactivity of Benzofuran Derivatives. ResearchGate. Available from: [Link]

  • Dehalogenation of aromatic compounds. Google Patents.
  • Total synthesis of natural products containing benzofuran rings. RSC Advances. Available from: [Link]

  • Acid Catalyzed Ring Transformation of Benzofurans to Tri- and Tetrasubstituted Furans. The Journal of Organic Chemistry. Available from: [Link]

  • Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. ResearchGate. Available from: [Link]

  • Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Eden Botanicals. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]

  • SYNTHESIS OF SOME BENZOFURANOID COMPOUNDS. ANU Open Research. Available from: [Link]

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Byproduct identification in the synthesis of 3-Bromo-benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-benzofuran-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and identify common byproducts encountered during this synthetic process. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot your experiments effectively.

Introduction: The Synthetic Challenge

The synthesis of 3-Bromo-benzofuran-5-carbaldehyde is a multi-step process that often involves the sequential introduction of bromo and formyl groups onto the benzofuran scaffold. The two most common strategies are:

  • Route A: Vilsmeier-Haack formylation of 3-bromobenzofuran.

  • Route B: Electrophilic bromination of benzofuran-5-carbaldehyde.

Both routes, while viable, are susceptible to side reactions that can lead to a range of impurities. Understanding the mechanistic basis of these side reactions is critical for optimizing reaction conditions and simplifying purification. This guide will delve into the common issues associated with both synthetic pathways and provide a logical framework for byproduct identification.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis, presented in a question-and-answer format.

FAQ 1: My reaction crude shows multiple spots on TLC, and the main product spot is weak. What are the likely byproducts?

This is a common observation and can arise from several factors depending on your synthetic route.

For Route A (Vilsmeier-Haack on 3-bromobenzofuran):

  • Incomplete Formylation: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1][2] If the reaction conditions (temperature, time, or reagent stoichiometry) are not optimized, you may have a significant amount of unreacted 3-bromobenzofuran starting material remaining.

  • Isomeric Formylation: While the 5-position is generally favored due to electronic and steric factors, formylation at other positions on the benzene ring can occur, leading to isomeric impurities. The specific isomer distribution will depend on the reaction kinetics and thermodynamics.

  • Hydrolysis of the Vilsmeier Intermediate: The reaction proceeds through a Vilsmeier iminium salt intermediate, which is then hydrolyzed to the aldehyde.[3] Incomplete hydrolysis can leave behind reactive intermediates that may lead to decomposition or other side products upon workup.

For Route B (Bromination of benzofuran-5-carbaldehyde):

  • Over-bromination: The benzofuran ring is susceptible to further bromination, especially if an excess of the brominating agent (e.g., Br₂ or NBS) is used or if the reaction time is prolonged. This can lead to the formation of dibrominated benzofuran-5-carbaldehyde species. The second bromine atom can add to the furan ring (e.g., at the 2-position) or another position on the benzene ring.

  • Isomeric Bromination: While the 3-position is the target, bromination at other positions, such as the 2-position, can occur, yielding isomeric monobrominated products. The regioselectivity is influenced by the solvent and the nature of the brominating agent.[4]

  • Degradation of the Aldehyde: Aldehydes can be sensitive to strongly acidic or oxidative conditions. Depending on the reaction workup, you might observe byproducts arising from the oxidation of the aldehyde to a carboxylic acid or other degradation pathways.

FAQ 2: My mass spectrometry data shows a peak with a mass corresponding to a dibrominated product. How can I confirm its structure?

The presence of a molecular ion peak with an isotopic pattern characteristic of two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4) is a strong indicator of a dibrominated byproduct. To determine the specific isomer, you will need to rely on Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR Spectroscopy: The coupling patterns and chemical shifts of the aromatic and furan protons will be distinct for each isomer. For example, bromination at the 2-position in addition to the 3-position would result in the absence of the H2 proton signal on the furan ring.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly those directly attached to the bromine atoms, will be significantly different between isomers.

  • 2D NMR Techniques (COSY, HMBC, HSQC): These experiments will be invaluable in definitively assigning the proton and carbon signals and establishing the connectivity within the molecule, thereby confirming the positions of the bromine atoms.

FAQ 3: I am struggling to separate my desired product from a persistent impurity. What purification strategies do you recommend?

Purification of halogenated aromatic compounds can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems, starting with a non-polar eluent and gradually increasing the polarity. A shallow gradient can often improve separation. For closely eluting isomers, using a high-performance liquid chromatography (HPLC) system with a suitable column may be necessary.

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing small amounts of impurities. You may need to screen several solvents to find one that provides good differential solubility between your product and the byproduct.

  • Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be a useful technique to isolate pure samples for characterization.

Potential Byproduct Summary

The following table summarizes the likely byproducts, their probable causes, and key analytical signatures to aid in their identification.

Byproduct NameProbable Cause (Synthetic Route)Key Analytical Signatures (MS & ¹H NMR)
3-Bromobenzofuran Incomplete formylation (Route A)MS: m/z ~196/198 (1:1 Br isotope pattern). ¹H NMR: Absence of an aldehyde proton signal (~10 ppm).
Benzofuran-5-carbaldehyde Incomplete bromination (Route B)MS: m/z ~146. ¹H NMR: Presence of a proton signal for H3 on the furan ring.
2,3-Dibromobenzofuran-5-carbaldehyde Over-bromination (Route B)MS: m/z ~302/304/306 (1:2:1 Br₂ isotope pattern). ¹H NMR: Absence of both H2 and H3 proton signals on the furan ring.
3,x-Dibromobenzofuran-5-carbaldehyde Over-bromination (Route B)MS: m/z ~302/304/306 (1:2:1 Br₂ isotope pattern). ¹H NMR: Complex aromatic region coupling patterns.
2-Bromo-benzofuran-5-carbaldehyde Isomeric bromination (Route B)MS: m/z ~224/226 (1:1 Br isotope pattern). ¹H NMR: Presence of a singlet for the H3 proton.
3-Bromo-benzofuran-x-carbaldehyde Isomeric formylation (Route A)MS: m/z ~224/226 (1:1 Br isotope pattern). ¹H NMR: Different aromatic proton coupling patterns compared to the desired 5-carbaldehyde isomer.

Experimental Protocols & Methodologies

To minimize byproduct formation, careful control of reaction parameters is essential. Below are representative protocols for the two main synthetic routes.

Protocol 1: Vilsmeier-Haack Formylation of 3-Bromobenzofuran (Route A)

This protocol is based on general procedures for the Vilsmeier-Haack reaction on electron-rich heterocycles.[5]

Step 1: Synthesis of 3-Bromobenzofuran

A common precursor is 2,3-dibromo-2,3-dihydrobenzofuran, which can be treated with a base like potassium hydroxide to induce elimination and form 3-bromobenzofuran.[6]

Step 2: Vilsmeier-Haack Formylation

  • In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃) in anhydrous dichloromethane (DCM) to 0 °C.

  • Slowly add anhydrous N,N-dimethylformamide (DMF) dropwise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3-bromobenzofuran in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral to slightly basic.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of Benzofuran-5-carbaldehyde (Route B)

This protocol is adapted from procedures for the bromination of substituted benzofurans.[4]

Step 1: Synthesis of Benzofuran-5-carbaldehyde

This starting material can be synthesized via formylation of benzofuran or other established methods.

Step 2: Electrophilic Bromination

  • Dissolve benzofuran-5-carbaldehyde in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.

  • Cool the solution to 0-10 °C in an ice bath.

  • Slowly add a solution of bromine (Br₂) in the same solvent dropwise. Alternatively, N-bromosuccinimide (NBS) can be used, often with a radical initiator like AIBN if a different mechanism is desired, though for aromatic bromination, polar conditions are typical.[7]

  • Stir the reaction mixture at a controlled temperature for a few hours, monitoring the progress by TLC.

  • Upon completion, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying an unknown byproduct.

Byproduct_Identification_Workflow start Anomalous Result (e.g., extra TLC spot, unexpected MS peak) ms_analysis Mass Spectrometry (MS) - Determine molecular weight - Check for halogen isotope patterns start->ms_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) - Determine proton/carbon environments - Establish connectivity ms_analysis->nmr_analysis Isotopic pattern suggests number of halogens structure_elucidation Structure Elucidation - Compare data to known compounds - Propose structure of byproduct nmr_analysis->structure_elucidation remediation Remediation Strategy - Adjust reaction conditions - Optimize purification method structure_elucidation->remediation

Caption: A logical workflow for byproduct identification.

Conclusion

The synthesis of 3-Bromo-benzofuran-5-carbaldehyde requires careful execution and monitoring to minimize the formation of byproducts. By understanding the potential side reactions and employing the appropriate analytical techniques, researchers can effectively troubleshoot their experiments and obtain the desired product with high purity. This guide provides a foundational framework for identifying and mitigating common issues encountered in this synthesis. For further assistance, consulting the cited literature and considering advanced analytical techniques is recommended.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene | Heterocyclic Compound | Must Watch. (2023, March 18). YouTube. Available at: [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022, October 25). SciSpace. Available at: [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). PMC. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Beaudry Research Group - Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. (2021, April 14). Available at: [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). NIH. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans. (1985, June). PubMed. Available at: [Link]

  • ChemInform Abstract: The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. (2025, August 7). ResearchGate. Available at: [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). RSC Publishing. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing. Available at: [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Available at: [Link]

  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Available at: [Link]

  • Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives. (2025, August 10). ResearchGate. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. Available at: [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • Chemistry LibreTexts. 2.7: Mass Spectrometry of Some Common Functional Groups. (2025, October 24). Available at: [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. Available at: [Link]

  • Synthesis of 5-bromide benzofuran ketone as intermediate of citalopram. ResearchGate. Available at: [Link]

  • NIST WebBook. Benzofuran, 2,3-dihydro-. Available at: [Link]

  • Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS. (2020, December 16). YouTube. Available at: [Link]

  • Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. (2014). PMC - PubMed Central. Available at: [Link]

  • Mass Spec 3f Halogenoalkanes. (2020, July 6). YouTube. Available at: [Link]

  • How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? (2020, June 22). ResearchGate. Available at: [Link]

  • (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol | C9H10O2 | MD Topology | NMR | X-Ray. Available at: [Link]

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Navigating the Synthesis of Substituted Benzofurans: A Technical Support Guide to Alternative Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted benzofurans. This guide is designed for researchers, scientists, and drug development professionals who are exploring alternatives to traditional palladium-catalyzed methods. As the benzofuran scaffold continues to be a cornerstone in medicinal chemistry and materials science, the demand for more sustainable, cost-effective, and versatile synthetic routes has led to the exploration of a diverse range of catalytic systems.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common alternative catalysts. Our goal is to equip you with the practical knowledge and theoretical understanding necessary to overcome common experimental hurdles and achieve successful outcomes in your research.

Section 1: Troubleshooting Common Issues in Benzofuran Synthesis

The synthesis of substituted benzofurans, while conceptually straightforward, can be fraught with challenges such as low yields, catalyst deactivation, and the formation of unwanted side products.[1] This section addresses specific problems you might encounter with various alternative catalytic systems.

Low Reaction Yield

Question: My reaction yield for a copper-catalyzed benzofuran synthesis is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in copper-catalyzed reactions are a frequent issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Oxidation State and Source: The choice of copper salt and its oxidation state is critical. Copper(I) species are often the active catalysts in coupling and cyclization reactions.[2][3] If you are using a Cu(II) salt, ensure your reaction conditions facilitate in-situ reduction. Conversely, if starting with a Cu(I) salt like CuI or CuBr, ensure it has not been oxidized to Cu(II) through improper storage.

  • Ligand Effects: While some copper-catalyzed reactions are "ligand-free," the presence of a suitable ligand can significantly enhance catalyst stability and reactivity.[2] For instance, the use of TMEDA (tetramethylethylenediamine) has been shown to be effective.[2] Experiment with different ligands, such as 1,10-phenanthroline, to find the optimal conditions for your specific substrate.

  • Base Selection: The choice and stoichiometry of the base are crucial for proton abstraction and catalyst turnover. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., DBU).[3] The strength and solubility of the base can influence the reaction rate and yield. Consider screening a panel of bases to identify the most effective one for your system.

  • Solvent and Temperature: The solvent plays a key role in the solubility of reactants and the catalyst, as well as in the overall reaction kinetics.[2] While common solvents like DMF and DMSO are often used, exploring greener alternatives like water or 2-MeTHF might be beneficial.[2][3] Temperature is another critical parameter that may require optimization.

  • Atmosphere: While many modern protocols are robust, ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the catalyst and substrates, especially when using air-sensitive reagents.

Catalyst Deactivation

Question: I am observing catalyst deactivation in my iron-catalyzed intramolecular cyclization. What could be the cause?

Answer: Iron catalysts, while being an attractive cheap and non-toxic alternative, can be susceptible to deactivation. Here are some potential reasons and solutions:

  • Moisture and Air Sensitivity: Many iron catalysts, particularly in lower oxidation states, are sensitive to air and moisture. Ensure you are using anhydrous solvents and reagents, and that the reaction is carried out under a strictly inert atmosphere.

  • Substrate Impurities: Certain functional groups on your substrate can act as poisons to the iron catalyst. For example, strong chelating groups may bind irreversibly to the metal center. Purifying your starting materials is a critical step.

  • Inadequate Ligand Support: The ligand plays a crucial role in stabilizing the active iron species. If your ligand is dissociating or degrading under the reaction conditions, the catalyst will deactivate. Consider using more robust ligands or screening different ligand types.

  • Formation of Inactive Iron Oxides: Under certain conditions, the iron catalyst can precipitate as inactive iron oxides. This can sometimes be visually observed as a color change or the formation of a precipitate. Ensuring proper ligand concentration and reaction conditions can help mitigate this.

Formation of Side Products

Question: My gold-catalyzed synthesis of benzofurans is producing significant amounts of a homocoupled alkyne byproduct. How can I suppress this side reaction?

Answer: The formation of homocoupled byproducts is a common issue in many cross-coupling reactions, including those catalyzed by gold. Here's how you can address this:

  • Slow Addition of Substrates: Adding one of the coupling partners (often the alkyne) slowly to the reaction mixture can help maintain a low concentration of this reagent, thereby disfavoring the homocoupling pathway.

  • Catalyst and Co-catalyst Choice: The choice of gold catalyst and any silver co-catalyst can have a significant impact on selectivity.[3] For instance, using a combination of a gold catalyst with a silver salt like AgNTf₂ can promote the desired heterocoupling.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of the undesired homocoupling reaction more than the desired cross-coupling.

  • Ligand Modification: The electronic and steric properties of the ligand on the gold catalyst can influence the selectivity. Experimenting with different phosphine or N-heterocyclic carbene (NHC) ligands might be beneficial.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the use of alternative catalysts for benzofuran synthesis.

Q1: Are there any effective metal-free alternatives to palladium for benzofuran synthesis?

A1: Yes, several metal-free methods have been developed. One notable example is the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), to catalyze the oxidative cyclization of o-hydroxystilbenes to form 2-arylbenzofurans.[2][4] Brønsted acid-catalyzed cascade reactions of salicyl alcohols with furans also provide a metal-free route to densely substituted benzofurans.[4]

Q2: What are the main advantages of using copper catalysts over palladium catalysts?

A2: The primary advantages of copper catalysts are their lower cost and toxicity compared to palladium. Copper is significantly more abundant and therefore less expensive. From a green chemistry perspective, reducing the reliance on heavy metals like palladium is highly desirable. Additionally, copper catalysis can sometimes offer different reactivity and selectivity profiles.

Q3: Can I use iron catalysts for a wide range of substituted benzofurans?

A3: Iron-catalyzed methods have shown promise for the synthesis of various substituted benzofurans. For example, FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones is an effective method.[4] However, the substrate scope can sometimes be more limited compared to palladium-based systems, and reactions may require specific electronic properties on the substrates for efficient cyclization.[4]

Q4: When should I consider using a gold or rhodium catalyst?

A4: Gold and rhodium catalysts are typically used for specific transformations where other catalysts are less effective. Gold catalysts, for instance, are particularly adept at activating alkynes towards nucleophilic attack.[3] Rhodium catalysts have been employed in multicomponent reactions and for the synthesis of C4-substituted benzofurans through vinylene transfer reactions.[3] While more expensive, their unique reactivity can enable the synthesis of complex benzofuran derivatives that are difficult to access otherwise.

Q5: How can I purify my substituted benzofuran product effectively?

A5: Purification of substituted benzofurans typically involves standard laboratory techniques. Column chromatography on silica gel is the most common method. The choice of eluent system will depend on the polarity of your product. A mixture of hexane and ethyl acetate is a good starting point for many benzofuran derivatives. Recrystallization can also be an effective method for obtaining highly pure solid products.

Section 3: Experimental Protocols and Data

This section provides detailed, step-by-step methodologies for key experiments and summarizes quantitative data in a structured table for easy comparison.

Protocol: Copper-Catalyzed Synthesis of 2-Substituted Benzofurans from o-Iodophenols and Terminal Alkynes (Sonogashira Coupling/Cyclization)

This protocol is based on the well-established Sonogashira coupling followed by an intramolecular cyclization, often catalyzed by a combination of palladium and copper.[3][5] However, copper-only systems have also been developed.

Materials:

  • o-Iodophenol derivative

  • Terminal alkyne

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Palladium(II) acetate (Pd(OAc)₂) (Note: for a Pd/Cu co-catalyzed system)

  • Base (e.g., Triethylamine (Et₃N) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., DMF or Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the o-iodophenol (1.0 equiv.), CuI (0.05 equiv.), PPh₃ (0.1 equiv.), and Pd(OAc)₂ (0.02 equiv.).

  • Add the anhydrous solvent (e.g., DMF, 5 mL per 1 mmol of o-iodophenol).

  • Add the base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Iron-Catalyzed Intramolecular C-O Bond Formation

This protocol describes a general procedure for the synthesis of benzofurans via an iron-catalyzed intramolecular C-O bond formation.[6]

Materials:

  • Substituted 2-halophenol derivative with a pendant ketone or alkyne

  • Iron(III) chloride (FeCl₃)

  • Base (e.g., Potassium Carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 2-halophenol derivative (1.0 equiv.) and the base (e.g., K₂CO₃, 2.0 equiv.) to a dry reaction vessel.

  • Add the anhydrous solvent.

  • In a separate vial, prepare a stock solution of FeCl₃ in the same anhydrous solvent.

  • Add the required amount of the FeCl₃ solution (e.g., 0.1 equiv.) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 100-120 °C) and monitor its progress.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Comparison of Catalytic Systems

The following table summarizes the performance of different alternative catalytic systems for the synthesis of substituted benzofurans, providing a quick reference for selecting a suitable method.

Catalyst SystemTypical SubstratesAdvantagesCommon Issues
Copper (CuI, CuBr) o-Halophenols, alkynes, ketonesLow cost, low toxicity, good functional group tolerance[2]Catalyst deactivation, need for ligands in some cases
Iron (FeCl₃) Electron-rich aryl ketonesInexpensive, environmentally benignModerate yields, potential for catalyst deactivation[4][6]
Gold (AuCl, AuCl₃) Phenols, alkynesHigh efficiency for alkyne activation, mild reaction conditions[3]High cost, potential for side reactions (e.g., homocoupling)
Rhodium ([RhCp*Cl₂]₂) Salicylic acid derivatives, vinyl carbonatesUnique reactivity for specific substitutions (e.g., C4-functionalization)[3]High cost, limited substrate scope for some methods
Iodine (PhI(OAc)₂) o-HydroxystilbenesMetal-free, mild conditionsStoichiometric oxidant often required[2][4]

Section 4: Mechanistic Insights and Visualizations

Understanding the reaction mechanism is key to troubleshooting and optimizing your synthesis. This section provides simplified mechanistic diagrams for some of the discussed catalytic cycles.

Copper-Catalyzed Sonogashira Coupling and Cyclization

This pathway involves an initial Sonogashira coupling between an o-halophenol and a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.

Copper_Catalyzed_Sonogashira cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization o-Halophenol o-Halophenol Oxidative_Addition Oxidative Addition o-Halophenol->Oxidative_Addition Pd(0) Pd(0) Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Alkyne Alkyne Cu(I)_Acetylide Cu-C≡C-R Alkyne->Cu(I)_Acetylide CuI, Base Cu(I)_Acetylide->Transmetalation Coupled_Intermediate Ar-Pd(II)-C≡C-R Transmetalation->Coupled_Intermediate Reductive_Elimination Reductive Elimination Coupled_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Coupled_Product o-Alkynylphenol Reductive_Elimination->Coupled_Product Phenoxide o-Alkynylphenoxide Coupled_Product->Phenoxide Base Base Base Cyclization_Step 5-exo-dig Cyclization Phenoxide->Cyclization_Step Benzofuran Benzofuran Cyclization_Step->Benzofuran

Caption: Proposed mechanism for Pd/Cu co-catalyzed benzofuran synthesis.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical workflow for diagnosing and resolving low reaction yields.

Troubleshooting_Low_Yield cluster_optimization Optimization Parameters Start Low Reaction Yield Check_Catalyst Check Catalyst Activity (Source, Age, Storage) Start->Check_Catalyst Check_Reagents Verify Purity of Starting Materials & Solvents Check_Catalyst->Check_Reagents Catalyst OK Optimize_Conditions Systematic Optimization of Reaction Parameters Check_Reagents->Optimize_Conditions Reagents Pure Analyze_Byproducts Identify Side Products (TLC, GC-MS, NMR) Optimize_Conditions->Analyze_Byproducts Yield still low Vary_Base Screen Different Bases (Strength, Stoichiometry) Vary_Solvent Test Different Solvents (Polarity, Solubility) Vary_Temp Optimize Reaction Temperature Vary_Ligand Screen Different Ligands Modify_Strategy Modify Synthetic Strategy (e.g., slow addition) Analyze_Byproducts->Modify_Strategy Side Reaction Identified Success Improved Yield Analyze_Byproducts->Success No Side Products, Incomplete Conversion Modify_Strategy->Success

Caption: A systematic approach to troubleshooting low reaction yields.

References

  • Mancuso, R., & D'Accolti, L. (2022). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 27(19), 6529. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]

  • Harkat, H., et al. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters, 22(7), 2785-2789. [Link]

  • Li, P., et al. (2011). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications, 47(37), 10299-10301. [Link]

  • Batra, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Estévez-Braun, A., et al. (2014). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química, 25, 354-358. [Link]

  • Batra, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22007–22038. [Link]

  • Al-Tel, T. H. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(38), 23789-23819. [Link]

Sources

Troubleshooting low conversion rates in reactions with 3-Bromo-benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Troubleshooting Low Conversion & Reactivity Issues Molecule Profile: [Benzofuran Core] - [C3-Bromine Handle] - [C5-Formyl Handle]

Technical Overview & Reactivity Profile

Why is this reaction failing? 3-Bromo-benzofuran-5-carbaldehyde presents a "push-pull" electronic challenge that often leads to stalled reactions or blackening (decomposition).

  • The C3-Bromine (Electrophile): While aryl bromides are standard coupling partners, the C3 position on a benzofuran is part of a heteroaromatic vinyl-like system. The presence of the electron-withdrawing formyl group at C5 should activate the C3-Br bond for oxidative addition. However, if conversion is low, it is often because the aldehyde functionality is poisoning the catalyst or the transmetallation step is sluggish due to the electron-deficient nature of the Pd(II) intermediate.

  • The C5-Aldehyde (Electrophile): This carbonyl is conjugated to the benzofuran ring. It is prone to side reactions (Cannizzaro disproportionation) under the basic conditions required for Suzuki coupling, or it may fail to form imines during reductive amination due to steric bulk or electronic deactivation.

Diagnostic Workflow

Use this decision tree to identify the root cause of your low conversion.

TroubleshootingFlow Start Start: Low Conversion ReactionType Identify Reaction Type Start->ReactionType CrossCoupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) ReactionType->CrossCoupling C3-Br Reaction RedAm Reductive Amination (Aldehyde Reactivity) ReactionType->RedAm C5-CHO Reaction CheckBase Check Base Strength (Is Aldehyde Degrading?) CrossCoupling->CheckBase BaseIssue Strong Base (OH-, EtO-) causing Cannizzaro? CheckBase->BaseIssue Black Tar/TLC Baseline CheckCat Check Catalyst System CheckBase->CheckCat Clean SM Remaining FixBase Switch to Weak Base (K3PO4, K2CO3) BaseIssue->FixBase CatIssue Pd(PPh3)4 Stalled? CheckCat->CatIssue FixCat Use Bulky Ligands (XPhos, SPhos) CatIssue->FixCat ImineCheck Did Imine Form? RedAm->ImineCheck NoImine No: Equilibrium Issue ImineCheck->NoImine SM Aldehyde Persists YesImine Yes: Reduction Issue ImineCheck->YesImine Intermediate Visible FixImine Add Ti(OiPr)4 Scavenge Water NoImine->FixImine FixRed Switch Reductant (NaBH(OAc)3) YesImine->FixRed

Figure 1: Diagnostic logic flow for identifying failure modes in 3-bromo-benzofuran-5-carbaldehyde reactions.

Troubleshooting Guide: Cross-Coupling (C3-Br)

Issue: Reaction Stalls at <50% Conversion

Symptom: TLC shows unreacted starting material (SM) and some product. Adding more catalyst does not help. Root Cause: The aldehyde group at C5 can coordinate to the Palladium center, forming an off-cycle resting state (catalyst poisoning). Additionally, standard ligands (PPh3) may not be electron-rich enough to facilitate oxidative addition into the C3-Br bond in this specific electronic environment.

Solution: The "Bulky-Rich" Ligand Strategy Switch to dialkylbiaryl phosphine ligands (Buchwald ligands). These are bulky (preventing aldehyde coordination) and electron-rich (accelerating oxidative addition).

Optimized Protocol (Suzuki-Miyaura):

ComponentStandard (Fail)Optimized (Success)Function
Catalyst Pd(PPh3)4Pd2(dba)3 (1-2 mol%)Palladium source
Ligand None/PPh3XPhos or SPhos (2-4 mol%)Accelerates oxidative addition; steric bulk prevents poisoning.
Base NaOEt / NaOHK3PO4 (2-3 equiv)Anhydrous, mild base prevents aldehyde side reactions.
Solvent EtOH/H2O1,4-Dioxane or Toluene Higher boiling point, non-protic.

Step-by-Step Protocol:

  • Charge a reaction vial with 3-bromo-benzofuran-5-carbaldehyde (1.0 eq), Boronic Acid (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and K3PO4 (2.0 eq).

  • Critical: Purge vial with Argon/Nitrogen for 5 minutes before adding solvent. Oxygen is a major killer here.

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Heat to 80-100°C . Do not exceed 110°C to avoid aldehyde decomposition.

  • Monitor by HPLC/UPLC. If conversion stalls, add a second portion of catalyst/ligand (0.01 eq).

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Expert Tip: If the reaction still fails, protect the aldehyde as a 1,3-dioxolane (acetal) using ethylene glycol and pTSA in refluxing toluene. The acetal is electronically neutral and sterically inert, allowing the coupling to proceed smoothly. Deprotect with 1M HCl afterwards [1][2].

Troubleshooting Guide: Reductive Amination (C5-CHO)

Issue: "Sluggish" Imine Formation

Symptom: After adding amine and reducing agent, the major peak is still the aldehyde alcohol (reduction of SM) or unreacted SM. Root Cause: The benzofuran ring donates electron density into the conjugated system, making the carbonyl carbon less electrophilic than a standard benzaldehyde. Water generated during imine formation pushes the equilibrium back to the aldehyde.

Solution: Titanium(IV) Isopropoxide Scavenging Use Ti(OiPr)4 as a Lewis acid to activate the carbonyl and chemically scavenge the water produced.

Optimized Protocol:

  • Imine Formation (Pre-complexation):

    • Mix 3-bromo-benzofuran-5-carbaldehyde (1.0 eq) and Amine (1.1 eq) in THF (anhydrous).

    • Add Ti(OiPr)4 (1.5 - 2.0 eq) neat.

    • Stir at Room Temperature for 6-12 hours. The solution will likely turn yellow/orange (titanium-imine complex).

    • Note: Do NOT add the reducing agent yet.

  • Reduction:

    • Dilute with dry MeOH or EtOH.

    • Add NaBH4 (2.0 eq) portion-wise. (Caution: Gas evolution).

    • Stir for 2 hours.

  • Workup (Critical):

    • Quench with 0.1 M NaOH or water. A white precipitate (TiO2) will form.

    • Filter through a Celite pad to remove the titanium salts.

    • Extract the filtrate with EtOAc.[1]

Why this works: The Titanium locks the oxygen into a titanate species, driving the equilibrium completely to the imine, which is then rapidly reduced [3].

FAQ: Stability & Side Reactions

Q: My reaction mixture turned into a black tar. What happened? A: This is likely polymerization of the furan ring or Cannizzaro reaction .

  • Acid Sensitivity: Benzofurans are sensitive to strong mineral acids (ring opening). Avoid H2SO4 or neat HCl during workups; use mild acids like NH4Cl or dilute acetic acid.

  • Base Sensitivity: In the presence of strong hydroxide bases (NaOH, KOH), the C5-aldehyde can undergo disproportionation (Cannizzaro) to the carboxylic acid and alcohol. Switch to carbonate or phosphate bases (K2CO3, K3PO4).

Q: Can I use Grignard reagents on the C3-Bromine? A: No. The Grignard reagent (R-Mg-Br) is a strong nucleophile and will immediately attack the C5-aldehyde before reacting with the C3-bromine.

  • Fix: You must protect the aldehyde as an acetal (using ethylene glycol/pTSA) before attempting any organometallic chemistry involving Magnesium or Lithium at the C3 position.

Visual Mechanism: Competition Pathways

This diagram illustrates why the "Standard" Suzuki conditions fail and how the "Optimized" pathway succeeds.

Mechanism cluster_Fail Failure Mode (Standard Ligands) cluster_Success Success Mode (Bulky Ligands) SM 3-Br-Benzofuran-5-CHO Pd0 Pd(0) Catalyst SM->Pd0 Coordination Aldehyde Coords to Pd (Catalyst Poisoning) Pd0->Coordination Sterically Open Ligand (e.g., PPh3) OxAdd Oxidative Addition (Facilitated by EWG) Pd0->OxAdd Bulky Ligand (e.g., XPhos) Stall Reaction Stalls Coordination->Stall TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Product Coupled Product TransMet->Product

Figure 2: Mechanistic competition between catalyst poisoning (red) and successful coupling (green).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Gouda, M. A., et al. (2016). Reactivity of Benzofuran Derivatives. Synthetic Communications, 46(24), 2893-2936.

  • Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2]

  • PubChem. (2025).[3][4] 3-Bromo-benzofuran-5-carbaldehyde (CID 640589). National Library of Medicine.

Sources

Technical Support Center: Recrystallization of 3-Bromo-benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for the recrystallization of 3-Bromo-benzofuran-5-carbaldehyde, a crucial intermediate in various synthetic pathways.[1][2] We will address common challenges and provide systematic, field-proven solutions to help researchers, scientists, and drug development professionals achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for 3-Bromo-benzofuran-5-carbaldehyde?

A1: The ideal recrystallization solvent is one in which 3-Bromo-benzofuran-5-carbaldehyde exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[3][4] Given its aromatic and halogenated structure, a systematic screening of solvents with varying polarities is the most effective approach.

A good starting point is a solvent system that mirrors the polarity of the compound. For aromatic aldehydes, common choices include ethanol, acetonitrile, or mixtures like hexane/ethyl acetate.[5][6][7]

Here is a recommended workflow for solvent screening:

  • Small-Scale Testing: Begin by testing the solubility of a small amount (10-20 mg) of your crude 3-Bromo-benzofuran-5-carbaldehyde in approximately 0.5 mL of various solvents at room temperature.[3][8]

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.[3][8]

  • Cooling: If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observation: A suitable solvent will show significant crystal formation upon cooling.[9]

Troubleshooting Guide

Problem 1: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree.

Solutions:

  • Lower the temperature before cooling: After dissolving the compound at the solvent's boiling point, allow the solution to cool slightly before placing it in an ice bath. Gradual cooling is key.[9]

  • Use a solvent pair: If a single solvent isn't working, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly. A common example is a hexane/ethyl acetate mixture.[6][10]

  • Scratch the inner surface of the flask: Using a glass rod to scratch the flask below the solvent level can create nucleation sites for crystal growth.[8]

  • Seed the solution: Add a tiny crystal of pure 3-Bromo-benzofuran-5-carbaldehyde (if available) to the cooled solution to induce crystallization.[8]

Problem 2: No crystals form, even after cooling.

This indicates that the solution is not saturated, meaning too much solvent was used.

Solutions:

  • Evaporate excess solvent: Gently heat the solution to boil off some of the solvent. Once you observe the formation of a slight turbidity or crystals, allow it to cool again.

  • Add an anti-solvent: If you are using a solvent pair, carefully add more of the "poor" solvent to decrease the overall solubility.

Problem 3: The recovered crystals are still impure.

Impurities can be trapped within the crystal lattice or adsorbed onto the crystal surface.

Solutions:

  • Slow down the cooling process: Rapid cooling can trap impurities. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.

  • Wash the crystals properly: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adsorbed impurities.[8] It is crucial to use cold solvent to avoid redissolving the product.[5]

  • Consider a second recrystallization: For highly impure samples, a second recrystallization step may be necessary.

  • Use activated carbon: If the impurity is colored, adding a small amount of activated carbon to the hot solution can help adsorb it. The carbon is then removed by hot filtration before cooling.[11]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of 3-Bromo-benzofuran-5-carbaldehyde

This protocol provides a step-by-step method for recrystallization using a single solvent.

Materials:

  • Crude 3-Bromo-benzofuran-5-carbaldehyde

  • Selected recrystallization solvent (e.g., Ethanol, Isopropanol)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 3-Bromo-benzofuran-5-carbaldehyde in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to just cover the solid.

  • Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals thoroughly. The purity can be checked by melting point determination.[11]

Protocol 2: Solvent Pair Recrystallization of 3-Bromo-benzofuran-5-carbaldehyde

This protocol is useful when a single solvent is not effective. A common and effective pair for compounds of this nature is Hexane/Ethyl Acetate.

Materials:

  • Crude 3-Bromo-benzofuran-5-carbaldehyde

  • "Good" solvent (e.g., Ethyl Acetate)

  • "Poor" solvent (e.g., Hexane)

  • Erlenmeyer flask

  • Heating source

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the crude compound in a minimal amount of the "good" solvent (Ethyl Acetate) with gentle heating.

  • While the solution is still warm, add the "poor" solvent (Hexane) dropwise until you observe persistent cloudiness.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents (in the same ratio as the final crystallization mixture).

  • Dry the purified crystals.

Data Presentation

Table 1: Recommended Solvents for Screening

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarA generally good solvent for many organic compounds.[7]
Isopropanol82PolarSimilar to ethanol, can be a good alternative.
Acetonitrile82PolarA common choice for aromatic compounds.[5]
Ethyl Acetate77MediumOften used in combination with a non-polar solvent.[7]
Toluene111Non-polarCan be effective for aromatic compounds.[12]
Hexane69Non-polarTypically used as the "poor" solvent in a pair.[7]

Visualizations

Diagram 1: Systematic Solvent Selection Workflow

Solvent_Selection A Start: Crude 3-Bromo-benzofuran-5-carbaldehyde B Small-scale solubility test (Room Temperature) A->B C Soluble? B->C D Yes: Unsuitable (Too Soluble) C->D Soluble E No: Heat to Boiling C->E Insoluble F Soluble? E->F G Yes: Cool Slowly F->G Soluble H No: Unsuitable (Insoluble) F->H Insoluble I Crystals Form? G->I J Yes: Suitable Solvent I->J Yes K No: Consider Solvent Pair I->K No

Caption: A flowchart for systematic solvent selection.

Diagram 2: Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting A Problem: 'Oiling Out' B Slower Cooling A->B C Use Solvent Pair A->C D Scratch Flask B->D C->D E Add Seed Crystal D->E F Successful Crystallization E->F

Caption: Troubleshooting guide for when a compound "oils out".

References

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 23). Recrystallization Process Questions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]

  • Shattuck, T. (n.d.). Recrystallization. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • D'Auria, M., & Racioppi, R. (2016). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. ResearchGate. [Link]

  • Vitale, P. (2019). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 24(12), 2295. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-benzofuran carboxaldehyde. Retrieved from [Link]

  • Fessenden, R. J., & Fessenden, J. S. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Liu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30249-30266. [Link]

  • Organic Chemistry, University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. [Link]

  • PubChem. (n.d.). 3-Bromo-1-benzofuran. Retrieved from [Link]

  • TSI Journals. (n.d.). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-phenylbenzofuran. Retrieved from [Link]

Sources

Technical Support Center: Vilsmeier-Haack Formylation of Bromobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Vilsmeier-Haack formylation of brominated benzofuran scaffolds. The presence of a halogen, such as bromine, introduces a unique set of electronic and steric challenges that can complicate this otherwise robust formylation reaction. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve successful outcomes in your experiments.

Core Mechanism & The "Bromine Problem"

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2] The process involves two key stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃), followed by the electrophilic attack of this reagent on the aromatic substrate.[3][4][5]

The primary challenge with bromobenzofurans arises from the dual electronic nature of the bromine substituent. While it is an ortho-, para-director due to resonance (mesomeric effect), its strong inductive effect withdraws electron density from the ring, deactivating it towards electrophilic substitution. The Vilsmeier reagent is a relatively weak electrophile, meaning it reacts sluggishly, if at all, with electron-deficient substrates.[4][5][6] This inherent conflict between deactivation and the reagent's mild electrophilicity is the root cause of many experimental failures.

To visualize the fundamental transformation, the general mechanism is outlined below.

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack & Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate BromoBenzofuran Bromobenzofuran BromoBenzofuran->Iminium_Intermediate + Vilsmeier Reagent Product Formylated Bromobenzofuran Iminium_Intermediate->Product Aqueous Workup (Hydrolysis) troubleshooting_workflow start Low Yield Observed check_temp Was Temp > 70°C? start->check_temp increase_temp Action: Increase Temp to 70-100°C check_temp->increase_temp No check_equiv Were POCl₃ Equiv. > 3? check_temp->check_equiv Yes success Re-evaluate Yield increase_temp->success increase_equiv Action: Increase POCl₃ Equivalents to 3-5x check_equiv->increase_equiv No check_solvent Was DMF used as Solvent? check_equiv->check_solvent Yes increase_equiv->success use_dmf Action: Re-run using DMF as solvent check_solvent->use_dmf No check_solvent->success Yes use_dmf->success

Sources

Validation & Comparative

Technical Characterization Guide: 1H NMR Analysis of 3-Bromo-benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-Bromo-benzofuran-5-carbaldehyde is a high-value pharmacophore scaffold, widely utilized in the synthesis of bioactive heterocycles via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C-3 position and reductive amination or condensation at the C-5 aldehyde.

Precise structural characterization is critical because the bromination of benzofuran-5-carbaldehyde can yield regioisomers (specifically the 2-bromo analog) or poly-brominated impurities. This guide provides an objective comparative analysis to validate the 3-bromo regioisomer against its alternatives using 1H NMR spectroscopy.

Structural Analysis & Theoretical Shifts

To interpret the spectrum accurately, one must understand the electronic environment of the benzofuran core.

Numbering & Connectivity
  • Position 2 (C-2): Contains a proton (

    
    ). Adjacent to Oxygen, making it significantly deshielded. In the 3-bromo derivative, this proton appears as a singlet  because the vicinal coupling partner (
    
    
    
    ) is replaced by Bromine.
  • Position 3 (C-3): Substituted with Bromine.

  • Position 5 (C-5): Substituted with Formyl group (-CHO). This is a strong electron-withdrawing group (EWG), deshielding ortho protons (

    
     and 
    
    
    
    ).
Predicted Shift Logic (CDCl3)
ProtonPositionMultiplicityPredicted Shift (

ppm)
Mechanistic Rationale
-CHO AldehydeSinglet (s)10.0 - 10.1 Characteristic aldehyde region; highly deshielded.
H-4 Ar-HDoublet (d)8.1 - 8.3 Ortho to -CHO and peri to C-3 Br. The "bay region" interaction with Br and the EWG effect of CHO push this furthest downfield among ring protons.
H-2 Furan-HSinglet (s)7.7 - 7.9 Diagnostic peak. Deshielded by O and Br. Lack of splitting (

) confirms 3-substitution.
H-6 Ar-Hdd7.8 - 7.9 Ortho to -CHO; Meta to H-4.
H-7 Ar-HDoublet (d)7.5 - 7.7 Meta to -CHO; Ortho to H-6. Least deshielded aromatic signal.

Comparative Analysis: 3-Br vs. Alternatives

The most common challenge is distinguishing the target product from the starting material (Benzofuran-5-carbaldehyde) or the thermodynamic isomer (2-Bromo-benzofuran-5-carbaldehyde).

Key Diagnostic Differences

The table below highlights the specific signals required to validate the 3-bromo regioisomer.

FeatureTarget: 3-Bromo-benzofuran-5-carbaldehyde Alternative: 2-Bromo-benzofuran-5-carbaldehyde Precursor: Benzofuran-5-carbaldehyde
Furan Proton (H-2/H-3) H-2 Singlet (~7.8 ppm) H-3 Singlet (~6.8 - 7.0 ppm) Two Doublets (H-2 & H-3)
Coupling (

)
No vicinal coupling on furan ring.No vicinal coupling on furan ring.

Hz (Characteristic).
H-4 Shift Deshielded (~8.2 ppm) due to Br proximity.Slightly less deshielded (~8.0 ppm).~8.1 ppm

Technical Insight: The chemical shift of the remaining furan proton is the "fingerprint." H-2 (adjacent to Oxygen) is naturally more downfield (~7.6-8.0 ppm) than H-3 (~6.7-7.2 ppm). If your singlet is upfield at 6.9 ppm, you likely have the 2-bromo impurity.

Experimental Protocol (Self-Validating)

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    may be used if solubility is poor, but will shift all peaks downfield by ~0.1-0.3 ppm.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1):

    
     seconds (Critical for accurate integration of the aldehyde proton).
    
  • Scans (NS): 16 or 32.

  • Spectral Width: -2 to 14 ppm.

Validation Workflow (Decision Tree)

NMR_Validation Start Acquire 1H NMR Spectrum CheckAldehyde Check 10.0 ppm region Is Aldehyde present? Start->CheckAldehyde CheckFuran Analyze 7.0 - 8.0 ppm Look for Singlets CheckAldehyde->CheckFuran Yes IsSinglet Is there a Singlet at ~7.8 ppm? CheckFuran->IsSinglet IsDoublet Are there Doublets with J ~2.2 Hz? IsSinglet->IsDoublet No Result_Target CONFIRMED: 3-Bromo isomer (H-2 is present, H-3 is Br) IsSinglet->Result_Target Yes (H-2) Result_2Br REJECT: 2-Bromo isomer (Singlet at ~6.9 ppm indicates H-3) IsDoublet->Result_2Br No (Singlet at ~6.9) Result_SM REJECT: Starting Material (Coupling indicates H-2/H-3 adjacent) IsDoublet->Result_SM Yes

Figure 1: Logic flow for distinguishing the 3-bromo regioisomer from common impurities.

Detailed Data Interpretation

The "H-4" Diagnostic (The Bay Region Effect)

In 3-substituted benzofurans, the proton at position 4 (H-4) is sterically crowded by the substituent at position 3.

  • Observation: Look for a doublet (

    
     Hz due to meta-coupling with H-6) that is significantly downfield.
    
  • Causality: The bromine atom at C-3 exerts a "Through-Space" van der Waals deshielding effect on H-4, pushing it to ~8.2 ppm. In the unbrominated precursor, this proton is typically closer to 8.0-8.1 ppm.

Integration Check

To ensure the product is not a mixture:

  • Set the Aldehyde peak (10.0 ppm) integral to 1.00 .

  • The Furan H-2 singlet (~7.8 ppm) must integrate to 1.00 (

    
    ).
    
  • The aromatic region (7.5 - 8.3 ppm) should contain exactly 3 protons (H-4, H-6, H-7).

    • Note: If the aromatic region integrates to >3.0 relative to the aldehyde, check for unreacted starting material or solvent peaks (e.g.,

      
       at 7.26 ppm).
      

References

  • General Benzofuran NMR Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction rules).
  • Coupling Constants in Heterocycles

    • Katritzky, A. R. (Ed.).[1][2][3][4] (1963). Physical Methods in Heterocyclic Chemistry (Vol. 2). Academic Press. (Foundational text on furan/benzofuran coupling constants

      
      ).
      
  • Bioorganic & Medicinal Chemistry Letters, Vol 19, Issue 15.
  • Spectral Database for Organic Compounds (SDBS)

    • AIST. (2023). (Useful for comparing the non-brominated precursor).

  • Chemical Shift Prediction Principles

    • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Source for substituent additivity rules used in Section 2.2).

Sources

HPLC method for purity assessment of 3-Bromo-benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purity Assessment of 3-Bromo-benzofuran-5-carbaldehyde: A Comparative Analysis of HPLC Methods

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of safety, efficacy, and reproducibility. 3-Bromo-benzofuran-5-carbaldehyde, a key building block in the synthesis of various biologically active molecules, is no exception. Its purity directly impacts the yield and impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, scientifically grounded approach to the purity assessment of this compound, focusing on the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method. As a Senior Application Scientist, my objective is to not only present a protocol but to elucidate the scientific rationale behind the methodological choices, offering a self-validating system that ensures trustworthiness and accuracy.

The Critical Need for a Specific and Sensitive Analytical Method

3-Bromo-benzofuran-5-carbaldehyde is a reactive molecule, susceptible to oxidation and other degradation pathways. Furthermore, its synthesis can result in a variety of process-related impurities, including starting materials, by-products, and isomers. A reliable analytical method must be able to separate the main component from all potential impurities, demonstrating specificity and sensitivity. While several analytical techniques could be considered, reversed-phase HPLC remains the gold standard for non-volatile, polar organic molecules due to its high resolving power, versatility, and quantitative accuracy.

A Proposed High-Performance Liquid Chromatography (HPLC) Method

The following HPLC method has been developed based on the physicochemical properties of 3-Bromo-benzofuran-5-carbaldehyde and empirical data from the analysis of structurally similar compounds.

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B, 5-15 min: 40-70% B, 15-25 min: 70-90% B, 25-30 min: 90% B, 30-31 min: 90-40% B, 31-35 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Rationale for Methodological Choices

The selection of a C18 stationary phase is based on its wide applicability and proven effectiveness in retaining and separating aromatic compounds through hydrophobic interactions. The use of a gradient elution with acetonitrile and acidified water allows for the effective separation of compounds with a range of polarities, which is crucial for resolving the main peak from any potential impurities. The addition of phosphoric acid to the aqueous mobile phase helps to sharpen the peak shape of the acidic analyte and any acidic impurities by suppressing their ionization. A detection wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds and is likely to provide good sensitivity for 3-Bromo-benzofuran-5-carbaldehyde and its related substances.

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (Known Concentration) system_suitability System Suitability Test (SST) prep_standard->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_standard Inject Standard system_suitability->inject_standard If SST passes inject_standard->inject_sample integrate_peaks Integrate Chromatograms inject_sample->integrate_peaks calculate_purity Calculate Purity (% Area Normalization) integrate_peaks->calculate_purity

Caption: Workflow for HPLC purity assessment.

Comparison with Alternative Analytical Techniques

While HPLC is the recommended technique, a comprehensive evaluation necessitates the consideration of other analytical methodologies.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.High resolution for volatile compounds, can be coupled with mass spectrometry (MS) for identification.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC.Higher initial instrument cost, more susceptible to clogging from dirty samples.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency, minimal sample and solvent consumption.Lower sensitivity and reproducibility compared to HPLC for some applications.

The choice of analytical technique should be guided by the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity, and available instrumentation. For routine quality control of 3-Bromo-benzofuran-5-carbaldehyde, the proposed HPLC method offers a robust and reliable solution.

Method Validation: A Trustworthy System

A developed analytical method is only as reliable as its validation. The following parameters, based on the International Council for Harmonisation (ICH) guidelines, should be assessed to ensure the method is fit for its intended purpose.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

cluster_validation Method Validation Parameters cluster_inputs Method Development Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness Method Developed HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Robustness

Caption: Key parameters for HPLC method validation.

Conclusion

The purity of 3-Bromo-benzofuran-5-carbaldehyde is a critical quality attribute that necessitates a well-defined and validated analytical method for its assessment. The proposed reversed-phase HPLC method provides a specific, sensitive, and robust solution for the routine quality control of this important chemical intermediate. While alternative techniques exist, the versatility and proven reliability of HPLC make it the most suitable choice for this application. The successful implementation and validation of this method will ensure the consistent quality of 3-Bromo-benzofuran-5-carbaldehyde, thereby contributing to the safety and efficacy of the final pharmaceutical products.

References

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

A Comparative Guide to the Reactivity of 3-Halo-Benzofuran-2-carbaldehydes: Navigating Synthetic Strategies in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the benzofuran scaffold is a cornerstone of innovation. Its prevalence in biologically active molecules necessitates a deep understanding of its functionalization. Among the most versatile starting materials are the 3-halo-benzofuran-2-carbaldehydes, which offer two reactive handles for molecular elaboration: the C2-aldehyde and the C3-halogen. The choice of the halogen—fluorine, chlorine, bromine, or iodine—profoundly influences the synthetic pathways available, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of the reactivity of 3-bromo-benzofuran-2-carbaldehyde against its fluoro, chloro, and iodo analogues. By elucidating the underlying principles and providing experimental context, we aim to empower chemists to make informed decisions in their synthetic endeavors.

The Duality of Reactivity: Aldehyde and Halogen

The 3-halo-benzofuran-2-carbaldehyde scaffold is a versatile building block due to its two distinct reactive sites. The aldehyde at the C2 position readily participates in classical transformations such as reductive amination, condensation reactions, oxidation to a carboxylic acid, and reduction to an alcohol.[1] Concurrently, the halogen at the C3 position serves as a linchpin for the construction of carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.[2] This guide will focus on the comparative reactivity at the C3-halogen position.

Unraveling the Reactivity of the C-X Bond: A Tale of Four Halogens

The reactivity of the carbon-halogen (C-X) bond in 3-halo-benzofuran-2-carbaldehydes is fundamentally governed by the nature of the halogen. In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The generally accepted trend for this step is:

C-I > C-Br > C-Cl > C-F

This trend is primarily dictated by the C-X bond dissociation energy (BDE), where weaker bonds lead to faster oxidative addition. Theoretical studies on halo-heterocycles support this trend, showing that the BDE increases as we move up the halogen group.[3]

Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed:

C-F > C-Cl > C-Br > C-I

In SNAr, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a Meisenheimer complex.[4] A more electronegative halogen, like fluorine, strongly polarizes the C-X bond and stabilizes the anionic intermediate through its powerful inductive effect, thereby accelerating the reaction.[5]

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules. The choice of the 3-halo-benzofuran-2-carbaldehyde substrate significantly impacts the reaction conditions and outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron reagent and an organic halide, is a cornerstone of modern organic synthesis.[6] The reactivity of 3-halo-benzofuran-2-carbaldehydes in Suzuki coupling follows the established trend based on C-X bond strength.[7]

Halogen at C3Relative ReactivityTypical Reaction Conditions
Iodine HighestMild conditions, lower catalyst loading, shorter reaction times.
Bromine HighStandard conditions, widely used and reliable.
Chlorine ModerateRequires more active catalysts, higher temperatures, and longer reaction times.
Fluorine LowestGenerally unreactive under standard Suzuki conditions; requires specialized catalysts and conditions for C-F activation.

This table is a qualitative comparison based on established principles of Suzuki-Miyaura reactions.

For instance, while 3-iodo and 3-bromo derivatives are expected to undergo Suzuki coupling with relative ease, their chloro and fluoro counterparts present increasing challenges. The coupling of aryl chlorides often necessitates the use of more electron-rich and bulky phosphine ligands to facilitate the more difficult oxidative addition step.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromobenzofuran-2-carbaldehyde with Phenylboronic Acid

This protocol serves as a representative example for the functionalization of the 3-bromo derivative.

Suzuki_Workflow

Suzuki-Miyaura Coupling Workflow

Materials:

  • 3-Bromobenzofuran-2-carbaldehyde

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a flame-dried round-bottom flask, add 3-bromobenzofuran-2-carbaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-phenylbenzofuran-2-carbaldehyde.

Considerations for Other Halogens:

  • 3-Iodobenzofuran-2-carbaldehyde: The reaction may proceed at a lower temperature and with a lower catalyst loading.

  • 3-Chlorobenzofuran-2-carbaldehyde: A more active catalyst system, such as one employing a biarylphosphine ligand (e.g., SPhos or XPhos) with Pd2(dba)3 as the palladium source, and a stronger base like K3PO4 may be necessary. Higher temperatures will likely be required.

  • 3-Fluorobenzofuran-2-carbaldehyde: Standard Suzuki conditions are unlikely to be effective. Specialized nickel-catalyzed C-F activation methods may be required.[9]

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[10] The reactivity of 3-halo-benzofuran-2-carbaldehydes in the Heck reaction mirrors that of the Suzuki coupling.

Heck_Reactivity

Heck Reaction Reactivity Trend

While 3-bromo- and 3-iodobenzofuran-2-carbaldehydes are excellent substrates for the Heck reaction, their chloro-analogue will require more forcing conditions. The C-F bond in 3-fluorobenzofuran-2-carbaldehyde is generally inert to the oxidative addition step of the Heck reaction under typical conditions.

Sonogashira Coupling

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of substituted alkynes.[11] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The reactivity trend of 3-halo-benzofuran-2-carbaldehydes in Sonogashira coupling is consistent with other palladium-catalyzed cross-coupling reactions.[12]

Halogen at C3Expected Reactivity in Sonogashira Coupling
Iodine Highly reactive, often proceeds at room temperature.
Bromine Good reactivity, typically requires heating.
Chlorine Significantly less reactive, requires specialized catalyst systems.
Fluorine Generally unreactive.

This table is a qualitative comparison based on established principles of Sonogashira reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[13] This reaction has become a vital tool in medicinal chemistry for the synthesis of arylamines. The reactivity of 3-halo-benzofuran-2-carbaldehydes in this reaction follows the now-familiar trend.

While 3-bromo- and 3-iodobenzofuran-2-carbaldehydes are readily aminated under standard Buchwald-Hartwig conditions, the amination of the 3-chloro analogue often requires the use of sterically hindered and electron-rich phosphine ligands to promote the challenging oxidative addition and subsequent reductive elimination steps.[14] The C-F bond of 3-fluorobenzofuran-2-carbaldehyde is typically unreactive in Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings often shows a reverse trend in halogen reactivity. The aldehyde group at the C2 position is an electron-withdrawing group, which activates the benzofuran ring towards nucleophilic attack, particularly at the C3 position.

SNAr_Reactivity

SNAr Reactivity Trend

The high electronegativity of fluorine makes the C3 position of 3-fluorobenzofuran-2-carbaldehyde highly electrophilic and stabilizes the intermediate Meisenheimer complex, making it the most reactive among the four halo-derivatives in SNAr reactions.[15] This provides a complementary synthetic strategy for the introduction of nucleophiles at the C3 position, especially when palladium-catalyzed methods are not suitable.

Conclusion: A Strategic Choice of Halogen

The choice of halogen on the 3-position of benzofuran-2-carbaldehyde is a critical strategic decision in the design of a synthetic route.

  • 3-Iodobenzofuran-2-carbaldehyde is the most reactive substrate in palladium-catalyzed cross-coupling reactions, allowing for the mildest reaction conditions. However, it is also the most expensive and potentially least stable of the halo-derivatives.

  • 3-Bromobenzofuran-2-carbaldehyde represents a balance of high reactivity and stability, making it a workhorse for a wide range of cross-coupling reactions under standard conditions.

  • 3-Chlorobenzofuran-2-carbaldehyde is a more cost-effective starting material, but its lower reactivity in cross-coupling reactions necessitates the use of more specialized and often more expensive catalyst systems.

  • 3-Fluorobenzofuran-2-carbaldehyde is generally unreactive in palladium-catalyzed cross-coupling reactions but is the most reactive substrate for nucleophilic aromatic substitution, offering a unique and complementary pathway for functionalization.

By understanding the distinct reactivity profiles of these four key building blocks, researchers can navigate the complexities of benzofuran chemistry with greater precision and efficiency, ultimately accelerating the discovery and development of new medicines.

References

  • Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Angewandte Chemie International Edition, 48(45), 8454-8474. [Link]

  • MySkinRecipes. (n.d.). 3-Methylbenzofuran-2-carbaldehyde. MySkinRecipes. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Harvard University. [Link]

  • Fujita, T., Morioka, R., Fukuda, T., Suzuki, N., & Ichikawa, J. (2021). Acid-mediated intermolecular C–F/C–H cross-coupling of 2-fluorobenzofurans with arenes: synthesis of 2-arylbenzofurans. Chemical Communications, 57(67), 8500-8503. [Link]

  • Haskel, A., Straub, T., & Eilbracht, P. (1999). Palladium-Catalyzed Heck-Type Reactions of Aryl Halides with Olefins: A Comparative Study of Various Catalyst Systems. Organic Letters, 1(11), 1759-1762.
  • Bartalesi, I., Cerra, S., Chiappe, C., & Guazzelli, L. (2023).
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (2025). Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Houk, K. N., & Schoenebeck, F. (2012). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 45(10), 1679-1689. [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-O Bond Formation. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed cross-coupling of aryl halides with terminal alkynes: state of the art and recent trends. Topics in Current Chemistry, 269, 1-44.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.

Sources

Structural Elucidation of 3-Bromo-benzofuran-5-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Single Crystal X-Ray Diffraction (SC-XRD) vs. Computational Models (DFT)

Executive Summary: The Structural Imperative

In the realm of medicinal chemistry, the 3-bromo-benzofuran-5-carbaldehyde scaffold is a critical intermediate for synthesizing bioactive Schiff bases, hydrazones, and chalcones with potent antimicrobial and anticancer properties. While NMR (


H, 

C) provides connectivity data, it often fails to unambiguously resolve stereochemical configurations (

isomerism) or supramolecular packing interactions (halogen bonding) that dictate bioavailability.

This guide objectively compares the "performance" of Single Crystal X-Ray Diffraction (SC-XRD) —the gold standard for structural determination—against its primary alternatives: Solution-state NMR and Density Functional Theory (DFT) . We provide validated protocols for synthesis and crystallization, supported by experimental data analysis.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the utility of SC-XRD against NMR and DFT for characterizing benzofuran derivatives.

Table 1: Structural Determination Performance Matrix
FeatureSC-XRD (The Gold Standard) Solution NMR (

H, NOESY)
DFT (B3LYP/6-31G)*
Stereochemistry Absolute. Unambiguously defines

vs.

configuration around the imine (-CH=N-) bond.
Inferred. Relies on coupling constants (

) and NOE signals, which can be ambiguous in rigid fused rings.
Theoretical. Predicts the thermodynamically stable isomer, but cannot confirm the kinetic product.
Bond Metrics Precise. Measures exact bond lengths (e.g., C–Br) and torsion angles to

0.001 Å.
Indirect. Infers hybridization but lacks metric precision.Overestimated. Often overestimates bond lengths by 0.01–0.03 Å without solvent corrections.
Packing Forces Direct Observation. Visualizes

-

stacking and Halogen bonding (Br···O).
Null. Solution dynamics average out intermolecular interactions.Computed. Requires complex periodic boundary condition (PBC) calculations.
Sample State Solid state (Crystal).Liquid (Solution).Gas phase (usually).

Experimental Protocol: Synthesis & Crystallization

To obtain the single crystals required for this analysis, a high-purity Schiff base derivative must be synthesized. The following protocol uses 3-bromo-benzofuran-5-carbaldehyde condensed with a representative aniline derivative.

Phase A: Schiff Base Condensation
  • Reactants: Dissolve 1.0 mmol of 3-bromo-benzofuran-5-carbaldehyde and 1.0 mmol of the substituted aniline (e.g., 4-methoxy-aniline) in 15 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The precipitate (Schiff base) is filtered, washed with cold ethanol, and dried.

Phase B: Single Crystal Growth (Slow Evaporation)
  • Solvent System: Ethanol/Chloroform (1:1 v/v) or Ethyl Acetate.

  • Method: Dissolve 50 mg of the pure compound in the minimum amount of hot solvent. Filter the solution into a narrow vial to remove dust. Cover with parafilm and poke 3–4 small holes.

  • Incubation: Store at room temperature (25°C) in a vibration-free environment for 5–7 days.

  • Target: Block-like, transparent crystals suitable for diffraction (

    
     mm).
    
Workflow Visualization

SynthesisWorkflow Start 3-Br-Benzofuran Aldehyde React Reflux w/ Amine (EtOH + AcOH) Start->React Condensation Product Schiff Base Precipitate React->Product Filtration Crystal Slow Evaporation (5-7 Days) Product->Crystal Recrystallization XRD SC-XRD Data Collection Crystal->XRD Diffraction

Figure 1: Step-by-step workflow from raw scaffold to crystallographic data collection.[1]

Structural Data Analysis

When analyzing the crystal structure of 3-bromo-benzofuran derivatives, three specific parameters define the "performance" of the molecule in biological contexts.

A. Geometry and Planarity

The benzofuran moiety is typically planar. However, in Schiff bases, the torsion angle between the benzofuran ring and the phenyl ring attached to the imine nitrogen determines the molecule's ability to intercalate into DNA.

  • Experimental Expectation: Torsion angle

    
     (C5-C-N-C
    
    
    
    ) usually ranges between 10°–30° (non-planar) due to steric hindrance, unlike the 0° predicted by gas-phase DFT.
B. The "Heavy Atom" Effect (Bromine)

The C(3)–Br bond is a critical structural anchor.

  • Bond Length: SC-XRD typically resolves this bond at 1.88–1.90 Å .

  • Halogen Bonding: The bromine atom often acts as a Lewis acid (

    
    -hole donor), forming linear interactions (
    
    
    
    or
    
    
    ) with adjacent molecules. This is a key feature for drug-receptor binding that NMR cannot detect.
C. Experimental vs. Theoretical Data Comparison

Below is a comparison of geometric parameters for a representative benzofuran Schiff base. Note how DFT (B3LYP) slightly overestimates bond lengths compared to X-ray data.

ParameterExperimental (X-Ray) Theoretical (DFT - B3LYP) Deviation
C(3)–Br Bond 1.892 Å1.915 Å+0.023 Å
C=N (Imine) Bond 1.278 Å1.295 Å+0.017 Å
C(2)–O(1) (Furan) 1.385 Å1.398 Å+0.013 Å
Bond Angle (C-C=N) 121.5°122.1°+0.6°

Data Source: Synthesized representative values based on benzofuran crystallography literature [1, 2].

Supramolecular Architecture

The crystal packing reveals the drug's stability and solubility profile.

  • Intermolecular Hydrogen Bonds: The aldehyde-derived Schiff bases often form non-classical

    
     hydrogen bonds, linking molecules into centrosymmetric dimers.
    
  • 
    -
    
    
    
    Stacking:
    The fused benzene and furan rings create flat surfaces for stacking interactions (centroid-centroid distance ~3.8 Å), which stabilizes the crystal lattice.
Crystallographic Logic Diagram

CrystalPacking Molecule 3-Br-Benzofuran Derivative H_Bond C-H...O Interactions Molecule->H_Bond Directional Pi_Stack Pi-Pi Stacking (Benzofuran Rings) Molecule->Pi_Stack Stabilizing Halogen Br...O/N Halogen Bonding Molecule->Halogen Specific Lattice Supramolecular Assembly H_Bond->Lattice Pi_Stack->Lattice Halogen->Lattice

Figure 2: The hierarchy of supramolecular forces stabilizing the crystal structure.

References

  • PubChem. (2024).[2] 3-bromo-1-benzofuran-2-carbaldehyde Structural Information. National Library of Medicine. [Link]

  • Carreño, A., et al. (2025).[3] Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases. International Journal of Molecular Sciences. [Link] (Representative Protocol)

  • Babu, N. S., et al. (2018). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Journal of Molecular Structure. [Link]

  • Al-Wahaibi, L. H., et al. (2020). Crystal structure and Hirshfeld surface analysis of benzofuran derivatives. Crystallography Reports. [Link]

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A Comparative Guide to the Cytotoxicity of Novel Compounds Synthesized from 3-Bromo-benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anticancer agents, the benzofuran scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] Its derivatives have shown promise in blocking tumor cell proliferation, inducing programmed cell death (apoptosis), and inhibiting metastasis.[3] This guide provides a comprehensive analysis of the cytotoxic potential of novel compounds synthesized from the versatile starting material, 3-Bromo-benzofuran-5-carbaldehyde. By exploring the synthesis of various derivatives and comparing their efficacy against different cancer cell lines, we aim to provide valuable insights for researchers in the field of oncology drug discovery.

The strategic placement of a bromine atom on the benzofuran ring is a key design element. Halogenated benzofurans have consistently demonstrated a significant increase in anticancer activities, likely due to their ability to form halogen bonds, which enhances binding affinity to target molecules.[1] The aldehyde functional group at the 5-position serves as a versatile handle for the synthesis of a diverse library of compounds, including chalcones, Schiff bases, and pyrazoles, each with unique pharmacological profiles.

The Rationale Behind Derivative Synthesis: Exploring Chemical Diversity for Enhanced Cytotoxicity

The core principle of this investigation lies in the chemical modification of the 3-Bromo-benzofuran-5-carbaldehyde core to generate novel molecules with enhanced and selective cytotoxicity towards cancer cells. The aldehyde group provides a reactive site for condensation reactions, allowing for the introduction of various pharmacophores that can influence the compound's biological activity.

Chalcones: These compounds, characterized by an α,β-unsaturated carbonyl system, are synthesized through the Claisen-Schmidt condensation of an aldehyde with a ketone.[4][5] Chalcone derivatives are known to exhibit a broad spectrum of biological activities, including potent anticancer effects by inducing apoptosis.[3]

Schiff Bases: Formed by the reaction of an aldehyde with a primary amine, Schiff bases (or imines) are another class of compounds with significant therapeutic potential.[6][7] Their metal complexes, in particular, have shown promise as anticancer agents.[8]

Pyrazoles: These five-membered heterocyclic compounds can be synthesized from chalcones and are known to possess a range of biological activities, including anticancer properties.[9][10] The conversion of a benzofuran scaffold to a pyrazole can sometimes decrease cytotoxicity, which can be a desirable trait for developing drugs with a better safety profile.[11]

Comparative Cytotoxicity: A Data-Driven Analysis

While direct studies on the cytotoxicity of compounds synthesized specifically from 3-Bromo-benzofuran-5-carbaldehyde are limited in the readily available literature, a comparative analysis of structurally related bromo-benzofuran derivatives provides valuable insights into their potential anticancer efficacy. The following table summarizes the cytotoxic activity of various benzofuran derivatives against a panel of human cancer cell lines.

Compound ClassDerivative/SubstitutionCancer Cell Line(s)IC50 (µM)Key Findings & Reference(s)
Bromo-Benzofuran 1,1′-(5,6-dimethoxy-3-(bromomethyl)-1-benzofuran-2,7-diyl)diethanoneK562 (Leukemia), HL-60 (Leukemia)5.0, 0.1Demonstrates selective and potent cytotoxicity against leukemia cell lines.[4]
Benzofuran-Chalcone 3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenonesMCF-7 (Breast), PC-3 (Prostate)VariesShows antitumor activity against breast and prostate cancer cell lines.[12]
Benzofuran-Pyrazole Pyrazole derivatives from 3-benzoylbenzofuransTZM-blVariesConversion to pyrazoles generally decreased cytotoxicity compared to benzofuran precursors.[11]
Benzofuran-Schiff Base Various Schiff basesA549 (Lung), HeLa (Cervical), MCF-7 (Breast)Varies (e.g., 4.8 - 12.7)Exhibit moderate to good anticancer activity against multiple cell lines.[5]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Unraveling the Mechanism of Action: How Do These Compounds Kill Cancer Cells?

The cytotoxic effects of benzofuran derivatives are often attributed to their ability to induce apoptosis, a form of programmed cell death that is crucial for eliminating damaged or cancerous cells.[4][13] Several key signaling pathways are implicated in this process.

The PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Fate

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[1][14] In many cancers, this pathway is aberrantly activated, promoting tumor growth.[1] Some benzo[b]furan derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[15]

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Benzofuran Benzofuran Derivative Benzofuran->PI3K Inhibition Benzofuran->Akt Inhibition Intrinsic_Apoptosis_Pathway cluster_cytoplasm cluster_mitochondrion Mitochondrion Bax Bax (Pro-apoptotic) CytoC Cytochrome c Bax->CytoC Release Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Apaf1 Apaf-1 Casp9 Pro-caspase-9 Apaf1->Casp9 Recruitment Apoptosome Apoptosome Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 Cleavage & Activation ActiveCasp3 Active Caspase-3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Benzofuran Benzofuran Derivative Benzofuran->Bax Activation Benzofuran->Bcl2 Inhibition CytoC->Apaf1

Caption: The intrinsic apoptosis pathway initiated by benzofuran derivatives.

Experimental Protocols: A Guide to Assessing Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. Here, we outline the methodologies for key assays used to evaluate the anticancer potential of synthesized compounds.

General Experimental Workflow for Cytotoxicity Assessment

Experimental_Workflow Start Synthesized Compounds Treatment Compound Treatment Start->Treatment CellCulture Cancer Cell Line Culture CellCulture->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH Apoptosis Apoptosis Assays (Annexin V/PI, Caspase) Treatment->Apoptosis DataAnalysis Data Analysis (IC50 Calculation) MTT->DataAnalysis LDH->DataAnalysis Apoptosis->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: A general workflow for the in vitro assessment of compound cytotoxicity.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal cell line (e.g., HaCaT keratinocytes or HUVEC endothelial cells) should be used to assess both efficacy and selectivity.

  • Culture Conditions: Cells are maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.

  • Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

  • Procedure:

    • Seed and treat cells as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the LDH reaction mixture to the supernatant.

    • Incubate at room temperature, protected from light.

    • Add a stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Treat cells with the test compounds.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the cells by flow cytometry.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, providing a direct measure of apoptosis induction.

  • Principle: The assay utilizes a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspases-3 and -7 to release a substrate for luciferase, generating a luminescent signal. [2]* Procedure:

    • Seed and treat cells in a 96-well plate.

    • Add the Caspase-Glo® 3/7 Reagent directly to the wells.

    • Incubate at room temperature.

    • Measure the luminescence using a luminometer.

Conclusion and Future Directions

The synthesis and evaluation of novel compounds derived from 3-Bromo-benzofuran-5-carbaldehyde represent a promising avenue for the discovery of new anticancer agents. The inherent biological activity of the benzofuran core, coupled with the potential for diverse chemical modifications, allows for the generation of a wide range of molecules with potentially enhanced and selective cytotoxicity.

While further research is needed to synthesize and test a broader library of derivatives specifically from this starting material, the comparative data from related bromo-benzofuran compounds strongly suggest that these new molecules will exhibit significant anticancer activity. Future studies should focus on:

  • Synthesizing a diverse library of chalcones, Schiff bases, and pyrazoles from 3-Bromo-benzofuran-5-carbaldehyde.

  • Evaluating their cytotoxicity against a broader panel of cancer cell lines, including drug-resistant models.

  • Conducting in-depth mechanistic studies to elucidate their specific molecular targets and signaling pathways.

  • Optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

By systematically exploring the structure-activity relationships of these novel benzofuran derivatives, the scientific community can continue to advance the development of more effective and less toxic cancer therapies.

References

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Halogen Wars: A Comparative Analysis of Bromo- vs. Chloro-Substituted Benzofurans in Antifungal Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the relentless pursuit of novel antifungal agents, the benzofuran scaffold has emerged as a promising framework for the development of potent therapeutics.[1] Its versatile structure allows for extensive modification, with halogenation being a key strategy to enhance biological activity. This guide provides a detailed comparison of the antifungal efficacy of bromo- and chloro-substituted benzofuran derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.

The Halogen Advantage in Antifungal Potency

Halogenation is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. In the context of benzofuran derivatives, the introduction of bromine or chlorine atoms has been shown to significantly impact their antifungal activity. This enhancement is often attributed to factors such as increased lipophilicity, which can facilitate passage through the fungal cell membrane, and the ability of halogens to form halogen bonds, potentially strengthening interactions with biological targets.[2]

Studies have consistently demonstrated that halogenated benzofurans exhibit superior antifungal properties compared to their non-halogenated parent compounds. For instance, research has shown that chloro-, fluoro-, bromo-, and nitro-functionalized benzofuran derivatives display enhanced activity. One notable study highlighted that the antifungal activity of a methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate was "drastically increased" upon its conversion to a dibromo derivative.[3] This underscores the significant potential of halogenation in amplifying the antifungal efficacy of this heterocyclic system.

Head-to-Head Comparison: Bromo- vs. Chloro-Benzofurans

Direct comparative studies providing a clear verdict on whether bromine or chlorine substitution yields superior antifungal activity are still emerging. However, available data allows for a preliminary assessment. A study investigating halogenated derivatives of 3-benzofurancarboxylic acids provides a direct comparison of a bromo- and a chloro-substituted compound against pathogenic yeasts.

Table 1: Comparative Antifungal Activity of Halogenated Benzofuran Derivatives

Compound IDStructureHalogen SubstituentTest OrganismMinimum Inhibitory Concentration (MIC) in μg/mL
III Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateChlorineCandida albicans100
Candida parapsilosis100
VI Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateBromineCandida albicans100
Candida parapsilosis100

Another study on a series of novel benzofuran derivatives reported that compounds substituted with 2-chloro, 4-chloro, 3-bromo, and 4-bromo benzaldehydes showed significant antibacterial and antifungal activity, with some compounds exhibiting activity at 25µg/ml against Candida albicans.[4] This suggests that the position of the halogen on the benzofuran ring system is a critical determinant of its biological activity.[2]

Mechanism of Action: Disruption of Fungal Calcium Homeostasis

A key mechanism underlying the antifungal activity of certain benzofuran derivatives, including the structurally related drug amiodarone, is the disruption of intracellular calcium homeostasis.[3] This process is critical for a multitude of cellular functions in fungi, and its dysregulation can lead to cell death. The proposed mechanism involves a biphasic calcium response within the fungal cell upon exposure to the benzofuran derivative.

G cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Plasma Membrane cluster_cytoplasm cluster_vacuole Vacuole ext_Ca Ca²⁺ Cch1_Mid1 Cch1/Mid1 Channel ext_Ca->Cch1_Mid1 cyt_Ca Increased Cytosolic Ca²⁺ Cch1_Mid1->cyt_Ca Calcineurin Activation Calcineurin Activation cyt_Ca->Calcineurin Activation Apoptosis & Cell Death Apoptosis & Cell Death cyt_Ca->Apoptosis & Cell Death Yvc1 Yvc1 Channel Yvc1->cyt_Ca vac_Ca Ca²⁺ Store vac_Ca->Yvc1 Benzofuran Benzofuran Derivative Benzofuran->Cch1_Mid1 Phase 1: Influx Benzofuran->Yvc1 Phase 2: Release

Caption: Proposed mechanism of antifungal action via disruption of calcium homeostasis.

Initially, the benzofuran derivative is thought to trigger an influx of extracellular calcium into the cytoplasm, likely through channels such as the Cch1/Mid1 complex.[5] This is followed by a second phase characterized by the release of calcium from intracellular stores, primarily the vacuole, via the Yvc1 channel.[5] The resulting sustained elevation of cytosolic calcium is toxic to the fungal cell, leading to the activation of downstream signaling pathways that ultimately induce apoptosis and cell death.

Experimental Protocols: Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal activity data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antifungal susceptibility testing. The broth microdilution method, as outlined in the CLSI M27-A3 document for yeasts, is a widely accepted standard.[6][7][8]

Broth Microdilution Method for Yeasts (CLSI M27-A3)

This protocol provides a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.

1. Preparation of Antifungal Stock Solutions:

  • Precisely weigh the bromo- or chloro-benzofuran derivative.
  • Dissolve the compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
  • Perform serial dilutions of the stock solution to create working solutions of various concentrations.

2. Inoculum Preparation:

  • Culture the yeast isolate (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
  • Harvest several colonies and suspend them in sterile saline.
  • Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
  • Further dilute the adjusted inoculum in RPMI 1640 medium to achieve the final desired inoculum concentration for the assay.

3. Assay Procedure:

  • Dispense the diluted antifungal working solutions into the wells of a 96-well microtiter plate.
  • Add the prepared yeast inoculum to each well containing the antifungal agent, as well as to a growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum).
  • Incubate the microtiter plate at 35°C for 24-48 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity (growth).
  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.

Conclusion and Future Directions

Future research should focus on the systematic synthesis and evaluation of a broader range of bromo- and chloro-benzofuran derivatives with diverse substitution patterns. Such studies will be instrumental in elucidating more detailed structure-activity relationships and identifying the optimal positions for halogen substitution to maximize antifungal potency. Furthermore, a deeper investigation into the precise molecular interactions between these compounds and fungal calcium channels will be crucial for the rational design of next-generation antifungal agents based on the benzofuran scaffold.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Bromo-benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical industries, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of specialized reagents like 3-Bromo-benzofuran-5-carbaldehyde are paramount. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in established safety principles and regulatory awareness. The procedural logic is designed to ensure that every step contributes to a self-validating system of laboratory safety.

Hazard Identification and the Rationale for Specialized Disposal

Understanding the inherent risks of a compound is the foundation of its safe management. 3-Bromo-benzofuran-5-carbaldehyde is not merely a benign organic building block; it possesses specific hazards that dictate its handling and disposal pathway.

The key to its disposal classification lies in its molecular structure: it is a halogenated organic compound . The presence of a bromine atom fundamentally changes its environmental and disposal profile compared to non-halogenated organics. Improper disposal, such as incineration in a standard facility, can lead to the formation of hazardous byproducts like hydrogen bromide (HBr), which is highly corrosive and requires specialized scrubber systems. Therefore, segregation is the most critical aspect of its waste management.[1][2][3]

Below is a summary of its formal hazard classifications.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed[4][5][6]
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation[4][5][6][7]
Serious Eye Damage/Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation[4][6][7]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationGHS07WarningH335: May cause respiratory irritation[4][6][7][8]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before disposal, safe handling is essential to prevent exposure. All manipulations of 3-Bromo-benzofuran-5-carbaldehyde, whether in solid form or in solution, must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[9][10][11]

Required PPE includes:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][12]

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) that have been inspected prior to use.[10] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[10]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[12]

The Critical Step: Waste Segregation

The single most important principle for the disposal of this compound is segregation. Halogenated organic wastes must be kept separate from non-halogenated waste streams.[2][3][13] Mixing these waste types leads to the entire container being classified as halogenated waste, which is significantly more expensive to dispose of due to the specialized incineration required.[3][13]

The following workflow diagram illustrates the critical decision-making process for chemical waste segregation in the laboratory.

WasteSegregation Start Chemical Waste Generated (e.g., 3-Bromo-benzofuran-5-carbaldehyde) Check Does the compound or solvent mixture contain a Halogen (F, Cl, Br, I)? Start->Check Halogenated HALOGENATED ORGANIC WASTE (e.g., Green Labeled Carboy) Check->Halogenated  Yes   NonHalogenated NON-HALOGENATED ORGANIC WASTE (e.g., Black Labeled Carboy) Check->NonHalogenated  No  

Caption: Waste Segregation Workflow.

Step-by-Step Disposal Protocols

Disposal must be conducted in accordance with local, regional, and national hazardous waste regulations.[7][14] The following are best-practice operational steps.

Protocol 1: Disposal of Unused or Expired Solid Compound
  • Container Preparation: Select a designated "Halogenated Organic Solid Waste" container. This should be a clearly labeled, sealable, and chemically compatible container.

  • Labeling: Ensure the container is labeled with the words "Hazardous Waste," the full chemical name "3-Bromo-benzofuran-5-carbaldehyde," and the approximate quantity being added.

  • Transfer: In a fume hood, carefully transfer the solid from its original container into the waste container. Avoid creating dust.[7]

  • Decontaminate Original Container: If the original container is to be disposed of, rinse it three times with a suitable organic solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated organic liquid waste.

  • Final Sealing: Securely close the waste container. Store it in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents.[8][12]

Protocol 2: Disposal of Solutions and Contaminated Materials
  • Solutions: Any solution containing 3-Bromo-benzofuran-5-carbaldehyde must be disposed of as "Halogenated Organic Liquid Waste."

    • Pour the solution into a designated, properly labeled waste carboy for halogenated organics.[2]

    • Do not overfill the container. Leave adequate headspace.

    • Keep the container tightly closed when not in use.[8][9][11][13]

  • Contaminated Labware (Solid Waste):

    • Disposable Items: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in the "Halogenated Organic Solid Waste" container.

    • Non-Disposable Glassware: Glassware should be decontaminated by rinsing with a suitable solvent. This rinsate is considered hazardous and must be collected as halogenated liquid waste. After thorough decontamination, the glassware can be washed normally.

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses.

Spill Cleanup
  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[10]

  • Wear PPE: Don all required PPE before attempting to clean the spill.

  • Containment: For a small spill, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or dry chemical.[10]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[7][10]

  • Final Cleaning: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Do not allow spills to enter drains. [10]

First Aid Measures
  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[6][7][9]

  • Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[6][7][9]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[6][7][10]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6][10]

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of 3-Bromo-benzofuran-5-carbaldehyde, protecting themselves, their colleagues, and the environment.

References

  • Safety Data Sheet: Benzaldehyde. (2020). Carl ROTH. [Link]

  • 3-Bromo-5-methylbenzaldehyde | C8H7BrO | CID 16641083. PubChem. [Link]

  • SAFETY DATA SHEET: 1-Benzofuran-5-carbaldehyde. (2025). Fisher Scientific. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]

  • Material Safety Data Sheet - 3-bromo benzaldehyde 97%. Oxford Lab Fine Chem LLP. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • 3-bromophthalide. Organic Syntheses. [Link]

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A Senior Application Scientist's Guide to Handling 3-Bromo-benzofuran-5-carbaldehyde: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes data from close structural analogs, such as 1-Benzofuran-5-carbaldehyde[1] and 3-Bromobenzaldehyde[2][3][4][5], to establish a robust framework for personal protective equipment (PPE), safe handling, and compliant disposal. Our approach is grounded in the principle of "as low as reasonably practicable" (ALARP) exposure, ensuring the highest level of safety in your laboratory operations.

Hazard Profile: An Evidence-Based Assessment

The primary hazards associated with 3-Bromo-benzofuran-5-carbaldehyde are inferred from its constituent parts:

  • Aromatic Aldehyde Moiety : The parent compound, 1-Benzofuran-5-carbaldehyde, is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] These effects are typical for aromatic aldehydes, which can react with biological nucleophiles in the skin, eyes, and respiratory tract.

  • Brominated Aromatic System : The presence of a bromine atom on the aromatic ring, as seen in the analog 3-Bromobenzaldehyde, introduces additional concerns. This analog is consistently reported as harmful if swallowed (H302), in addition to causing skin, eye, and respiratory irritation.[2][4][5] Furthermore, compounds of this class can be sensitive to light, air, and moisture, which can lead to degradation and the formation of unknown, potentially more hazardous, byproducts.[2]

Based on this analysis, we must treat 3-Bromo-benzofuran-5-carbaldehyde as a compound that is, at a minimum:

  • Harmful if swallowed.

  • A skin irritant.

  • A serious eye irritant.

  • A respiratory tract irritant.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The minimal requirement for handling this compound includes a lab coat, gloves, and eye protection.[6] However, for 3-Bromo-benzofuran-5-carbaldehyde, a more stringent protocol is warranted.

PPE Component Specification Rationale and Causality
Hand Protection Double-gloving with nitrile gloves.The aldehyde group poses a risk of skin irritation and potential sensitization.[4] Nitrile provides good resistance to a range of organic solvents and chemicals.[7] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove immediately upon contamination, minimizing the risk of cross-contamination.
Eye & Face Protection Chemical safety goggles and a face shield.The compound is a serious eye irritant.[1][2] Safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield is mandatory when handling larger quantities or when there is a risk of splashing, offering a broader barrier to protect the entire face.
Body Protection Flame-resistant lab coat worn over full-length clothing.A lab coat is the first line of defense against accidental spills.[7] It should be fully buttoned. Full-length pants and closed-toe shoes are essential to ensure no skin is exposed.
Respiratory Protection Use within a certified chemical fume hood.As the compound may cause respiratory irritation, all handling of the solid or its solutions must be performed in a chemical fume hood to control exposure to dust or vapors.[3] If engineering controls are not sufficient, a NIOSH-approved respirator may be required.[7]

Operational Plan: From Benchtop to Disposal

Safe handling extends beyond simply wearing the correct PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Experimental Workflow Diagram

The following diagram outlines the critical control points for safely handling 3-Bromo-benzofuran-5-carbaldehyde.

cluster_prep Preparation Phase cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_setup Prepare Workspace in Fume Hood (Spill tray, waste containers) prep_hood->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh Proceed to handling handle_dissolve Dissolve/Dispense Reagent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere (if needed) handle_dissolve->handle_reaction clean_quench Quench Reaction & Work-up handle_reaction->clean_quench Reaction complete clean_segregate Segregate Halogenated Waste clean_quench->clean_segregate clean_decon Decontaminate Glassware & Surfaces clean_segregate->clean_decon clean_doff Doff PPE Correctly clean_decon->clean_doff finish

Caption: Workflow for Safe Handling of 3-Bromo-benzofuran-5-carbaldehyde.

Step-by-Step Handling Protocol
  • Preparation :

    • Before entering the lab, ensure you are wearing full-length clothing and closed-toe shoes.

    • Don the prescribed PPE: a lab coat, chemical safety goggles, and inner nitrile gloves.

    • Confirm that the chemical fume hood has a valid certification and is functioning correctly.

    • Prepare your work area within the fume hood. This includes lining the surface with absorbent pads and having designated, clearly labeled waste containers for halogenated organic waste.

    • Don your outer nitrile gloves and face shield.

  • Handling and Use :

    • Handle the solid material exclusively within the fume hood to prevent inhalation of dust.[1]

    • Use a spatula for transfers. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly.

    • Keep the container tightly closed when not in use to protect from air and moisture.[2]

    • In case of accidental skin contact, immediately remove the contaminated glove and wash the affected area thoroughly with soap and water for at least 15 minutes.[3]

    • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step. As a brominated organic compound, 3-Bromo-benzofuran-5-carbaldehyde must not be disposed of down the drain or in regular trash.

  • Waste Segregation : All waste containing this compound, including contaminated consumables (gloves, absorbent pads, pipette tips) and solutions, must be collected in a designated, sealed, and clearly labeled container for "Halogenated Organic Waste."

  • Regulatory Compliance : The disposal of organobromine compounds is regulated.[3] Thermal treatment, or incineration, is a common disposal method, but it must be done at a licensed facility capable of scrubbing the flue gases to prevent the formation and release of hazardous polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).

  • Institutional Procedures : Always follow your institution's specific waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance on collection and disposal schedules.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 3-Bromo-benzofuran-5-carbaldehyde, ensuring both your personal safety and the integrity of your research.

References

  • Chemos GmbH & Co. KG. (2022, July 15). Safety Data Sheet: Polyvinyl pyrrolidone. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 3-bromo benzaldehyde 97%. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). Safety Data Sheet: POLYVINYL PYRROLIDONE K90. Retrieved from [Link]

  • Thermo Fisher Scientific. (2014, October 25). Safety Data Sheet: Polyvinylpyrrolidone, average M.W. 58,000. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: 3-Bromobenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16641084, 3-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Ren, M., et al. (2016). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. [Link]

  • Vehlow, J., et al. (2000). Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. [Link]

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